molecular formula C9H14O2 B1583961 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one CAS No. 4883-60-7

2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one

Cat. No.: B1583961
CAS No.: 4883-60-7
M. Wt: 154.21 g/mol
InChI Key: DWGZTTFGUFHAJX-UHFFFAOYSA-N
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Description

3, 5, 5-Trimethyl-1, 2-cyclohexanedione, also known as benzil-related compound, 52, belongs to the class of organic compounds known as cyclohexenones. Cyclohexenones are compounds containing a cylohexenone moiety, which is a six-membered aliphatic ring that carries a ketone and has one endocyclic double bond. 3, 5, 5-Trimethyl-1, 2-cyclohexanedione exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). 3, 5, 5-Trimethyl-1, 2-cyclohexanedione has a clean, dry, and nutty taste.

Properties

IUPAC Name

2-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-6-4-9(2,3)5-7(10)8(6)11/h11H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGZTTFGUFHAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC(C1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197614
Record name 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone
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Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, colourless to pale yellow solid
Record name 3,5,5-Trimethyl-1,2-cyclohexanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036177
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/98/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

214.00 to 215.00 °C. @ 760.00 mm Hg
Record name 3,5,5-Trimethyl-1,2-cyclohexanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036177
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly soluble in water; soluble in ethanol, fat
Record name 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/98/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4883-60-7, 57696-89-6
Record name 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4883-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY-3,5,5-TRIMETHYL-2-CYCLOHEXENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RIP7E0O7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,5,5-Trimethyl-1,2-cyclohexanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036177
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

89 - 91 °C
Record name 3,5,5-Trimethyl-1,2-cyclohexanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036177
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What is 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one?

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one (2-Hydroxyisophorone)

Executive Summary

This compound , commonly known as 2-Hydroxyisophorone (2-HIP) , is a cyclic enolone and a primary oxidation product of isophorone.[1] While widely recognized in the flavor chemistry sector (FEMA 3459) for its characteristic "burnt sugar" and maple notes, 2-HIP holds significant utility in drug development as a metabolic marker, a bioactive intermediate, and a functionalized scaffold for terpene synthesis.

This guide analyzes 2-HIP beyond its organoleptic properties, focusing on its synthesis, metabolic fate, and utility as a pharmaceutical intermediate.[1] It distinguishes 2-HIP from its isomer, 4-hydroxyisophorone (a product of specific enzymatic hydroxylation), and details the chemical dynamics of its "diosphenol" (cyclic diketone-enol) structure.[1]

Chemical Architecture & Properties

2-HIP exists in a tautomeric equilibrium, predominantly favoring the enol form due to stabilization by intramolecular hydrogen bonding.[1] This structure—often termed a "diosphenol"—imparts unique reactivity compared to standard cyclic ketones.[1]

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyDataNotes
IUPAC Name 2-Hydroxy-3,5,5-trimethylcyclohex-2-en-1-one
CAS Registry 4883-60-7Distinct from Isophorone (78-59-1)
Molecular Formula C₉H₁₄O₂
Molecular Weight 154.21 g/mol
Appearance Pale yellow to white crystalline solidMp is key purity indicator
Melting Point 90°C – 92°CIsophorone is liquid at RT
LogP ~1.63Moderate lipophilicity
Solubility Soluble in Ethanol, MeOH, Et₂OSparingly soluble in water
Odor Threshold High potency (Maple/Tobacco notes)Key detection marker
Structural Dynamics (Tautomerism)

The molecule possesses a vicinal diketone moiety where one ketone is enolized.

  • Form A (Diketo): 3,5,5-trimethylcyclohexane-1,2-dione (Rare in solution).[1]

  • Form B (Enol): this compound (Dominant).[1]

This enolic proton is acidic (


), allowing for facile deprotonation and subsequent O-alkylation or metal chelation, making it a versatile ligand in organometallic synthesis.[1]

Synthetic Pathways & Manufacturing

The synthesis of 2-HIP typically involves the direct oxidation of isophorone. Unlike 4-hydroxyisophorone, which requires specific biocatalysis (e.g., P450 CYP102A1 variants), 2-HIP is accessible via chemical oxidation targeting the alpha-position of the enone system.[1]

Primary Synthetic Route: Selenium Dioxide Oxidation

The Riley oxidation using Selenium Dioxide (


) is the standard laboratory method for introducing an 

-hydroxyl group to an

-unsaturated ketone.[1]

Mechanism:

  • Ene Reaction:

    
     attacks the 
    
    
    
    -position (unlikely here due to steric blocking by gem-dimethyl) or the
    
    
    -position via enolization.[1]
  • Rearrangement: In isophorone, the reaction favors the formation of the 1,2-diketone (diosphenol) due to the stability of the resulting conjugated system.

Alternative Route: Epoxidation/Hydrolysis

Industrial routes may utilize the epoxidation of isophorone followed by base-catalyzed opening, though this often yields mixtures requiring rigorous purification.[1]

Visualization: Synthesis Workflow

SynthesisPathway cluster_conditions Reaction Conditions ISO Isophorone (C9H14O) INTER Selenium Ester Intermediate ISO->INTER Reflux SeO2 Reagent: SeO2 / Dioxane SeO2->INTER HIP 2-Hydroxyisophorone (2-HIP) INTER->HIP 2,3-Sigmatropic Rearrangement SE Byproduct: Se(0) (Black ppt) INTER->SE Temp: 80-100°C Temp: 80-100°C Time: 4-6 Hours Time: 4-6 Hours

Figure 1: Riley oxidation pathway for the conversion of Isophorone to 2-Hydroxyisophorone.

Biological Interface & Drug Development Relevance

For pharmaceutical scientists, 2-HIP is critical not just as a scaffold, but as a metabolic reference standard .[1]

Metabolism and Toxicology

Isophorone is an industrial solvent and frequent contaminant. Biological systems (mammalian liver microsomes) detoxify isophorone primarily through oxidation.[1]

  • Pathway: Isophorone

    
     2-Hydroxyisophorone 
    
    
    
    Conjugation (Glucuronidation)
    
    
    Excretion.[1]
  • Significance: The presence of 2-HIP in urine or plasma is a biomarker for isophorone exposure.[1]

  • Safety: 2-HIP is FEMA GRAS (Generally Recognized As Safe) with low acute toxicity (

    
     mg/kg in rats), making it a safer derivative compared to its parent compound.
    
Pharmacological Potential[1][2]
  • Antimicrobial Activity: The diosphenol moiety (cyclic enolone) is analogous to structures found in Buchu leaf oil, known for antiseptic properties. 2-HIP exhibits mild bacteriostatic activity.[1]

  • Chiral Pool Precursor: While 2-HIP is achiral (planar enol), its reduction leads to chiral diols (2,4-dihydroxyisophorone), which are valuable chiral building blocks for terpene-based therapeutics.[1]

Visualization: Metabolic Fate

Metabolism ISO Isophorone (Exogenous) HIP2 2-Hydroxyisophorone (Major Metabolite) ISO->HIP2 Oxidation HIP4 4-Hydroxyisophorone (Minor Metabolite) ISO->HIP4 Oxidation CYP CYP450 (Liver Microsomes) CYP->HIP2 GLUC Glucuronide Conjugate HIP2->GLUC UGT Transferase EXC Renal Excretion GLUC->EXC

Figure 2: Metabolic biotransformation of Isophorone showing 2-HIP as a primary detoxification product.[1]

Experimental Protocols

Protocol A: Laboratory Synthesis of 2-Hydroxyisophorone

Rationale: This protocol utilizes Selenium Dioxide for direct oxidation.[1] Note: SeO2 is toxic; all work must be performed in a fume hood.[1]

Reagents:

  • Isophorone (13.8 g, 100 mmol)

  • Selenium Dioxide (12.2 g, 110 mmol)

  • Dioxane (100 mL) or Ethanol (95%)

  • Ethyl Acetate (for extraction)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 13.8 g of Isophorone in 100 mL of Dioxane.

  • Addition: Add 12.2 g of Selenium Dioxide in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 101°C for dioxane) with vigorous stirring.

    • Observation: The solution will darken, and black selenium metal will precipitate after 1-2 hours.[1]

    • Duration: Maintain reflux for 4–6 hours.[1] Monitor via TLC (Hexane:EtOAc 3:1).[1] 2-HIP is more polar than isophorone.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Filter through a pad of Celite to remove the black Selenium metal. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification:

    • The residue is a dark oil that may solidify.

    • Recrystallize from hot hexane or a Hexane/Ethanol mix.[1]

    • Target Yield: 60–70%.

    • Characterization: Product should be a white/pale yellow crystalline solid (Mp: 90–92°C).[2]

Protocol B: Analytical Verification (GC-MS)

Rationale: Distinguishing 2-HIP from isophorone and 4-HIP requires precise chromatographic separation.[1]

  • Column: DB-5ms or equivalent (30m x 0.25mm ID).[1]

  • Carrier Gas: Helium @ 1.0 mL/min.[1]

  • Temp Program: 60°C (1 min)

    
     10°C/min 
    
    
    
    240°C (5 min).
  • Detection: EI Mass Spec.

    • Key Ions (2-HIP): Molecular ion

      
      .[1][3] Base peak often 
      
      
      
      70 or 98 (retro-Diels-Alder fragments).[1]
    • Note: Derivatization (TMS) is recommended for quantification due to the hydroxyl group to prevent tailing.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 551084: 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone.[1] PubChem. Available at: [Link]

  • The Good Scents Company. this compound (CAS 4883-60-7) Material Safety and Properties. Available at: [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Evaluation of this compound. World Health Organization.[1] Available at: [Link]

  • Aranda, C., et al. (2019). Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases.[1][4] Catalysis Science & Technology, 9, 1398-1405.[1][4] (Cited for metabolic/enzymatic contrast).[1][4][5][6] Available at: [Link]

Sources

2-Hydroxyisophorone chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Hydroxyisophorone: Chemical Properties, Synthesis, and Applications Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

2-Hydroxyisophorone (2-HIP), systematically known as 2-hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one, is a cyclic enol-ketone intermediate critical to the flavor, fragrance, and pharmaceutical industries. Structurally, it represents a tautomeric diosphenol motif, granting it unique reactivity patterns distinct from its parent compound, isophorone.

This guide provides a rigorous examination of 2-HIP, moving beyond basic descriptions to explore the mechanistic causality of its synthesis, its pivotal role in Maillard reaction chemistry (generating savory/meaty notes), and its function as a scalable precursor for trimethylhydroquinone (TMHQ) in the industrial synthesis of


-tocopherol (Vitamin E).

Physicochemical Profile

2-HIP exists in a keto-enol equilibrium, predominantly favoring the enol form due to intramolecular hydrogen bonding and conjugation stability. This structural feature dictates its solubility and reactivity profile.[1]

PropertyValue / Description
CAS Number 4883-60-7
IUPAC Name 2-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one
Molecular Formula

Molecular Weight 154.21 g/mol
Appearance White to pale yellow crystalline solid (pure) or liquid (supercooled)
Melting Point 89 – 91 °C
Boiling Point 214 – 215 °C (at 760 mmHg)
Solubility Soluble in ethanol, propylene glycol, vegetable oils; Slightly soluble in water
pKa ~9.15 (enol proton)
Odor Profile Sweet, woody, caramel-like; savory depth upon dilution
FEMA Number 3459 (GRAS for flavor use)

Synthetic Methodologies

The synthesis of 2-HIP is non-trivial due to the need for regioselective oxidation.[1] Direct oxidation of


-isophorone often yields 4-ketoisophorone. Therefore, the industrial standard relies on the isomerization of 

-isophorone epoxide.[1]
Protocol A: Epoxidation-Isomerization Route (Industrial Standard)

This method utilizes the electron-rich double bond of


-isophorone for selective epoxidation, followed by acid-catalyzed ring opening.

Reagents:


-Isophorone, Peracetic acid (or Perpropionic acid), Sulfuric acid (catalyst), Solvent (Ethyl acetate or Benzene).

Step-by-Step Workflow:

  • Epoxidation: Dissolve

    
    -isophorone in ethyl acetate. Add peracetic acid dropwise at 0–5°C to prevent thermal decomposition.[1] The reaction targets the exocyclic double bond, yielding 2,3-epoxy-3,5,5-trimethylcyclohexanone.
    
  • Quenching: Neutralize excess peroxide with sodium sulfite solution.[1]

  • Isomerization: Treat the crude epoxide with dilute

    
     or 
    
    
    
    -toluenesulfonic acid (pTSA).[1] The acid catalyzes the opening of the epoxide ring and subsequent tautomerization to the stable enol form (2-HIP).[1]
  • Purification: Recrystallize from hexane/ethyl acetate to obtain white crystals (Yield: ~60–75%).

Protocol B: Biocatalytic Hydroxylation (Green Chemistry)

Recent advances utilize unspecific peroxygenases (UPOs) for direct, regioselective hydroxylation of


-isophorone, bypassing the need for chlorinated solvents or per-acids.
  • Biocatalyst: Chaetomium globosum UPO or engineered P450 monooxygenases.[1]

  • Conditions: Aqueous buffer (pH 7.0),

    
     (oxidant), 25°C.
    
  • Selectivity: High regioselectivity for the C-2 position, minimizing 4-hydroxy byproducts.

Visualizing the Synthetic Pathway

SynthesisWorkflow Iso Alpha-Isophorone BetaIso Beta-Isophorone Iso->BetaIso Isomerization (Catalytic) HIP 2-Hydroxyisophorone (2-HIP) Iso->HIP Direct Biocatalysis (Fungal UPO) Epoxide Beta-Isophorone Epoxide BetaIso->Epoxide Epoxidation (R-COOOH, 0°C) Epoxide->HIP Acid Catalyzed Rearrangement (H2SO4)

Figure 1: Comparative synthetic routes for 2-Hydroxyisophorone showing the chemical intermediate pathway (solid lines) and the direct biocatalytic route (dashed).

Reactivity & Applications

Flavor Chemistry: The Maillard Vector

2-HIP is a potent precursor in the generation of "reaction flavors."[1] Unlike simple aldehydes, its cyclic diketone structure allows it to react with amino acids to form complex heterocyclic compounds responsible for meaty, nutty, and roasted profiles.

Mechanism:

  • Condensation: 2-HIP reacts with the amino group of an amino acid (e.g., Cysteine) to form a Schiff base.

  • Strecker Degradation: The Schiff base undergoes decarboxylation and deamination, generating a Strecker aldehyde and an amino-ketone intermediate.[1]

  • Cyclization: These intermediates cyclize and oxidize to form Oxazoles (nutty/sweet) and Thiazoles (roasted/meaty).[1]

Key Reaction: 2-HIP + Cysteine


2,5-Dimethyl-4-mercapto-3(2H)-furanone  (and related thiazoles). This specific transformation is crucial for synthesizing artificial meat flavors.[1]

MaillardPathway HIP 2-Hydroxyisophorone Schiff Schiff Base Intermediate HIP->Schiff Condensation (-H2O) Cys L-Cysteine Cys->Schiff Condensation (-H2O) Strecker Strecker Degradation Schiff->Strecker Decarboxylation (-CO2) Thiazoles Thiazoles (Roasted/Meaty) Strecker->Thiazoles + Sulfur Source Oxazoles Oxazoles (Nutty/Sweet) Strecker->Oxazoles Cyclization SulfurComp Mercapto-furanones (Savory) Strecker->SulfurComp Rearrangement

Figure 2: Maillard reaction pathways of 2-HIP with amino acids, leading to key flavor volatiles.

Pharmaceutical Intermediate: Vitamin E Synthesis

In drug development and industrial synthesis, 2-HIP is a strategic checkpoint in the production of Trimethylhydroquinone (TMHQ) , the aromatic building block of Vitamin E (


-Tocopherol).

Workflow:

  • Oxidation: 2-HIP is oxidized to Ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione).

  • Rearrangement/Aromatization: Ketoisophorone is converted to TMHQ via acid-catalyzed rearrangement (acyl migration).

  • Condensation: TMHQ is condensed with Isophytol to yield Vitamin E.[1]

This route is preferred over the older coal-tar based routes (via cresols) due to the availability of isophorone from acetone.[1]

Safety & Handling (SDS Summary)

While 2-HIP is FEMA-listed as a flavoring agent, pure industrial quantities require adherence to standard laboratory safety protocols.

  • GHS Classification: Not classified as a dangerous substance under GHS (US/EU), but should be treated as a potential irritant.

  • Handling: Avoid inhalation of dust/vapors.[1] Use in a fume hood.[1]

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the enol functionality.

  • Fire Hazard: Combustible.[1] Flash point > 96°C.[1]

  • Toxicity:

    • LD50 (Oral, Rat): > 5000 mg/kg (Low acute toxicity).

    • Skin/Eye: Mild irritation potential.[1]

References

  • CymitQuimica. (n.d.).[1] 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone - CAS 4883-60-7. Retrieved from

  • PubChem. (n.d.).[1] 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone (Compound). National Library of Medicine.[1] Retrieved from

  • The Good Scents Company. (n.d.).[1] 2-hydroxyisophorone.[1] Retrieved from

  • Aranda, C., et al. (2019).[2] Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. Catalysis Science & Technology. Retrieved from

  • Isler, O., et al. (1956).[3] Epoxidation of beta-isophorone. Helvetica Chimica Acta, 39, 2041. (Cited in patent US6482964B1).[1] Retrieved from

  • Mottram, D. S. (n.d.). The role of sulfur chemistry in thermal generation of aroma. Chapter 9. Retrieved from

  • Across Biotech. (n.d.).[1] Vitamin E Manufacturers and Synthesis Process. Retrieved from

Sources

Technical Guide: Structure Elucidation of 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one

[1]

Executive Summary

2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one (CAS: 4883-60-7), commonly known as 2-Hydroxyisophorone (2-HIP) , is a cyclic enolone and a critical intermediate in the flavor and pharmaceutical industries. Structurally, it is a "diosphenol"—a cyclic

This guide provides a rigorous framework for the structural elucidation of 2-HIP. Unlike simple aliphatic alcohols, 2-HIP presents unique analytical challenges due to keto-enol tautomerism and its metabolic relationship with its precursor, Isophorone.[1] The following protocols establish its identity through orthogonal spectroscopic methods (MS, IR, NMR) and define its purity profile against common synthetic impurities.

Synthetic Origin & Impurity Profile[1][2][3]

Understanding the synthetic route is prerequisite to accurate structural assignment, as it predicts the specific impurity matrix. 2-HIP is typically derived from the oxidation of Isophorone.

Synthesis Mechanism

The industrial synthesis often proceeds via the epoxidation of Isophorone followed by base-catalyzed isomerization.

  • Precursor: Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one).[1]

  • Intermediate:

    
    -Isophorone epoxide (1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-one).[1][2]
    
  • Product: 2-Hydroxyisophorone.[1][3][4][5][6]

Critical Impurities[1][3]
  • Isophorone (Starting Material): Distinguished by the presence of a vinylic proton at C2.

  • 4-Oxoisophorone (2,6,6-trimethyl-2-cyclohexene-1,4-dione): A common over-oxidation byproduct.[1]

  • 
    -Isophorone:  The deconjugated isomer.[1]
    

SynthesisPathIsoIsophorone(C9H14O)EpoxIsophorone Epoxide(Intermediate)Iso->EpoxOxidation(H2O2/Base)Imp4-Oxoisophorone(Impurity)Iso->ImpOver-OxidationHIP2-Hydroxyisophorone(Target)Epox->HIPIsomerization

Figure 1: Synthetic pathway and potential impurity generation.[1]

Multi-Modal Spectroscopic Elucidation

To confirm the structure of 2-HIP, we must prove the regiochemistry of the hydroxyl group (C2 position) and the integrity of the carbon skeleton.

Mass Spectrometry (GC-MS)

Objective: Confirm molecular weight and identify characteristic fragmentation patterns.[1]

  • Ionization: Electron Impact (EI), 70 eV.[3]

  • Molecular Ion (

    
    ): 
    
    
    154 (Consistent with
    
    
    ).[3]
  • Base Peak:

    
     70.[7][3]
    
  • Fragmentation Logic: The fragmentation is driven by the stability of the enolone system.[3] The base peak at

    
     70 typically arises from a retro-Diels-Alder (RDA) type cleavage involving the loss of the gem-dimethyl substituted fragment.
    
m/zAssignmentMechanistic Origin
154

Molecular Ion (Stable due to conjugation)
139

Loss of Methyl radical (

)
126

Loss of CO (Carbonyl ejection)
98

Loss of Isobutene (Gem-dimethyl ring cleavage)
70 Base Peak Retro-Diels-Alder fragment (

)
Infrared Spectroscopy (FT-IR)

Objective: Confirm the "Diosphenol" functionality (Enolized

  • OH Stretch (

    
    ):  Broad, strong band.[1] Indicates the enolic hydroxyl.[3]
    
  • C=O Stretch (

    
    ):  Conjugated ketone.[1] The frequency is lower than saturated ketones (
    
    
    ) due to conjugation with the C=C double bond and intramolecular H-bonding with the adjacent -OH.
  • C=C Stretch (

    
    ):  Enol double bond.
    
Nuclear Magnetic Resonance (NMR)

Objective: The "Smoking Gun" for Regiochemistry.

The critical distinction between the starting material (Isophorone) and the product (2-HIP) is the substitution at Carbon 2.

  • 1H NMR (Proton):

    • Isophorone: Shows a diagnostic vinylic proton at

      
       (s, 1H, H-2).[1]
      
    • 2-HIP: The signal at 5.8 ppm disappears. It is replaced by an exchangeable -OH signal (often broad,

      
       depending on solvent/concentration).[1]
      
    • Methyl Groups: Three singlets are observed.[3] The C3-Methyl (

      
      ) and two C5-Methyls (
      
      
      ).[1]
  • 13C NMR (Carbon):

    • C1 (Carbonyl): Deshielded signal (

      
      ).[3]
      
    • C2 (Enol Carbon):

      
      .[3] The shift confirms oxygen attachment.[3]
      
    • C3 (Alkene Carbon):

      
      .[3]
      
Logic of Assignment (Connectivity)

To rigorously prove the -OH is at C2 and not C4 or C6, HMBC (Heteronuclear Multiple Bond Correlation) is required.

NMR_Logiccluster_proofRegiochemistry ProofC1C1 (Carbonyl)~192 ppmC2C2 (C-OH)~144 ppmC3C3 (C-Me)~128 ppmMeC3-Methyl(Protons)Me->C1HMBC (4-bond)Weak/AbsentMe->C2HMBC (3-bond)Strong CorrelationMe->C3HMBC (2-bond)

Figure 2: HMBC correlations confirming the quaternary C2-OH center.

Tautomerism & Stability

Researchers must be aware that 2-HIP is a Diosphenol .[1][3] In solution, it exists in equilibrium, but the mono-enol form is heavily favored due to:

  • Conjugation with the carbonyl.[3]

  • Intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen.[3]

Note: In protic solvents (MeOH,

Experimental Protocols

Analytical Method: GC-MS

This protocol is designed to separate 2-HIP from Isophorone and 4-Oxoisophorone.[1]

  • Column: DB-Wax or HP-INNOWax (Polar column preferred for alcohols/ketones).[1]

  • Dimensions:

    
    .
    
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet:

    
    , Split 20:1.
    
  • Oven Program:

    • Hold

      
       for 2 min.
      
    • Ramp

      
       to 
      
      
      .
    • Hold 5 min.

  • Detection: MS (Scan 35-300 amu).[1]

Purification (Recrystallization)

If the synthesized material is crude (orange/brown oil or solid):

  • Solvent: Hexane/Ethyl Acetate (9:1) or pure Cyclohexane.[3]

  • Process: Dissolve crude 2-HIP in hot solvent. Filter hot to remove insoluble polymers.[3] Cool slowly to

    
    .
    
  • Result: 2-HIP crystallizes as white to pale yellow needles (MP:

    
    ).[3]
    

References

  • Glinsky, M. et al. (2002).[3] Process for the preparation of beta-isophorone epoxide and conversion to hydroxyisophorone.[2] US Patent 6,482,964.[3][2]

  • NIST Chemistry WebBook. (2025).[3] this compound Mass Spectrum & Constants.[1][7] Standard Reference Data.[3][4][5] [1]

  • The Good Scents Company. (2024).[3] 2-Hydroxyisophorone: Flavor and Fragrance Data.[1][3][1]

  • Ruther, T. et al. (2023).[7][3] The Production of Isophorone: Review of Catalysis and Mechanisms. MDPI Encyclopedia.[3][8] [1]

Technical Guide: 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one (CAS 4883-60-7)

[1][2]

Executive Summary & Identification

CAS 4883-60-7 refers to This compound , commonly known as 2-Hydroxyisophorone .[1][2] It is a cyclic enone derivative primarily utilized as a high-value intermediate in organic synthesis, a flavor constituent (tobacco, saffron, honey), and a semiochemical in insect chemical ecology.

Critical Distinction:

WARNING: Do not confuse this compound with Benzophenone-2 (BP-2) , which has the CAS 131-55-5.[1] Automated database searches occasionally conflate these two due to "BP-2" sometimes appearing in broad "benzophenone derivative" search clusters.[1] CAS 4883-60-7 is not a UV-absorber for cosmetic sunscreen applications; it is a distinct cyclohexenone structure.[1]

Chemical Identity
Parameter Details
IUPAC Name 2-Hydroxy-3,5,5-trimethylcyclohex-2-en-1-one
Common Names 2-Hydroxyisophorone; 3,5,5-Trimethyl-1,2-cyclohexanedione (enol form)
Molecular Formula C

H

O

Molecular Weight 154.21 g/mol
SMILES CC1=C(C(=O)CC(C1)(C)C)O
InChI Key DWGZTTFGUFHAJX-UHFFFAOYSA-N

Physical & Chemical Properties

The following data represents experimentally validated properties for pure 2-Hydroxyisophorone.

Physicochemical Data Table
PropertyValueCondition/Notes
Physical State Solid (Crystalline powder)At 20°C
Color White to pale yellowDarkens upon oxidation
Melting Point 90 – 94 °CSharp melting range indicates high purity
Boiling Point 214.6 °CAt 760 mmHg (Predicted)
Boiling Point (Reduced) 90 – 100 °CAt 15 mmHg (2000 Pa)
Density 0.976 g/cm³Predicted
Solubility (Water) Slightly soluble (~1.89 g/L)Lipophilic nature dominates
Solubility (Organic) SolubleEthanol, Methanol, Chloroform, DCM
LogP 1.50 – 1.84Octanol/Water partition coefficient
Vapor Pressure ~0.002 mmHgAt 25°C (Low volatility solid)
Flash Point 96 °C (205 °F)Closed Cup

Synthesis & Production Protocols

The synthesis of 2-Hydroxyisophorone typically proceeds via the oxidation of isophorone. The most chemically rigorous route involves the epoxidation of

1
Pathway Visualization

The following diagram illustrates the chemical transformation from Isophorone to 2-Hydroxyisophorone.

SynthesisPathwayIsoIsophorone(alpha-isomer)BetaIsoBeta-Isophorone(beta-isomer)Iso->BetaIsoIsomerization(Equilibrium)Product2-Hydroxyisophorone(CAS 4883-60-7)Iso->ProductDirect Oxidation(Low Selectivity)EpoxideBeta-Isophorone EpoxideBetaIso->EpoxideEpoxidation(Peracetic Acid)Epoxide->ProductAcid CatalyzedRearrangement

Caption: Synthesis pathway showing the selective route via Beta-Isophorone Epoxide versus non-selective direct oxidation.

Experimental Protocol: Chemical Synthesis

Objective: Selective preparation of 2-Hydroxyisophorone via

Reagents:

  • 
    -Isophorone (freshly distilled)[1]
    
  • Peracetic acid (35% in acetic acid)

  • Sodium carbonate (saturated solution)

  • Dichloromethane (DCM)

  • Sulfuric acid (dilute)[3]

Step-by-Step Methodology:

  • Epoxidation:

    • Dissolve

      
      -isophorone (10 mmol) in DCM (50 mL) and cool to 0°C.
      
    • Dropwise add peracetic acid (1.2 eq) over 30 minutes, maintaining temperature <5°C.

    • Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of starting material.

    • Mechanism:[4][5][6] The electron-rich double bond of the

      
      -isomer reacts faster with the electrophilic oxygen of the peracid than the electron-poor 
      
      
      -isomer.[1]
  • Work-up (Epoxide Isolation):

    • Quench reaction with saturated NaHCO

      
      .
      
    • Wash organic layer with brine, dry over MgSO

      
      , and concentrate
      
    • Note: The epoxide intermediate is relatively unstable and should be used immediately.

  • Rearrangement:

    • Dissolve the crude epoxide in MeOH.

    • Add catalytic amount of dilute H

      
      SO
      
      
      (or p-TsOH).
    • Stir at room temperature for 1 hour. The epoxide ring opens and tautomerizes to the

      
      -diketone enol (2-Hydroxyisophorone).[1]
      
  • Purification:

    • Evaporate solvent.

    • Recrystallize the residue from hexane/ether or purify via silica gel column chromatography (eluent: Hexane/EtOAc).

    • Yield: Expect 60-75% as white crystals.

Biological & Pharmacological Applications

While not a direct pharmaceutical active ingredient (API), CAS 4883-60-7 serves as a critical biomarker and intermediate.[1]

Flavor & Fragrance Chemistry
  • Profile: Woody, nutty, sweet, and phenolic notes.[7]

  • Occurrence: Naturally found in saffron (Crocus sativus), roasted coffee, and honey.

  • Application: Used as a flavor enhancer in tobacco and food products (FEMA No. 3459).

Chemical Ecology (Pheromone)
  • Activity: Identified as a male-produced aggregation pheromone in the weevil Homalinotus depressus.[8]

  • Relevance: Used in integrated pest management (IPM) research to develop lures/traps for agricultural pests.

Toxicology (Safety Profile)
  • Acute Toxicity:

    • Oral LD50 (Rat): ~1500–3450 mg/kg (Category 4: Harmful if swallowed).[3]

    • Dermal: Harmful in contact with skin.

  • Irritation: Causes serious eye irritation (Category 2A).[5]

  • Handling: Must be handled with gloves and eye protection.[5][9] Avoid dust formation.[5][9][10]

Analytical Characterization

Researchers verifying the identity of CAS 4883-60-7 should use the following spectral markers.

GC-MS Data[1]
  • Retention Index (RI): ~1250–1300 (on non-polar columns like DB-5).

  • Key Ions (m/z):

    • 154 (Molecular ion, M+)

    • 111 (Base peak, loss of isopropyl/acetyl fragments)

    • 155 (M+1)

    • 83, 55 (Ring fragmentation)

NMR Spectroscopy (CDCl )
  • 
    H NMR: 
    
    • 
       1.10 (s, 6H, gem-dimethyl)[1]
      
    • 
       1.90 (s, 3H, vinyl methyl)
      
    • 
       2.40 (s, 2H, CH
      
      
      )
    • 
       2.45 (s, 2H, CH
      
      
      )
    • 
       6.0-6.5 (broad s, 1H, -OH, exchangeable)[1]
      
  • 
    C NMR: 
    
    • Distinct carbonyl peak at ~194 ppm.

    • Enol carbons at ~144 ppm and ~128 ppm.

References

  • National Institute of Standards and Technology (NIST). 2-Hydroxy-3,5,5-trimethyl-cyclohex-2-enone Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone (Compound Summary). National Library of Medicine. Available at: [Link]

  • The Good Scents Company. 2-hydroxyisophorone (CAS 4883-60-7) Flavor and Fragrance Data.[1] Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one.[1] Available at: [Link]

  • Vidal, D. M., et al. (2019). Isophorone derivatives as a new structural motif of aggregation pheromones in Curculionidae. Scientific Reports. Available at: [Link]

Discovery and History of Enol-3,5,5-Trimethyl-1,2-cyclohexanedione

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Structure, Synthesis, and Application

Executive Summary

Enol-3,5,5-Trimethyl-1,2-cyclohexanedione (also known as 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one) is a cyclic diketone derivative primarily recognized for its potent sensory properties, characterized by sweet, maple, and caramel notes.[1] Historically isolated from Burley tobacco , roasted coffee , and honey , this compound represents a critical intersection between natural product chemistry and industrial flavor synthesis.

This guide details the tautomeric stability that favors the enol form, the oxidative pathways from isophorone used in its synthesis, and its validated applications in the flavor and fragrance (F&F) industry.

Chemical Identity and Tautomeric Equilibrium

The nomenclature "Enol-3,5,5-Trimethyl-1,2-cyclohexanedione" refers to the mono-enol tautomer of 3,5,5-trimethyl-1,2-cyclohexanedione.[1] Unlike many alpha-diketones that exist in equilibrium, this molecule exhibits a strong preference for the enol form due to intramolecular hydrogen bonding and conjugation stabilization within the six-membered ring.

1.1 Structural Specifications
PropertyDetail
IUPAC Name This compound
Common Names 2-Hydroxyisophorone, TMCHD, Maple Enol
CAS Number 4883-60-7 (Enol form) / 57696-89-6 (Dione form)
FEMA Number 3459
Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
Appearance White to off-white crystalline solid or pale liquid
Sensory Profile Sweet, maple-like, caramel, burnt sugar, phenolic nuances
1.2 The Tautomeric Mechanism

The stability of the enol form is driven by the formation of a conjugated enone system. In the 1,2-dione form, the adjacent carbonyl dipoles create repulsive forces. Enolization relieves this repulsion and allows for hydrogen bonding between the hydroxyl proton and the remaining carbonyl oxygen.

Tautomerism Dione 1,2-Dione Form (Less Stable) Dipole Repulsion Enol Enol Form (Dominant) This compound Stabilized by H-Bonding Dione->Enol  Tautomerization  

Figure 1: Tautomeric equilibrium shifting towards the stable enol form (this compound).[1]

Historical Discovery and Natural Occurrence

The discovery of Enol-3,5,5-Trimethyl-1,2-cyclohexanedione is inextricably linked to the mid-20th-century drive to map the volatile constituents of high-value commodities like tobacco and coffee.[1]

  • Tobacco Industry (1960s-70s): Researchers analyzing Burley tobacco condensates identified this compound as a key contributor to the "smooth" and "sweet" smoke profile. It acts as a flavor modifier, masking harshness while enhancing caramelic notes.

  • Food Chemistry: Subsequent GC-MS studies identified the compound in roasted coffee volatiles , dried bonito , and honey , establishing it as a universal product of the Maillard reaction or carotenoid degradation in heat-processed natural products.

  • Metabolic Studies: It was also identified as a metabolite of Isophorone, formed via hydroxylation pathways in biological systems, though industrial interest remains focused on its sensory applications.

Synthesis and Production Protocols

The industrial synthesis of Enol-3,5,5-Trimethyl-1,2-cyclohexanedione typically proceeds via the oxidation of Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one).[1] Note that this pathway is distinct from the synthesis of Keto-isophorone (the 1,4-dione vitamin E precursor).

3.1 Primary Route: Selenium Dioxide (Riley) Oxidation

The most direct laboratory and scale-up route utilizes Selenium Dioxide (SeO2) to selectively oxidize the methylene group alpha to the carbonyl.

Reaction Logic: SeO2 acts as an electrophilic oxidant.[2] The reaction proceeds through an ene-type reaction followed by a [2,3]-sigmatropic rearrangement, converting the activated methylene (-CH2-) at the C2 position into a ketone/enol.[1]

Protocol:

  • Starting Material: Alpha-Isophorone (technical grade).[1]

  • Solvent System: Dioxane or Ethanol (to solubilize SeO2).

  • Reagent: Selenium Dioxide (SeO2) (1.1 equivalents).

  • Conditions: Reflux for 4–6 hours.

  • Workup: Filtration of precipitated Selenium (red solid). Evaporation of solvent.[3]

  • Purification: Recrystallization from hexane/ethyl acetate or vacuum distillation.

3.2 Alternative Route: Nitrosation-Hydrolysis

For avoiding toxic selenium waste, a nitrosation route is often employed in modern green chemistry applications.

  • Nitrosation: Isophorone is treated with alkyl nitrite (e.g., isoamyl nitrite) in the presence of a base (sodium methoxide).

  • Intermediate: Formation of the oximino-ketone (2-hydroxyimino-3,5,5-trimethylcyclohexanone).[1]

  • Hydrolysis: Acidic hydrolysis (HCl/H2O) converts the oxime to the ketone, which immediately tautomerizes to the enol.

Synthesis Iso Isophorone (Starting Material) SeO2 Reaction A: Riley Oxidation Reagent: SeO2 / Dioxane Reflux 4h Iso->SeO2 Nitro Reaction B: Nitrosation Reagent: RONO / NaOMe Followed by H3O+ Hydrolysis Iso->Nitro Inter Intermediate: Selenium Ester or Oxime SeO2->Inter Nitro->Inter Product TARGET: Enol-3,5,5-Trimethyl-1,2-cyclohexanedione (this compound) Inter->Product  Rearrangement & Tautomerization  

Figure 2: Synthetic pathways converting Isophorone to the target Enol-1,2-dione via Oxidation or Nitrosation.[1]

Technical Specifications & Analytical Data

For researchers verifying the identity of synthesized or purchased material, the following analytical signatures are standard.

ParameterSpecification
Boiling Point 214–215 °C @ 760 mmHg
Flash Point ~77 °C (Closed Cup)
LogP 1.63 (Moderate lipophilicity)
Solubility Soluble in ethanol, propylene glycol, triacetin; Sparingly soluble in water (~1.4 g/L)
Mass Spec (EI, 70eV) Base Peak: m/z 154 (M+)Key Fragments: m/z 93 (loss of C2H2O2?), m/z 69
IR Spectrum Broad -OH stretch (3300-3400 cm⁻¹), Enone C=O (1670 cm⁻¹), C=C (1640 cm⁻¹)
Applications in Drug Development & Flavor Science

While primarily a flavoring agent, the compound's structure offers a scaffold for bioactive molecule development.

  • Flavor & Fragrance (F&F):

    • Usage: Used in tobacco flavors (to add body/sweetness), coffee flavors, and maple syrups.

    • Regulatory: FEMA 3459, JECFA evaluated (No safety concern at current levels).

  • Pharmaceutical Precursor:

    • The 1,2-dione functionality allows for condensation reactions with diamines to form pyrazines or quinoxalines , which are privileged structures in medicinal chemistry (e.g., kinase inhibitors).

    • The molecule serves as a chiral building block if the 5-position dimethyl group is modified or if desymmetrization is applied.

References
  • Evaluation of Certain Food Additives and Contaminants. World Health Organization & Joint FAO/WHO Expert Committee on Food Additives. WHO Technical Report Series, No. 891. Link

  • Riley Oxidation Mechanism. Riley, H. L., et al. "Selenium Dioxide: A New Oxidizing Agent." Journal of the Chemical Society, 1932. Link

  • Volatile Compounds in Food. T.N.O. (The Netherlands Organization for Applied Scientific Research).
  • Safety Assessment of Cyclic Ketones. Research Institute for Fragrance Materials (RIFM). Food and Chemical Toxicology.
  • Isophorone Chemistry. U.S. National Library of Medicine, PubChem Database. CID 551084 (2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone).[1] Link

Sources

Physical and chemical properties of 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one

Executive Summary this compound (commonly known as 2-Hydroxyisophorone or 2-HIP ) represents a critical intermediate in the fine chemical, flavor, and pharmaceutical sectors. Structurally characterized as a cyclic enol-ketone (diosphenol), it serves as a pivotal junction in the oxidative functionalization of isophorone. While widely recognized for its organoleptic properties—imparting maple, caramel, and tobacco notes—its utility extends into drug development as a precursor for trimethyl-p-benzoquinone (a Vitamin E intermediate) and as a scaffold for bioactive cyclic enones. This guide provides a rigorous technical analysis of its physicochemical profile, synthesis logic, and application potential.

Molecular Architecture & Identification

2-Hydroxyisophorone exists in a tautomeric equilibrium, predominantly favoring the enol form due to the stabilization provided by the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen.

Parameter Data
IUPAC Name 2-Hydroxy-3,5,5-trimethylcyclohex-2-en-1-one
Common Synonyms 2-Hydroxyisophorone; 2-HIP; Enol-3,5,5-trimethyl-1,2-cyclohexanedione
CAS Registry Number 4883-60-7
Molecular Formula C₉H₁₄O₂
Molecular Weight 154.21 g/mol
SMILES CC1=C(C(=O)CC(C1)(C)C)O
InChI Key DWGZTTFGUFHAJX-UHFFFAOYSA-N

Physical Characterization Profile

The following data represents a consensus of experimental values suitable for establishing quality control specifications.

Property Value / Range Condition / Note
Physical State Crystalline SolidColorless to pale yellow needles
Melting Point 90.0 – 94.0 °CSharp melting range indicates high purity
Boiling Point 214 – 215 °C@ 760 mmHg (Standard Atmosphere)
Boiling Point (Red.) ~100 °C@ 13 mmHg
Density ~1.044 g/cm³Predicted
Solubility (Water) Slightly Soluble~396 mg/L @ 25°C
Solubility (Organic) SolubleEthanol, Methanol, Chloroform, Fats
LogP 1.63 – 2.10Moderate lipophilicity; crosses biological membranes
pKa ~9.5 (Enolic OH)Weakly acidic due to enol stabilization

Chemical Reactivity & Mechanism

3.1 Tautomerism & Stability Unlike simple alpha-hydroxy ketones, 2-HIP is a diosphenol . The enol form is "locked" by the cyclic structure and conjugation with the carbonyl, making it significantly more stable than acyclic analogs.

  • Oxidation: Susceptible to further oxidation to 3,5,5-trimethyl-1,2-cyclohexanedione (diketone form) or ring cleavage under forcing conditions (e.g., ozonolysis).

  • Reduction: Can be reduced to the corresponding saturated diol (3,5,5-trimethylcyclohexane-1,2-diol) using catalytic hydrogenation (Pd/C, H₂).

  • Condensation: The carbonyl group at C1 is less reactive towards nucleophiles than typical ketones due to steric hindrance from the gem-dimethyl group at C5 and electronic deactivation by the C2-hydroxyl.

3.2 Synthesis Pathway Logic The industrial and laboratory synthesis primarily proceeds via the oxidation of Isophorone . Direct oxidation is difficult to control; therefore, the Epoxidation-Rearrangement route is the standard protocol.

Mechanism Visualization (DOT):

SynthesisPathway Figure 1: Synthetic Pathway from Acetone to 2-Hydroxyisophorone Acetone Acetone (Precursor) Isophorone Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one) Acetone->Isophorone Aldol Condensation (Base Cat.) IsoOxide Isophorone Oxide (Epoxide Intermediate) Isophorone->IsoOxide Epoxidation (H2O2 / NaOH) HIP 2-Hydroxyisophorone (Target: 2-HIP) IsoOxide->HIP Acid/Base Rearrangement VitE Trimethyl-p-benzoquinone (Vitamin E Precursor) HIP->VitE Oxidative Aromatization

Figure 1: Synthetic flow showing the conversion of Acetone to Isophorone, followed by epoxidation and rearrangement to 2-HIP.[1][2][3][4][5][6]

Experimental Protocol: Synthesis of 2-Hydroxyisophorone

Objective: Selective formation of 2-HIP from Isophorone via Isophorone Oxide. Scale: Laboratory (100 mmol scale).

Reagents:

  • Isophorone (Technical grade, >95%)

  • Hydrogen Peroxide (30% aq.)[7]

  • Sodium Hydroxide (6N aq.)[7]

  • Methanol (Solvent)

  • Sulfuric Acid (10% aq., for rearrangement)

Workflow:

  • Epoxidation (Formation of Isophorone Oxide):

    • Setup: 3-neck round-bottom flask with mechanical stirrer and thermometer.

    • Charge: Dissolve Isophorone (13.8 g, 100 mmol) in Methanol (40 mL).

    • Addition: Add H₂O₂ (30%, 30 mL) in one portion.

    • Catalysis: Cool to 15°C. Dropwise add NaOH (6N, 5 mL) over 30 mins, maintaining Temp < 25°C (Exothermic!).

    • Monitor: Stir for 3 hours at 20-25°C. TLC (Hexane/EtOAc 4:1) should show consumption of Isophorone.

    • Quench: Pour into water (100 mL), extract with Ether (2x), wash with brine, dry (MgSO₄), and concentrate.

    • Result: Crude Isophorone Oxide (Colorless oil).

  • Rearrangement to 2-Hydroxyisophorone:

    • Reaction: Dissolve the crude epoxide in Methanol (20 mL).

    • Acidolysis: Add H₂SO₄ (10% aq., 10 mL) and reflux for 1-2 hours.

    • Mechanism:[1][5][6][8][9][10] Acid-catalyzed ring opening of the epoxide followed by tautomerization to the enol ketone.

    • Workup: Cool, neutralize with NaHCO₃, extract with Ethyl Acetate.

    • Purification: Recrystallize from Hexane/Ether or sublimate.

    • Yield: Expect 60-75% overall yield.

Safety Note: Peroxides are explosive. Ensure H₂O₂ is fully quenched before distillation.

Analytical Profiling

5.1 Mass Spectrometry (GC-MS)

  • Molecular Ion (M+): m/z 154

  • Base Peak: m/z 70 (Characteristic retro-Diels-Alder fragmentation of the cyclohexenone ring).

  • Key Fragments: m/z 98 (Loss of isobutene fragment), m/z 47.

5.2 NMR Spectroscopy (¹H NMR, 300 MHz, CDCl₃)

  • δ 6.0 - 6.5 ppm: 1H, s (broad), -OH (Enolic hydroxyl, exchangeable with D₂O).

  • δ 5.8 ppm: 1H, s, Vinyl proton at C3 (if not fully enolized, but typically C3-Me is present, so this position is substituted. Correction: In 2-HIP, C3 has a Methyl group.[11] The double bond is between C2 and C3. There are no vinyl protons. The ring protons are at C4 and C6).

  • δ 2.4 - 2.2 ppm: 2H, s, C6-H₂ (Adjacent to Carbonyl).

  • δ 2.2 - 2.0 ppm: 2H, s, C4-H₂ (Allylic).

  • δ 1.9 ppm: 3H, s, C3-Methyl.

  • δ 1.1 ppm: 6H, s, C5-gem-Dimethyl.

Applications in Research & Drug Development

6.1 Pharmacophore Scaffold 2-HIP serves as a "privileged structure" in medicinal chemistry due to its alpha-hydroxy enone motif.

  • Antioxidant Activity: The enolic hydroxyl group acts as a radical scavenger, similar to phenolic antioxidants (e.g., Vitamin E). It can donate a hydrogen atom to quench lipid peroxyl radicals.

  • Maillard Reaction Precursor: In food science, it reacts with amino acids to generate complex pyrazines and oxazoles, crucial for "roasted" flavor profiles.

  • Bioactive Synthesis: Used as a starting material for the synthesis of Carotenoid fragments and Taxol analogs where a functionalized cyclohexenone ring is required.

6.2 Biological Relevance [4][10][12]

  • Pheromone Signaling: Identified as an aggregation pheromone component in certain Curculionidae (weevils), suggesting potential use in agricultural biocontrol agents.[4]

  • Metabolism: It is a Phase I metabolite of Isophorone, formed via cytochrome P450 oxidation. Understanding its clearance is vital for toxicological assessments of industrial solvents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 551084, 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone. Retrieved from [Link]

  • Organic Syntheses. Isophorone Oxide. Org. Synth. 1955, 35, 74. DOI: 10.15227/orgsyn.035.0074. Retrieved from [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Safety evaluation of certain food additives: 2-Hydroxyisophorone. WHO Food Additives Series. Retrieved from [Link]

  • The Good Scents Company. 2-hydroxyisophorone. Retrieved from [Link]

  • NIST Chemistry WebBook. 2-Hydroxy-3,5,5-trimethyl-cyclohex-2-enone Mass Spectrum. SRD 69.[1] Retrieved from [Link]

Sources

Solubility Profile & Purification Protocols: 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Process Research & Development

Executive Summary & Chemical Identity

2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one (also known as 2-Hydroxyisophorone or 2-HIP ) is a functionalized cyclic enone used as a high-value intermediate in pharmaceutical synthesis and as a flavor constituent (caramel/maple notes). Unlike its parent compound isophorone (a liquid), 2-HIP is a solid at room temperature, necessitating a distinct approach to solvent selection for reaction, extraction, and crystallization.

This guide provides a technical analysis of its solubility behavior, thermodynamic modeling, and practical purification protocols.

Property Data / Descriptor
CAS Number 4883-60-7
IUPAC Name This compound
Molecular Weight 154.21 g/mol
Physical State Crystalline Solid (Pale Yellow)
Melting Point 90.0 – 94.0 °C [1]
LogP (Octanol/Water) ~1.63 – 1.84 [2]
Water Solubility ~396.5 mg/L (0.4 g/L) at 25 °C [2]

Thermodynamic Framework of Solubility

As a Senior Application Scientist, it is critical to move beyond simple "dissolves/doesn't dissolve" metrics. The solubility of 2-HIP is governed by the competition between its hydrophilic hydroxyl/ketone motif and its hydrophobic trimethyl-cyclohexene ring.

Solute-Solvent Interactions
  • Polar Protic Solvents (Methanol, Ethanol): Exhibit the highest solubility. The hydroxyl group of 2-HIP acts as both a hydrogen bond donor and acceptor, forming stable solvation shells with alcohols.

  • Polar Aprotic Solvents (Acetone, Ethyl Acetate): Good solubility driven by dipole-dipole interactions with the carbonyl group of 2-HIP.

  • Non-Polar Solvents (Hexane, Cyclohexane): Lower solubility. While the trimethyl ring provides some lipophilicity, the crystal lattice energy (driven by intermolecular H-bonding of the solid) resists disruption by weak van der Waals forces.

  • Water: Poor solubility (~0.4 g/L). The hydrophobic bulk of the trimethylcyclohexene ring disrupts the water structure more than the polar groups can compensate for.

Mathematical Modeling (The Apelblat Equation)

For precise process control (e.g., cooling crystallization), the solubility


 (mole fraction) is best correlated using the Modified Apelblat Equation . This semi-empirical model accounts for the non-ideal behavior of the solution:


  • 
     : Mole fraction solubility of 2-HIP.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters specific to the solvent system.
    

Application Insight: In process design, if experimental data deviates from the van't Hoff plot (linear


 vs 

), use the Apelblat model to correct for the temperature dependence of the enthalpy of solution.

Solubility Data & Solvent Selection

The following data categorizes solvent suitability for specific unit operations.

Table 1: Solubility Profile & Operational Suitability
Solvent ClassSpecific SolventSolubility Trend (25°C)Primary Application
Alcohols Methanol, EthanolHigh (>100 g/L)Reaction solvent; Crystallization (good solvent)
Esters Ethyl AcetateModerate-High Extraction from aqueous phase
Ketones AcetoneHigh Cleaning; Rapid dissolution
Alkanes n-Hexane, HeptaneLow Crystallization (anti-solvent); Washing filter cakes
Water WaterVery Low (~0.4 g/L)Anti-solvent; Phase separation
Visualization: Solubility Measurement Workflow

The following diagram outlines the standard gravimetric protocol for validating solubility curves in-house.

SolubilityProtocol Start Solvent Selection (Based on Polarity) Equilibration Excess Solute Addition & Agitation (T ± 0.1K) Start->Equilibration Add Solid 2-HIP Sampling Supernatant Extraction (Syringe Filter 0.45µm) Equilibration->Sampling 24-48 hrs Analysis Gravimetric Analysis (Evaporation to Dryness) Sampling->Analysis Weigh Mass DataFit Model Fitting (Apelblat Equation) Analysis->DataFit Calculate x1 DataFit->Start Optimize Solvent

Figure 1: Standard Gravimetric Solubility Determination Protocol.

Practical Application: Purification by Crystallization

Crystallization is the most effective method for purifying 2-HIP from reaction byproducts (e.g., unreacted isophorone or over-oxidized species).

Solvent System Design

Based on the solubility differential, a Cooling Crystallization or Anti-solvent Crystallization is recommended.

  • System A (Single Solvent): Ethanol or Isopropanol.

    • Mechanism:[1][2][3][4] High solubility at reflux (>80°C), significantly reduced solubility at 0-5°C.

  • System B (Binary System): Ethanol (Solvent) + Water (Anti-solvent).

    • Mechanism:[1][2][3][4] Dissolve in warm ethanol; slowly add water to reduce solvent power, forcing precipitation.

Detailed Protocol: Recrystallization from Ethanol/Water

Objective: Purify crude 2-HIP (>90% purity) to analytical grade (>99%).

  • Dissolution: Charge crude 2-HIP into a reactor. Add Ethanol (3 mL per gram of solid). Heat to 60-70°C with agitation until fully dissolved.

  • Filtration (Hot): If insoluble particulates are present, perform a hot filtration to remove mechanical impurities.

  • Nucleation: Cool the solution slowly (1°C/min) to 40°C.

  • Anti-solvent Addition: Slowly add Water (warm, 40°C) dropwise until persistent turbidity is observed (Cloud Point).

    • Ratio Target: Final solvent ratio approx. 1:1 Ethanol:Water.

  • Crystal Growth: Cool the slurry to 0-5°C over 2 hours. Hold for 1 hour to maximize yield.

  • Isolation: Filter the pale yellow crystals. Wash the cake with a cold 1:2 Ethanol:Water mixture.

  • Drying: Dry under vacuum at 40°C for 12 hours.

CrystallizationLogic Crude Crude 2-HIP (Solid) Dissolve Dissolve in Hot Ethanol (T > 60°C) Crude->Dissolve Filter Hot Filtration (Remove Particulates) Dissolve->Filter CloudPoint Add Water (Anti-solvent) until Turbidity Filter->CloudPoint Cooling Controlled Cooling (to 5°C) CloudPoint->Cooling Supersaturation Isolate Filter & Dry (Pure Crystals) Cooling->Isolate Crystal Growth

Figure 2: Binary Solvent Crystallization Workflow for 2-HIP.

Safety & Handling (MSDS Highlights)

While 2-HIP is generally considered lower risk than volatile solvents, standard lab safety applies.

  • Inhalation: Use local exhaust ventilation. Solid dust can be irritating.

  • Skin/Eye: Wear nitrile gloves and safety glasses. Irritant to mucous membranes.

  • Flammability: Combustible solid. Keep away from open flames when using flammable solvents (Ethanol/Hexane).

References

  • TCI Chemicals. (n.d.). Product Specification: this compound. Retrieved from

  • The Good Scents Company. (2023). 2-hydroxyisophorone: Physical and Chemical Properties. Retrieved from

  • PubChem. (2024).[5] Compound Summary: this compound (CID 551084). National Library of Medicine. Retrieved from

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

Sources

Potential reaction mechanisms involving 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth mechanistic analysis of 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one (commonly known as 2-Hydroxyisophorone or HIP ).[1] It is designed for researchers in medicinal chemistry and flavor science, focusing on its tautomeric behavior, synthesis pathways, and utility as a scaffold for heterocyclic construction.[1]

Executive Summary

This compound (HIP) is a cyclic enone characterized by its diosphenol structure—an


-hydroxy ketone functionality embedded within a conjugated system.[1] Unlike simple ketones, HIP exists in a dynamic equilibrium that heavily favors the enol form due to intramolecular hydrogen bonding and resonance stabilization. This guide details the mechanistic pathways for its synthesis from isophorone, its condensation behavior with diamines for heterocyclic drug discovery, and its validated experimental protocols.

Part 1: Structural Analysis & Electronic Properties[1]

The Diosphenol-Diketone Tautomerism

The reactivity of HIP is governed by its ability to tautomerize between the stable enol form (A) and the transient 1,2-diketone form (B).

  • Form A (Enol/Diosphenol): The predominant species. The hydroxyl group at C2 forms an intramolecular hydrogen bond with the carbonyl oxygen at C1. This, combined with the C2=C3 double bond conjugation, lowers the ground state energy significantly.

  • Form B (1,2-Diketone): 3,5,5-trimethylcyclohexane-1,2-dione.[1] While energetically less favorable, this species is the reactive electrophile in condensation reactions with nucleophiles (e.g., hydrazines, diamines).[1]

Steric Environment

The gem-dimethyl group at C5 introduces a fixed steric bulk that directs nucleophilic attacks away from the "bottom" of the ring, influencing stereoselectivity during reduction or functionalization at the C4 or C6 positions.

Part 2: Synthesis & Formation Mechanisms[1][2]

The industrial and laboratory standard for synthesizing HIP involves the oxidative rearrangement of isophorone. This pathway is preferred over direct oxidation due to higher regioselectivity.[1]

Mechanism: Epoxidation and Rearrangement
  • Nucleophilic Epoxidation: Under basic conditions (

    
    ), the hydroperoxide anion (
    
    
    
    ) attacks the
    
    
    -carbon of isophorone (Michael-type addition) followed by ring closure to form Isophorone Oxide (2,3-epoxy-3,5,5-trimethylcyclohexanone).[1]
  • Ring Opening & Rearrangement: Treatment with aqueous base causes the epoxide to open.[1] The resulting intermediate undergoes a hydride shift or proton transfer to generate the

    
    -hydroxy enone structure.
    
Visualization of Synthesis Pathway

The following diagram illustrates the electronic flow from Isophorone to HIP.

SynthesisPathway Iso Isophorone (Start) IsoOx Isophorone Oxide (Epoxide Intermediate) Iso->IsoOx H2O2 / NaOH (Weitz-Scheffer Epoxidation) Trans Transition State (Ring Opening) IsoOx->Trans OH- / H2O HIP 2-Hydroxyisophorone (Diosphenol Product) Trans->HIP Tautomerization & Rearrangement

Figure 1: Step-wise synthesis of 2-Hydroxyisophorone via the epoxide intermediate.[1]

Part 3: Key Reaction Pathways in Drug Development

Condensation with Diamines (Quinoxaline Synthesis)

One of the most valuable applications of HIP in medicinal chemistry is its use as a "masked" 1,2-dicarbonyl synthon. It reacts with 1,2-diamines (e.g., o-phenylenediamine) to form fused heterocyclic systems such as quinoxalines or phenazines .[1]

Mechanism:

  • Activation: Trace acid catalyzes the tautomerization of HIP to its 1,2-diketone form.[1]

  • Imine Formation: The primary amine of the diamine attacks the more accessible carbonyl (C1), forming a mono-imine (Schiff base).

  • Cyclization: The second amine group attacks the C2 carbonyl (now a ketone), closing the ring.

  • Aromatization: Dehydration yields the stable pyrazine ring fused to the cyclohexane scaffold.

Visualization of Heterocycle Formation

HeterocycleFormation HIP_Enol HIP (Enol Form) HIP_Keto HIP (1,2-Diketone Form) HIP_Enol->HIP_Keto Tautomerization (Acid Cat.) Inter_Imine Mono-Imine Intermediate HIP_Keto->Inter_Imine + o-Phenylenediamine (-H2O) Quinoxaline Tetrahydroquinoxaline Derivative Inter_Imine->Quinoxaline Cyclization & Dehydration

Figure 2: Mechanism of condensation between HIP and o-phenylenediamine to form a bioactive heterocycle.[1]

Part 4: Experimental Protocols

Protocol: Synthesis of 2-Hydroxyisophorone

Objective: Isolate high-purity HIP from Isophorone.[1]

Reagents:

  • Isophorone (Technical grade)[1][2][3][4]

  • Hydrogen Peroxide (30% aq.)[1][5][3]

  • Sodium Hydroxide (6N aq.)[1][5][3]

  • Methanol (Solvent)[1]

Step-by-Step Methodology:

  • Epoxidation: In a 3-neck flask, dissolve Isophorone (0.4 mol) in Methanol (400 mL). Add

    
     (1.2 mol).[1][5][3]
    
  • Controlled Addition: Cool to 15°C. Dropwise add NaOH (0.2 mol) over 60 minutes. Critical: Maintain temp < 20°C to prevent runaway exotherms.[1]

  • Hydrolysis: Stir for 3 hours at 25°C. The intermediate epoxide forms.

  • Workup: Dilute with water, extract with ether, and wash with brine.[1]

  • Rearrangement/Isolation: Distill the crude oil. The fraction boiling at 70–73°C (5 mmHg) contains Isophorone Oxide.[1][3] Treat this oxide with dilute acid or base reflux to rearrange to 2-Hydroxyisophorone (Recrystallize from hexane/ethanol).[1]

Protocol: HPLC Analysis

Objective: Quantify HIP purity and monitor degradation.

ParameterSetting
Column RP-C18 (e.g., Newcrom R1), 3 µm particle size
Mobile Phase Acetonitrile : Water :

(40:60:0.[1]1)
Flow Rate 1.0 mL/min
Detection UV @ 270 nm (Enone absorption max)
Retention HIP typically elutes before Isophorone due to -OH polarity

Part 5: References

  • Synthesis of 2-hydroxyisophorone via Isophorone Oxide: Title: Isophorone oxide.[1][5][3][6] Source: Organic Syntheses, Coll.[1] Vol. 4, p.552 (1963).[1] URL:[Link][1]

  • Reactivity with Amines (Benzodiazepine/Quinoxaline formation): Title: The reaction of o-phenylenediamine with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -unsaturated carbonyl compounds.[1]
    Source: Arkivoc, 2006 (xiv) 35-45.[1][7]
    URL:[Link][1]
    
  • Tautomerism and Structural Properties: Title: 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone Analysis Method.[1] Source: SIELC Technologies Application Note.[1] URL:[Link]

  • Biocatalytic Oxidation Pathways: Title: Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases.[1] Source: Catalysis Science & Technology, 2019, 9, 1500-1505.[1] URL:[Link]

Sources

Toxicological Data and Safety Profile of 2-Hydroxyisophorone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the toxicological profile and safety assessment of 2-Hydroxyisophorone (2-HIP) , a cyclic enolone flavoring agent. It synthesizes data from JECFA evaluations, EFSA scientific opinions (FGE.213), and metabolic studies to establish a definitive safety verdict for drug development and food science professionals.

CAS Registry Number: 4883-60-7 Synonyms: 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one; 2-Hydroxy-3,5,5-trimethylcyclohex-2-enone. FEMA Number: 3459 | JECFA Number: 426 | FL-No: 07.120

Executive Safety Summary

2-Hydroxyisophorone (2-HIP) is a structural analog and primary metabolite of isophorone. Its safety profile is characterized by rapid metabolic detoxification , lack of genotoxicity , and low systemic toxicity at current exposure levels.

Regulatory bodies including the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have evaluated 2-HIP. The consensus is that 2-HIP poses no safety concern at current estimated dietary intakes, primarily due to its clearance via the "Procedure for the Safety Evaluation of Flavouring Agents" which relies on the Threshold of Toxicological Concern (TTC) and negative genotoxicity data.

Key Toxicological Verdict:

  • Genotoxicity: Negative (Ames and Micronucleus assays via read-across/FGE.213).

  • Metabolism: Rapidly absorbed, reduced, conjugated with glucuronic acid, and excreted in urine.

  • Carcinogenicity: Not a concern for humans; male rat kidney tumors observed with the parent compound (isophorone) are driven by an

    
    -globulin mechanism irrelevant to human physiology.[1]
    

Chemical Identity and Physicochemical Context

2-HIP is an


-unsaturated cyclic ketone (enolone). Its chemical structure facilitates specific metabolic transformations, primarily reduction and conjugation, which are critical to its detoxification.
PropertyDataRelevance to Safety
Molecular Formula

Low molecular weight facilitates rapid absorption.
Molecular Weight 154.21 g/mol Below the 1000 Da threshold for bioavailability.
Log P (o/w) ~1.5 - 1.8Moderately lipophilic; allows entry into hepatocytes for metabolism but prevents long-term bioaccumulation.
Physical State Crystalline solidStable under standard conditions.
Structural Class Cramer Class IIIntermediate toxicity potential requiring a TTC of 540

g/person/day .

Metabolic Fate and Pharmacokinetics (ADME)

Understanding the metabolic fate of 2-HIP is central to its safety assessment. As a metabolite of isophorone, 2-HIP represents a Phase I oxidation product that undergoes further Phase I reduction and Phase II conjugation.

Metabolic Pathway

The primary detoxification route involves the reduction of the ketone functionality or the C=C double bond, followed by rapid glucuronidation. This pathway renders the molecule highly polar and water-soluble, ensuring efficient renal clearance.

Mechanism:

  • Absorption: Rapid uptake from the gastrointestinal tract.

  • Phase I (Reduction): The keto-group is reduced to a hydroxyl group by cytosolic carbonyl reductases, or the double bond is hydrogenated.

  • Phase II (Conjugation): The resulting hydroxyl groups serve as handles for UDP-glucuronosyltransferases (UGTs), forming stable O-glucuronides.

  • Excretion: The conjugates are eliminated almost exclusively via urine within 24 hours.

Visualization: Metabolic Detoxification Pathway

MetabolicPathway Iso Isophorone (Parent) HIP 2-Hydroxyisophorone (2-HIP) Iso->HIP CYP450 (Hydroxylation) Reduct Dihydro-2-HIP (Reduced Metabolite) HIP->Reduct Carbonyl Reductase (+2H) Gluc 2-HIP-Glucuronide (Conjugate) HIP->Gluc UGT (Glucuronidation) Reduct->Gluc UGT Urine Excretion (Urine) Gluc->Urine Renal Clearance

Caption: Figure 1. Metabolic detoxification pathway of 2-Hydroxyisophorone showing reduction and Phase II conjugation.

Genotoxicity Profile

The genotoxic potential of 2-HIP has been scrutinized under EFSA Flavouring Group Evaluation 213 (FGE.213) , which covers


-unsaturated alicyclic ketones.
In Vitro and In Vivo Findings

While


-unsaturated ketones can theoretically interact with DNA via Michael addition, 2-HIP possesses a hydroxyl group at the 

-position (diosphenol structure), which alters its reactivity compared to simple enones.
  • Ames Test (Bacterial Reverse Mutation): Consistently Negative . Strains S. typhimurium TA98, TA100, TA1535, TA1537 typically show no increase in revertant colonies with or without metabolic activation (S9).

  • Micronucleus Assay: Negative . Evaluated as part of the structural group assessment, indicating no clastogenic or aneugenic activity.

Scientific Consensus: EFSA concluded in FGE.213 (Revision 2) that for FL-no 07.120 (2-HIP), concern regarding genotoxicity could be ruled out based on available data and Structure-Activity Relationships (SAR).

Systemic Toxicity and Safety Margins

Acute Toxicity
  • LD50 (Oral, Rat): Data for the structural class indicates low acute toxicity, typically > 2000 mg/kg bw .

  • Clinical Signs: At lethal doses (relevant to parent isophorone), signs include CNS depression (lethargy, ataxia).

Subchronic Toxicity (90-Day Studies)

Specific 90-day studies for 2-HIP are often bridged (read-across) from Isophorone or determined unnecessary due to low intake (Procedure for Safety Evaluation).

  • NOAEL (No Observed Adverse Effect Level): For the parent compound Isophorone, the NOAEL is approximately 100-150 mg/kg bw/day .

  • Target Organs: Kidney (Male Rats) and Liver (high dose).

    • Note on Kidney Toxicity: The nephropathy observed in male rats treated with isophorone is associated with the accumulation of

      
      -globulin . This mechanism is species-specific  and not relevant to humans , as humans do not synthesize this protein.
      
Safety Margin Calculation

The safety of 2-HIP is validated by comparing the estimated intake against the Threshold of Toxicological Concern (TTC).

ParameterValueAssessment
MSDI (EU) 1.2

g/capita/day
Extremely low exposure.
MSDI (USA) 2.0

g/capita/day
Extremely low exposure.
Cramer Class Class IIStructural class with intermediate toxicity.
TTC Limit 540

g/person/day
Threshold for Class II.
Safety Margin Intake << TTC CLEARED

Data Source: JECFA 51st Meeting Reports & EFSA FGE.213.

Regulatory Status and Risk Assessment Workflow

The safety assessment follows the rigorous "decision tree" approach used by JECFA and EFSA.

Visualization: Safety Evaluation Logic (The Procedure)

SafetyProcedure Start Start Evaluation (2-Hydroxyisophorone) Step1 1. Structural Class? (Cramer Class II) Start->Step1 Step2 2. Predicted Metabolism? (Simple/Detoxification) Step1->Step2 Genotox Genotoxicity Check (Ames/Micronucleus) Step2->Genotox Metabolized to innocuous products Step3 3. Intake < Threshold? (MSDI < 540 µg/day) Safe NO SAFETY CONCERN Step3->Safe Yes (1.2 µg << 540 µg) DataReq More Data Required Step3->DataReq No Genotox->Step3 Negative Genotox->DataReq Positive

Caption: Figure 2. JECFA/EFSA Safety Evaluation Procedure applied to 2-Hydroxyisophorone.

Regulatory Conclusions
  • JECFA (1998): Concluded "No safety concern at current levels of intake."[2]

  • EFSA (FGE.213): Cleared regarding genotoxicity; intake is below the threshold of toxicological concern.

  • FEMA: GRAS (Generally Recognized As Safe) status maintained (FEMA No. 3459).

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (1999). Safety Evaluation of Certain Food Additives: Aliphatic and Alicyclic Ketones (WHO Food Additives Series 42). Meeting 51.

  • European Food Safety Authority (EFSA). (2014).[3] Scientific Opinion on Flavouring Group Evaluation 213, Revision 1 (FGE.213Rev1): Consideration of genotoxic potential for

    
    -unsaturated alicyclic ketones. EFSA Journal. 
    
  • The Good Scents Company. (n.d.). This compound Data Sheet.

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 551084, this compound.

  • European Food Safety Authority (EFSA). (2015). Scientific Opinion on Flavouring Group Evaluation 213, Revision 2. (Confirming genotoxicity clearance for FL-no 07.120).

Sources

Comprehensive Technical Review: 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one (2-HIP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one (CAS 4883-60-7), frequently designated as 2-Hydroxyisophorone (2-HIP) , represents a critical structural motif in both flavor chemistry and cyclic enolone synthesis. While primarily industrialized as a high-impact flavorant (FEMA 3459) imparting "burnt sugar" and "maple" notes, its chemical architecture—a cyclic


-diketone tautomer (diosphenol)—offers a versatile scaffold for pharmaceutical intermediate synthesis.

This technical guide provides a rigorous analysis of 2-HIP, moving beyond its organoleptic utility to explore its synthesis, physiochemical stability, and toxicological safety profile relevant to drug development professionals using it as an excipient or structural building block.

Part 1: Chemical Identity & Physiochemical Core

2-HIP exists in a tautomeric equilibrium, predominantly favoring the enol form due to stabilization by intramolecular hydrogen bonding. This structural feature governs its solubility, reactivity, and metabolic fate.

Structural Specifications
ParameterSpecification
IUPAC Name 2-Hydroxy-3,5,5-trimethylcyclohex-2-en-1-one
Common Synonyms 2-Hydroxyisophorone; Enol-3,5,5-trimethyl-1,2-cyclohexanedione
CAS Registry 4883-60-7
Molecular Formula

Molecular Weight 154.21 g/mol
SMILES CC1=C(C(=O)CC(C1)(C)C)O
FEMA Number 3459
Physiochemical Properties Table[2][3][4]
PropertyValueContext for Application
Physical State Solid (Crystalline)Handling requires powder flow protocols.
Melting Point 88°C – 91°CStable under standard ambient processing.
Boiling Point 214°C – 215°C (at 760 mmHg)High thermal stability for extrusion processes.
LogP (o/w) 1.63 (Estimated)Moderate lipophilicity; suitable for lipid-based formulations.
Solubility Ethanol, Fats, Propylene GlycolPoor water solubility requires co-solvents.
Odor Threshold Low (ppm range)Potent masking agent for bitter APIs.

Part 2: Synthetic Architecture & Process Chemistry

The synthesis of 2-HIP is distinct from its isomer, 4-hydroxyisophorone (a Vitamin E intermediate). The most robust laboratory and industrial route involves the epoxidation of isophorone followed by base-catalyzed rearrangement. This method avoids the formation of the thermodynamically favored


-oxidation products.
Core Synthesis Protocol: The Epoxide Route

Reaction Logic: Direct oxidation of isophorone with standard oxidants often attacks the allylic position (C4). To install the hydroxyl group at C2 (alpha position), the double bond must first be activated as an epoxide.

Step-by-Step Methodology:

  • Epoxidation (Isophorone

    
     Isophorone Oxide): 
    
    • Reagents: Isophorone, 30% Hydrogen Peroxide (

      
      ), Sodium Hydroxide (NaOH), Methanol.[1]
      
    • Conditions: Maintain temperature at 15–20°C to prevent over-oxidation.

    • Mechanism: Nucleophilic attack of the hydroperoxide anion (

      
      ) on the 
      
      
      
      -carbon of the enone system results in 2,3-epoxy-3,5,5-trimethylcyclohexanone.
  • Rearrangement/Hydrolysis:

    • Reagents: Dilute Sulfuric Acid (

      
      ) or basic alumina.
      
    • Process: The epoxide ring opens under acidic or basic catalysis. The resulting intermediate tautomerizes to form the stable

      
      -enol ketone (2-HIP).
      
  • Purification:

    • Extraction: Dichloromethane or Ethyl Acetate.

    • Crystallization: Recrystallization from hexane/ethyl acetate yields pale yellow needles.

Synthetic Pathway Visualization

SynthesisPath cluster_0 Key Transformation Logic ISO Isophorone (Starting Material) EPOX Isophorone Oxide (2,3-Epoxy Intermediate) ISO->EPOX H2O2 / NaOH MeOH, 15-20°C (Weitz-Scheffer Epoxidation) HIP 2-Hydroxyisophorone (Target: CAS 4883-60-7) EPOX->HIP H2SO4 (aq) or Basic Alumina (Ring Opening/Tautomerization)

Figure 1: Synthetic pathway transforming Isophorone to 2-Hydroxyisophorone via the epoxide intermediate to ensure regioselectivity at the C2 position.

Part 3: Metabolic Profile & Toxicology (Safety)

For drug development professionals considering 2-HIP as an excipient or masking agent, its safety profile is established through its status as a GRAS (Generally Recognized As Safe) flavoring substance.

Toxicological Benchmarks
  • JECFA Evaluation: The Joint FAO/WHO Expert Committee on Food Additives evaluated 2-HIP (No. 426) and concluded there is "No safety concern at current levels of intake."

  • Metabolic Fate:

    • Absorption: Rapidly absorbed from the gastrointestinal tract due to moderate lipophilicity (LogP ~1.6).

    • Biotransformation: The primary metabolic pathway involves the reduction of the ketone to the corresponding diol (2,3,5,5-trimethylcyclohexane-1,2-diol), followed by conjugation with glucuronic acid.

    • Excretion: Conjugates are excreted primarily via urine.

Safety Workflow Diagram

SafetyProfile Ingestion Oral Ingestion (Excipient/Flavor) GI GI Absorption (Rapid due to LogP 1.6) Ingestion->GI Liver Hepatic Metabolism (Reduction & Conjugation) GI->Liver Metabolite Glucuronide Conjugate Liver->Metabolite Reductase/UGT Excretion Renal Excretion Metabolite->Excretion

Figure 2: ADME (Absorption, Distribution, Metabolism, Excretion) workflow for 2-Hydroxyisophorone, highlighting the detoxification pathway via glucuronidation.

Part 4: Applications in Research & Development

Pharmaceutical Excipient (Flavor Masking)

2-HIP is uniquely positioned to mask the bitterness of alkaloid-based drugs. Its "burnt sugar" profile effectively competes with metallic and bitter aftertastes common in pediatric formulations and oral disintegrating tablets (ODTs).

  • Usage Level: Typically 5–20 ppm in final formulation.

  • Stability: Resistant to hydrolysis in aqueous buffers (pH 4–8), making it superior to linear esters.

Bioactive Scaffold Potential

While primarily an excipient, the diosphenol moiety (cyclic


-diketone enol) possesses intrinsic antioxidant activity.
  • Research Vector: Investigation of 2-HIP derivatives as inhibitors of oxidative stress in cellular models.

  • Chiral Building Block: Asymmetric hydrogenation of the C=C bond in 2-HIP can yield chiral 2-hydroxycyclohexanones, valuable synthons for terpene synthesis.

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2000). Evaluation of certain food additives and contaminants: this compound (No. 426).[2] WHO Technical Report Series. Link

  • Wasson, R. L., & House, H. O. (1957).[1] Isophorone Oxide.[3][1] Organic Syntheses, 37, 58. (Foundational protocol for the epoxide precursor). Link

  • National Institute of Standards and Technology (NIST). (2023). This compound: Mass Spectrum and Properties. NIST Chemistry WebBook. Link

  • The Good Scents Company. (2023). 2-Hydroxyisophorone: Organoleptic Properties and Safety Data.Link

  • European Food Safety Authority (EFSA). (2008). Flavouring Group Evaluation 10 (FGE.10): Aliphatic primary and secondary saturated and unsaturated alcohols, aldehydes, acetals, carboxylic acids and esters containing an additional oxygenated functional group and lactones. EFSA Journal.[4] Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2-Hydroxyisophorone via Alkaline Epoxidation-Rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a high-purity synthesis protocol for 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one (2-Hydroxyisophorone).

Abstract & Strategic Overview

2-Hydroxyisophorone is a critical intermediate in the synthesis of Vitamin E precursors and a high-value flavor compound known for its maple/burnt-sugar organoleptic properties. While direct oxidation of isophorone often yields the thermodynamically favored 4-ketoisophorone, this protocol utilizes a Weitz-Scheffer epoxidation followed by an in situ base-catalyzed rearrangement. This route is selected for its regioselectivity, targeting the C2 position exclusively, thereby avoiding the formation of the 4-oxo byproduct common in metal-catalyzed aerobic oxidations.

Mechanistic Insight

The synthesis proceeds via a two-stage cascade within a single pot.

  • Nucleophilic Epoxidation: The hydroperoxide anion (

    
    ), generated from 
    
    
    
    and NaOH, attacks the
    
    
    -carbon of isophorone (Michael addition), followed by ring closure to form Isophorone Oxide (2,3-epoxy-3,5,5-trimethylcyclohexanone).
  • Base-Mediated Rearrangement: Under the prevailing basic conditions, the epoxide ring opens. The resulting

    
    -diketone tautomerizes to the stable enol form: 2-Hydroxyisophorone .
    
Pathway Visualization

ReactionMechanism Isophorone Isophorone (Substrate) Intermediate Enolate Intermediate Isophorone->Intermediate Michael Addition HOO HOO- Anion (Nucleophile) HOO->Intermediate Epoxide Isophorone Oxide (2,3-Epoxy Ketone) Intermediate->Epoxide Ring Closure (-OH-) Rearrangement Base-Catalyzed Ring Opening Epoxide->Rearrangement NaOH / MeOH Product 2-Hydroxyisophorone (Target) Rearrangement->Product Tautomerization

Figure 1: Mechanistic cascade from Isophorone to 2-Hydroxyisophorone via the epoxide intermediate.

Experimental Protocol

Safety Warning: This reaction involves Hydrogen Peroxide (30%) and exothermic steps.[1][2] Peroxides can form explosive mixtures. Perform all steps behind a blast shield in a fume hood.

Materials & Reagents
ReagentPurity/Conc.[1]Role
IsophoroneTechnical (>95%)Substrate
Hydrogen Peroxide30% AqueousOxidant
Sodium Hydroxide6N AqueousCatalyst/Base
MethanolACS GradeSolvent
Diethyl EtherACS GradeExtraction Solvent
Magnesium SulfateAnhydrousDrying Agent
Step-by-Step Procedure

Phase 1: Controlled Epoxidation

  • Setup: Equip a 1L three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a precision thermometer.

  • Charge: Add 55.2 g (0.4 mol) of Isophorone and 115 mL (1.2 mol) of 30% Hydrogen Peroxide to 400 mL of Methanol .

  • Cooling: Submerge the flask in an ice/water bath. Cool the internal temperature to 15°C .

    • Critical Control Point: Do not proceed until T < 15°C to prevent thermal runaway.

Phase 2: Base Addition & Rearrangement 4. Addition: Charge the dropping funnel with 33 mL (0.2 mol) of 6N NaOH . 5. Dosing: Add the NaOH dropwise over 60 minutes .

  • Process Constraint: Maintain internal temperature between 15°C and 20°C . If T rises > 20°C, stop addition immediately and allow to cool.
  • Note: If T < 15°C, the reaction may stall, leading to accumulation of unreacted peroxide and a potential delayed exotherm.
  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours .

Phase 3: Workup & Isolation 7. Quench: Pour the reaction mixture into 500 mL of distilled water . 8. Extraction: Extract the aqueous mixture with Diethyl Ether (2 x 400 mL) .

  • Alternative: Ethyl Acetate may be used if ether peroxides are a concern, though ether provides easier solvent removal.
  • Washing: Wash the combined organic layers with 100 mL of water and 100 mL of saturated NaCl solution (brine) .
  • Drying: Dry the organic phase over Anhydrous Magnesium Sulfate (MgSO₄) for 30 minutes. Filter off the solids.[1]
  • Concentration: Remove the solvent via rotary evaporation at atmospheric pressure (bath temp 40°C) until the bulk solvent is gone.

Phase 4: Purification 12. Distillation: Perform vacuum distillation on the residue using a Vigreux column.

  • Target Fraction: Collect the fraction boiling at 70–73°C at 5 mm Hg .
  • Yield: Expect 43–45 g (70–72%).

Process Control & Characterization

Critical Process Parameters (CPP)
ParameterRangeImpact of Deviation
Temperature (Addition) 15–20°C>20°C: Runaway exotherm risk. <15°C: Accumulation of reactants.
Stirring Speed >300 RPMPoor mixing leads to "hot spots" and side reactions.

Equivalents
3.0 eqExcess required to drive kinetics; insufficient amount lowers yield.
Analytical Validation

Confirm the identity of the product using the following physicochemical properties:

  • Appearance: Colorless to pale yellow liquid.

  • Boiling Point: 70–73°C @ 5 mmHg.[2]

  • Refractive Index (

    
    ):  1.4500 – 1.4510.[2]
    
  • Mass Spectrometry (EI): Molecular ion (

    
    ) at m/z 154. Base peak typically m/z 168 (if derivatized) or characteristic fragmentation of isophorone derivatives.
    
  • IR Spectroscopy: Characteristic peak at 1715 cm⁻¹ (C=O stretch, shifted due to H-bonding).

Workflow Diagram

SynthesisWorkflow Start Start: Isophorone + H2O2 in MeOH Cooling Cool to 15°C Start->Cooling Addition Add 6N NaOH (Dropwise, 1hr) Cooling->Addition Temp Control 15-20°C Reaction Stir 3hr @ 20-25°C Addition->Reaction Quench Quench in Water Extract w/ Ether Reaction->Quench Distill Vacuum Distillation (70-73°C @ 5mmHg) Quench->Distill Final Pure 2-Hydroxyisophorone Distill->Final

Figure 2: Operational workflow for the synthesis and purification of 2-Hydroxyisophorone.

References

  • Organic Syntheses , Coll.[1] Vol. 6, p.690 (1988); Vol. 53, p.63 (1973). Isophorone Oxide.[2][3] Available at: [Link]

  • PrepChem . Synthesis of 3,5,5-Trimethyl-2,3-epoxy-cyclohexane-1,4-dione (and related hydroxyisophorone protocols). Available at: [Link]

  • NIST Chemistry WebBook . This compound Spectral Data. Available at: [Link]

  • MDPI . The Production of Isophorone: Review of Synthesis and Applications. Available at: [Link][2]

Sources

Application Note: Precision Synthesis of 2-Hydroxyisophorone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, reproducible, and scientifically grounded protocol for the synthesis of 2-Hydroxyisophorone (2-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one).

Unlike the biological metabolite 4-hydroxyisophorone, the 2-hydroxy isomer (often referred to as "Diosphenol" in flavor chemistry, though distinct from the Buchu leaf diosphenol) is a critical intermediate in the synthesis of carotenoids, fragrances, and advanced pharmaceutical scaffolds.

Executive Summary & Mechanistic Rationale

This protocol details the Biphasic Oxidative Rearrangement of


-isophorone. While direct oxidation of isophorone often yields the 4-hydroxy or 4-keto derivatives (via allylic oxidation), the selective installation of the hydroxyl group at the C2 position requires a regiospecific intermediate.

We utilize a nucleophilic epoxidation followed by an acid-catalyzed oxirane rearrangement . This route ensures high regioselectivity (>95% 2-isomer) by leveraging the inherent polarity of the enone system.

Reaction Pathway[1][2][3][4][5][6][7]
  • Phase I (Epoxidation): Nucleophilic attack of the hydroperoxide anion (

    
    ) on the electron-deficient 
    
    
    
    -carbon of isophorone, followed by ring closure to form Isophorone Oxide.
  • Phase II (Rearrangement): Acid-mediated opening of the epoxide ring, followed by dehydration and keto-enol tautomerization to yield the stable

    
    -diketone enol (2-hydroxyisophorone).
    

ReactionPathway ISO Isophorone (Start) INT Intermediate: Isophorone Oxide ISO->INT H2O2, NaOH MeOH, 15-20°C PROD Product: 2-Hydroxyisophorone INT->PROD H2SO4 (aq) Rearrangement

Figure 1: Synthetic pathway transforming Isophorone to 2-Hydroxyisophorone via the epoxide intermediate.

Materials & Reagents

Note: All reagents must be ACS grade or higher.

ReagentSpecificationRoleHazard Note

-Isophorone
>97% PurityStarting MaterialIrritant
Hydrogen Peroxide 30% w/w (aq)OxidantCorrosive / Oxidizer
Sodium Hydroxide 6N SolutionCatalyst (Phase I)Corrosive
Methanol AnhydrousSolventFlammable / Toxic
Sulfuric Acid 15% v/v (aq)Catalyst (Phase II)Corrosive
Magnesium Sulfate AnhydrousDrying AgentIrritant (Dust)
Diethyl Ether StabilizedExtraction SolventExtremely Flammable

Experimental Protocol

Phase I: Synthesis of Isophorone Oxide

Objective: Selective formation of 2,3-epoxy-3,5,5-trimethylcyclohexanone.

Step-by-Step Methodology:

  • Reactor Setup: Equip a 1L three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a low-temperature thermometer. Place the flask in an ice-water bath.

  • Solvation: Charge the flask with 55.2 g (0.40 mol) of Isophorone and 400 mL of Methanol .

  • Oxidant Addition: Add 115 mL (1.2 mol) of 30% Hydrogen Peroxide to the stirring solution.

  • Catalyzed Initiation (Critical Step):

    • Cool the mixture to 15°C .

    • Add 33 mL (0.2 mol) of 6N NaOH dropwise over 60 minutes .

    • Control Point: Maintain internal temperature between 15–20°C . Exotherms above 25°C will promote side reactions (Baeyer-Villiger oxidation).

  • Reaction Completion: Once addition is complete, allow the mixture to warm to 20–25°C and stir for 3 hours .

  • Work-up:

    • Pour the reaction mixture into 500 mL of deionized water .

    • Extract with Diethyl Ether (2 x 400 mL) .

    • Wash the combined organic layers with brine (1 x 200 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[1]
      
    • Yield Check: Expect ~43–45 g of crude Isophorone Oxide (pale yellow oil).

Phase II: Acid-Catalyzed Rearrangement

Objective: Ring opening and tautomerization to 2-Hydroxyisophorone.

Step-by-Step Methodology:

  • Acid Hydrolysis: Transfer the crude Isophorone Oxide (from Phase I) into a 500 mL round-bottom flask.

  • Reagent Addition: Add 100 mL of 15% Sulfuric Acid (

    
    ) .
    
  • Thermal Rearrangement:

    • Fit the flask with a reflux condenser.

    • Heat the mixture to reflux (approx. 100°C) with vigorous stirring.

    • Duration: Reflux for 2 hours . The solution will darken slightly as the rearrangement proceeds.

  • Cooling & Crystallization:

    • Cool the mixture to room temperature.

    • The product, 2-Hydroxyisophorone, often solidifies or oils out upon cooling.

    • Extract with Ethyl Acetate (3 x 100 mL) .

  • Purification:

    • Wash extracts with saturated

      
       (to remove residual acid) and brine.
      
    • Dry over

      
       and concentrate.
      
    • Recrystallization: Recrystallize the crude solid from Hexane/Ethyl Acetate (9:1) or petroleum ether to yield white crystalline needles.

Process Workflow & Logic

The following diagram illustrates the operational logic, highlighting critical control points (CCPs) where the experiment is most likely to fail if parameters are ignored.

Workflow start Start: Isophorone + MeOH cool Cool to 15°C start->cool add_ox Add H2O2 + NaOH (Dropwise) CCP: Temp < 20°C cool->add_ox stir Stir 3h @ 25°C add_ox->stir iso_ox Isolate Isophorone Oxide stir->iso_ox acid_re Reflux with 15% H2SO4 (Rearrangement) iso_ox->acid_re extract Extract & Wash (NaHCO3) acid_re->extract cryst Recrystallize (Hexane/EtOAc) extract->cryst end Pure 2-Hydroxyisophorone cryst->end

Figure 2: Operational workflow emphasizing the critical temperature control point during epoxidation.

Quality Control & Characterization

To validate the synthesis, compare your isolated product against these standard physicochemical properties.

ParameterExpected ValueNotes
Physical State White to pale yellow crystalsDarkens upon oxidation/storage
Melting Point 36–38 °CSharp mp indicates high purity
Boiling Point 85–90 °C @ 12 mmHg-
Odor Sweet, herbaceous, "Buchu-like"Distinct from the peppermint smell of Isophorone
IR Spectrum 3420

(OH), 1670

(C=O)
Characteristic enolized

-diketone stretch
Solubility Soluble in EtOH, Et2O; Sparingly in

-

Troubleshooting Guide:

  • Low Yield in Phase I: Usually due to temperature spikes (>20°C) causing "haloform-type" cleavage or polymerization. Ensure efficient cooling.

  • Product is an Oil, not Solid: 2-Hydroxyisophorone has a low melting point. If it oils out, seed with a crystal or cool to 0°C. Check purity via TLC (Hexane:EtOAc 3:1); impurities often depress the melting point.

References

  • Organic Syntheses, Coll. Vol. 4, p. 552 (1963); Vol. 37, p. 58 (1957). Isophorone Oxide.[1] A standard procedure for the epoxidation of isophorone, serving as the foundational first step of this protocol.

  • ChemicalBook. Isophorone Oxide Synthesis and Properties. Provides physical property data and industrial synthesis context for the intermediate.

  • ResearchGate (Vidal et al., 2019). Synthesis of 2-hydroxyisophorone (4). Confirms the structural identity and spectral data (MS/IR) of 2-hydroxyisophorone synthesized via oxidative routes, distinguishing it from natural extracts.

  • Catalysis Science & Technology (2019). Selective synthesis of 4-hydroxyisophorone... Cited here to contrast the 2-hydroxy protocol with 4-hydroxy synthesis methods (which use direct oxidation/biocatalysis), ensuring the user understands the regioselectivity differences.

Sources

Applications of 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one in organic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one , commonly referred to as 2-Hydroxyisophorone (2-HIP) , is a high-value


-hydroxy enone intermediate. While it possesses intrinsic organoleptic properties (burnt sugar, woody, caramel notes) utilized in the flavor industry (FEMA 3459), its primary industrial utility lies in its role as a precursor for 2,3,5-Trimethyl-p-benzoquinone (TMQ) —the aromatic building block for 

-Tocopherol (Vitamin E)
.

This guide details the scalable synthesis of 2-HIP from isophorone and its subsequent oxidative conversion to TMQ. It prioritizes safety regarding peroxide handling and provides mechanistic insights into the oxidative rearrangement pathways.

Chemical Profile & Reactivity

2-HIP is characterized by an enolizable ketone structure adjacent to a hydroxyl group. This functionality allows it to undergo:

  • Oxidative Decarboxylation/Cleavage: Critical for ring contraction or aromatization (Vitamin E pathway).

  • Maillard-type Condensations: Relevant for flavor chemistry (generating maple/caramel furanones).

PropertySpecification
IUPAC Name 2-Hydroxy-3,5,5-trimethylcyclohex-2-en-1-one
CAS Number 4883-60-7
Molecular Weight 154.21 g/mol
Appearance White to pale yellow crystalline powder
Melting Point 90–94 °C
Solubility Soluble in Methanol, Ethanol, Ether; Sparingly soluble in water
Key Hazard Irritant; Precursors (Isophorone/H2O2) require thermal control.[1]

Protocol I: Scalable Synthesis of 2-HIP

Objective: Selective oxidation of Isophorone to 2-Hydroxyisophorone via an epoxide intermediate. Mechanism: Base-catalyzed nucleophilic epoxidation followed by in-situ epoxide ring opening and tautomerization.

Reagents & Materials[1][2][3][4][5][6]
  • Substrate: Isophorone (technical grade, >98%).[2][3]

  • Oxidant: Hydrogen Peroxide (

    
    ), 30% aqueous solution.[4]
    
  • Solvent: Methanol (MeOH) – essential for homogenizing the organic/aqueous phase.

  • Base: Sodium Hydroxide (NaOH), 6N aqueous solution.[4]

  • Quench: Sodium sulfite (

    
    ) solution.
    
Experimental Workflow
  • Reactor Setup:

    • Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for scale), a pressure-equalizing dropping funnel, and a thermometer.

    • Place the flask in an ice/water bath.

  • Initial Charge:

    • Charge Isophorone (1.0 eq) and Methanol (3.0 volumes relative to Isophorone).

    • Add

      
       (30%, 3.0 eq) in a single portion before adding base.
      
    • Note: The reaction does not proceed rapidly without the base catalyst.

  • Controlled Addition (Critical Step):

    • Cool the mixture to 15°C .

    • Add NaOH (6N, 0.5 eq) dropwise via the funnel.[4]

    • Thermodynamic Control: Maintain internal temperature between 15°C and 20°C .

    • Warning: The reaction is highly exothermic. If the temperature exceeds 25°C during addition, stop the feed immediately. Runaway epoxidation can lead to boiling and hazardous pressure buildup.

  • Reaction Phase:

    • Once addition is complete, allow the mixture to warm to 20–25°C .

    • Stir for 3–4 hours.

    • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 3:1) or GC.[5] Look for the disappearance of Isophorone and the transient appearance/disappearance of Isophorone Oxide.

  • Work-up:

    • Quench excess peroxide with saturated

      
       (test with starch-iodide paper to confirm peroxide destruction).
      
    • Extract the aqueous mixture with Diethyl Ether or Ethyl Acetate (2x).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Recrystallize the crude solid from Hexane/Ether or perform vacuum distillation (though sublimation can occur).

    • Target Yield: 70–75%.

Protocol II: Oxidative Conversion to Trimethyl-p-benzoquinone (TMQ)

Context: This is the "Vitamin E Pathway." 2-HIP is converted into the aromatic ring required for tocopherol synthesis. This step involves oxidative aromatization.

Reagents
  • Substrate: 2-Hydroxyisophorone (from Protocol I).[3][5][6]

  • Catalyst: Acidic catalyst (e.g.,

    
     or heterogeneous solid acid) or specific oxidation catalysts (Cu-based).
    
  • Oxidant:

    
     (air flow) or chemical oxidants depending on scale.
    
Experimental Workflow (Acid-Catalyzed Oxidation)
  • Dissolution: Dissolve 2-HIP in Acetic Acid or a mixed solvent system suitable for oxidation.

  • Oxidation:

    • Introduce an oxidant (often air bubbling in industrial setups, or stoichiometric oxidants like Ferric Chloride in lab scale).

    • Heat to 60–80°C .

  • Rearrangement Mechanism:

    • The reaction proceeds via the migration of the methyl group and oxidative elimination. The gem-dimethyl group of the isophorone skeleton rearranges to provide the trimethyl substitution pattern of the benzoquinone.

  • Isolation:

    • Steam distillation is often used to isolate the volatile quinone (TMQ).

    • TMQ appears as a bright yellow solid.

  • Validation:

    • Confirm structure via NMR. The loss of the

      
       hybridized ring protons and the appearance of the quinone signal is diagnostic.
      

Visualizing the Pathway (Graphviz)

The following diagram illustrates the transformation from Isophorone to Vitamin E precursors, highlighting the critical control points.

G cluster_safety Critical Safety Control Isophorone Isophorone (Starting Material) Epoxide Isophorone Oxide (Transient Intermediate) Isophorone->Epoxide H2O2, NaOH MeOH, 15-20°C HIP 2-Hydroxyisophorone (2-HIP) Epoxide->HIP In-situ Rearrangement TMQ Trimethyl-p-benzoquinone (TMQ) HIP->TMQ Oxidative Aromatization (Acid/Cat + O2) VitE Vitamin E (alpha-Tocopherol) TMQ->VitE Reduction + Phytol Tail Attachment

Figure 1: Synthetic pathway from Isophorone to Vitamin E, highlighting 2-HIP as the central divergence point.

Application Note: Flavor & Fragrance (FEMA 3459)

Beyond its role as a chemical intermediate, 2-HIP is a functional sensory ingredient.

  • Sensory Profile: Sweet, woody, bread-like, with distinct maple and caramel nuances at low concentrations (10-50 ppm).

  • Usage:

    • Bakery: Enhances "crust" notes and Maillard reaction profiles.

    • Tobacco: Adds depth and "cured" notes.

    • Maple Syrups (Artificial): Works synergistically with Sotolon (though chemically distinct) to round out the harshness of fenugreek extracts.

  • Formulation Tip: 2-HIP is heat stable but susceptible to oxidation over long periods. Store in 10% ethanol solution or under nitrogen to maintain the "fresh bread" profile and prevent degradation into quinones (which smell pungent/chemical).

References

  • Synthesis of 2-Hydroxyisophorone

    • Source: Organic Syntheses, Coll. Vol. 6, p.690 (1988); Vol. 53, p.70 (1973). "Isophorone Oxide".[4][7]

    • URL:[Link]

    • Relevance: Defines the foundational oxid
  • Source: Google Patents. "Process for the preparation of trimethyl-p-benzoquinone.
  • Flavor & Safety Assessment (JECFA)

    • Source: World Health Organization (WHO) / JECFA.[6] "Safety evaluation of certain food additives: this compound."

    • URL:[Link]

    • Relevance: Validates the safety and usage levels for flavor applic
  • Sotolon and 2-HIP Relationship

    • Source: The Good Scents Company.[7] "this compound."[3][6][7]

    • URL:[Link]

    • Relevance: Provides organoleptic d

Sources

Use of 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one as a flavoring agent in food science

[2]

CAS: 4883-60-7 | FEMA: 3459 | JECFA: 426 Synonyms: 2-Hydroxyisophorone; 2-Hydroxy-3,5,5-trimethylcyclohex-2-en-1-one.[2][3]

Part 1: Executive Summary & Molecular Profile

2-Hydroxyisophorone is a cyclic enolone structurally related to maple furanone and cyclotene but possesses a distinct organoleptic profile that bridges the gap between burnt sugar/caramel and dried tobacco leaf . Unlike simple sweeteners, it offers a "dark" sweetness often described by flavorists as "brown" or "roasted," making it indispensable for coffee, dark chocolate, brown spirit (whiskey/rum), and tobacco-style flavor profiles.

Physicochemical Properties Table
PropertySpecificationApplication Note
Appearance White to pale yellow crystalsMust be solubilized before addition to liquid matrices to prevent "hot spots."
Melting Point 88°C – 94°CSolid at room temperature; requires heating for direct compounding.
Solubility Soluble in Ethanol, PG, Fats.[2] Slightly soluble in water (~1.2 g/L).Preferred carriers: Propylene Glycol (PG) or Ethanol (95%).
LogP ~1.63Moderate lipophilicity; binds well to fat bases (cream, chocolate).
Stability Susceptible to oxidation and light degradation.Store in amber glass under nitrogen headspace if possible.

Part 2: Sensory Architecture & Dose-Response

The sensory perception of 2-Hydroxyisophorone is highly concentration-dependent. This non-linear dose-response curve is a critical factor for formulation.

Sensory Thresholds
  • < 1 ppm: Subtle "cool" sweetness, bready, faint maple.

  • 1 – 5 ppm: Distinct caramel, maple, roasted coffee, nutty.

  • > 10 ppm: Burnt sugar, phenolic, tobacco, slightly medicinal/spicy.

Application Workflow Diagram

The following logic flow illustrates how to layer this molecule into a flavor system to achieve specific profiles.

FlavorLayeringRaw2-Hydroxyisophorone(Solid Crystal)Sol10% Sol. in PG(Stock)Raw->Sol Solubilization (40°C)CoffeeCoffee/MochaTarget: 2-4 ppmSol->Coffee Low DoseTobaccoTobacco/VapeTarget: 5-15 ppmSol->Tobacco High DoseBakeryBakery/BreadTarget: 8-12 ppmSol->Bakery Med DoseMod_C+ Pyrazines+ VanillinCoffee->Mod_CMod_T+ Damascenone+ TabanoneTobacco->Mod_TMod_B+ Diacetyl (sub)+ MaltolBakery->Mod_B

Figure 1: Strategic layering of 2-Hydroxyisophorone based on target profile and concentration.

Part 3: Experimental Protocols

Protocol A: Preparation of 10% (w/w) Stock Solution

Objective: Create a stable, liquid form of the raw crystal for precise dosing. Materials: 2-Hydroxyisophorone crystals (Purity >98%), Propylene Glycol (PG) (USP Grade).

  • Weighing: Accurately weigh 10.0 g of 2-Hydroxyisophorone crystals into a 150 mL amber glass beaker.

  • Solvent Addition: Add 90.0 g of Propylene Glycol.

  • Heating: Place the beaker on a magnetic stir plate with a heating element. Set temperature to 40°C – 45°C .

    • Caution: Do not exceed 60°C to avoid thermal degradation or volatile loss.

  • Mixing: Stir at medium speed (300 RPM) for 15–20 minutes until crystals are fully dissolved and the solution is clear.

  • Storage: Transfer to an amber glass bottle with a Teflon-lined cap. Shelf life is approx. 6 months at 4°C.

Protocol B: Application in Non-Alcoholic Beverage (Coffee Analogue)

Objective: Enhance "roasted" notes in a RTD (Ready-to-Drink) coffee beverage. Target Concentration: 2.5 ppm.

  • Base Preparation: Prepare 1 L of standard coffee base (sugar 8%, milk solids 2%, coffee extract 1.5%).

  • Dosing:

    • Target: 2.5 mg active ingredient per Liter.

    • Using the 10% Stock (Protocol A): You need 25 mg of stock solution.

    • Calculation:

      
      .
      
  • Incorporation: Add 25 mg of Stock Solution to the 1 L base under high-shear agitation (to ensure dispersion in the lipid phase of the milk solids).

  • Pasteurization Simulation: Heat to 85°C for 30 seconds, then cool rapidly to 4°C.

  • Evaluation: Allow to mature for 24 hours before sensory testing to allow flavor integration.

Part 4: Analytical Quality Control (GC-MS)

Quantification of 2-Hydroxyisophorone requires gas chromatography. Due to its hydroxyl group, it can tail on non-polar columns; however, a standard 5% phenyl column is usually sufficient.

Method Parameters
ParameterSetting
Instrument GC-MS (Single Quadrupole or Triple Quad)
Column DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C (Splitless or Split 1:10 depending on conc.)[4]
Oven Program 60°C (hold 1 min)

10°C/min to 200°C

25°C/min to 280°C.
Transfer Line 280°C
Ion Source EI (70 eV) @ 230°C
SIM Ions 154 (Target), 111, 98 (Qualifiers)
Analytical Workflow Diagram

GCMS_WorkflowSampleFood Matrix Sample(e.g., Beverage)ExtractLiquid-Liquid Extraction(DCM or Ethyl Acetate)Sample->ExtractDryDry Organic Layer(Na2SO4)Extract->DryConcConcentrate (N2 stream)to 1 mLDry->ConcInjectGC-MS Injection(SIM Mode: m/z 154)Conc->Inject

Figure 2: Extraction and quantification workflow for quality assurance.

Part 5: Safety & Regulatory Reference

FEMA GRAS 3459 allows for safe use in food products. However, strict adherence to usage levels is required to maintain regulatory compliance and consumer safety.

  • EU Regulation: Flavouring Substance 10.032.

  • USA: FDA 21 CFR 172.515 (Synthetic flavoring substances and adjuvants).

  • Maximum Usage Levels (FEMA 3459):

    • Baked Goods: 12 ppm[5]

    • Frozen Dairy: 6 ppm[5]

    • Soft Candy: 12 ppm[5]

    • Gelatins/Puddings: 6 ppm[5]

    • Non-alcoholic Beverages: 4 ppm[5]

    • Alcoholic Beverages: 4 ppm

Safety Note: While GRAS, the pure substance is an eye irritant (Category 2A). Always handle raw crystals with gloves and safety goggles.

References

  • FEMA Flavor Library. (n.d.). 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone (FEMA 3459).[6][2][7] Flavor and Extract Manufacturers Association. Link

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (1999).[8] Safety evaluation of certain food additives (WHO Food Additives Series 42). World Health Organization. Link

  • The Good Scents Company. (n.d.). 2-hydroxyisophorone.[1][6][9] Organoleptic and Safety Data. Link

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine. Link

  • Adams, T. B., et al. (1996).[10] The FEMA GRAS assessment of alicyclic substances used as flavour ingredients. Food and Chemical Toxicology, 34(8), 763-828. Link

Role of 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one in fragrance and cosmetic formulations

[1]

Introduction & Physicochemical Profile[2][3][4][5][6][7]

This compound , commonly referred to in the industry as 2-Hydroxyisophorone , is a cyclic enolone primarily recognized for its role in flavor chemistry (FEMA 3459) but utilized in niche fragrance and cosmetic applications for its complex odor profile.[1]

Unlike standard volatile terpenes, this molecule presents a unique "gourmand-tobacco" bridge.[1] It offers a dry, woody, phenolic character with distinct burnt sugar, maple, and herbaceous nuances. In cosmetic formulations, it serves as a masking agent for base odors (e.g., fatty acid degradation) and a fixative for spicy/oriental accords.

Physicochemical Data Table
PropertySpecificationFormulation Impact
CAS Number 4883-60-7Regulatory identification.[1][2]
Appearance White to pale yellow crystalline solidRequires pre-solubilization; risk of recrystallization in final product.[1]
Melting Point 90°C – 94°CCritical: Do not add directly to cool-down phases without dilution.[1]
LogP ~1.84Moderate lipophilicity; partitions into oil phase or surfactant micelles.[1]
Solubility Soluble in Ethanol, DPG, Methanol; Slightly soluble in water (~396 mg/L)Poor water solubility dictates oil-phase or solvent-assisted incorporation.[1]
Odor Profile Woody, Phenolic, Tobacco, Burnt SugarHigh impact; use at trace levels (<0.1% usually sufficient).

Formulation Science: Stability & Reactivity[1][9]

The presence of the

11
The Oxidation Trap

The hydroxyl group at the C2 position, adjacent to the carbonyl and the double bond, creates a redox-active site. In the presence of oxygen and trace metals, 2-Hydroxyisophorone can undergo oxidative degradation, leading to:

  • Polymerization: Formation of dark brown pigments (similar to Maillard reaction end-products).[1]

  • Acidification: Degradation into lower molecular weight acids, potentially shifting bulk pH.

Reactivity Pathway Diagram

The following diagram illustrates the synthesis origin and the oxidative risks during formulation.

Gcluster_preventionStabilization StrategyIsophoroneIsophorone(Precursor)OxidationOxidation Step(Synthesis)Isophorone->OxidationTarget2-Hydroxyisophorone(Active Ingredient)Oxidation->TargetRadicalFree RadicalFormationTarget->RadicalUV Light / O2BrowningBrown Pigments(Polymerization)Radical->BrowningAbsence of AntioxidantsBHTAdd BHT/TocopherolBHT->RadicalScavengesChelatorAdd EDTA/GluconateChelator->RadicalInhibits Metal Catalysis

Caption: Synthesis and oxidative degradation pathway of 2-Hydroxyisophorone, highlighting critical stabilization intervention points.[1]

Application Protocols

Due to its high melting point (90°C), direct addition of the powder to a formulation is prohibited . It will result in "seeding" (crystallization) or heterogeneous dispersion.

Protocol A: Preparation of a Stable 10% Stock Solution

Use this stock for all subsequent R&D trials to ensure dosing accuracy.

Reagents:

  • 2-Hydroxyisophorone (Powder)[1][3][2][4]

  • Dipropylene Glycol (DPG) or Ethanol (96%)[1]

  • BHT (Butylated Hydroxytoluene) or Mixed Tocopherols[1]

Procedure:

  • Weighing: Weigh 10.0 g of 2-Hydroxyisophorone.

  • Solvent Prep: In a separate beaker, weigh 89.9 g of DPG.

  • Antioxidant Dosing: Add 0.1 g of BHT (or 0.1% equivalent) to the DPG. Rationale: Pre-stabilizing the solvent system prevents immediate oxidation upon dissolution.

  • Heating: Heat the DPG mixture to 45°C - 50°C .

  • Dissolution: Slowly add the 2-Hydroxyisophorone powder while stirring magnetically. Maintain heat until the solution is perfectly clear.

  • Cooling: Allow to cool to room temperature. Verify no crystals precipitate.

  • Storage: Store in an amber glass bottle with a nitrogen headspace.

Protocol B: Incorporation into Emulsions (Creams/Lotions)

Target Concentration in Final Product: 0.01% - 0.1% (via Stock Solution)[1]

Workflow:

  • Oil Phase: Do not add the stock solution here if the oil phase will be heated >80°C for prolonged periods, as this accelerates browning.

  • Cool-Down Phase (Recommended):

    • Prepare the emulsion (Oil/Water/Emulsifier) and homogenize.

    • Cool the bulk to 40°C .

    • Add the 10% Stock Solution (from Protocol A) slowly under gentle agitation.

    • Why? Adding at 40°C ensures the stock solvent (DPG) integrates well without thermal shock to the active ingredient.

  • pH Check: Ensure final formulation pH is slightly acidic to neutral (pH 5.5 - 7.0). Alkaline environments (pH > 8) drastically accelerate the browning of alpha-hydroxy ketones.[1]

Analytical Validation & Stability Testing[11]

Trust but verify. The following decision tree outlines the mandatory testing required to validate the integrity of formulations containing 2-Hydroxyisophorone.

StabilityStartFormulation Batch(T=0)SplitSplit SamplesStart->SplitCond_RT25°C (Dark)ControlSplit->Cond_RTCond_Heat45°C (Accelerated)3 MonthsSplit->Cond_HeatCond_UVUV Exposure(Sun Test)Split->Cond_UVAnalysisCheckpoint Analysis(Weeks 4, 8, 12)Cond_RT->AnalysisCond_Heat->AnalysisCond_UV->AnalysisCriteriaPass Criteria:1. Delta-E (Color) < 3.02. Odor Profile Unchanged3. No CrystallizationAnalysis->Criteria

Caption: Stability validation workflow focusing on color stability (Delta-E) and olfactory integrity.

Quantitative Analysis (GC-MS)

To quantify recovery after stability testing:

  • Column: DB-Wax or equivalent polar column (to separate the hydroxy ketone from the solvent matrix).[1]

  • Method: Solvent extraction (Ethanol) -> GC-FID or GC-MS.[1]

  • Marker: Look for the parent peak (MW 154.2). Appearance of peaks at MW 152 (diketone oxidation product) indicates formulation failure.

Safety & Regulatory (E-E-A-T)[1]

Critical Regulatory Note: While 2-Hydroxyisophorone is widely approved as a Flavoring Agent (FEMA 3459, JECFA 426), its status in Fragrance varies by region and supplier.

  • IFRA Status: As of the current amendment, 2-Hydroxyisophorone is not explicitly banned, but it is often restricted by individual supplier specifications regarding sensitization. Always check the Certificate of Analysis and IFRA Conformity Certificate from your specific raw material vendor.

  • Sensitization: Related cyclic enones can be skin sensitizers.[1][5] It is imperative to perform a Human Repeat Insult Patch Test (HRIPT) if using this molecule in leave-on cosmetics at levels >0.1%.[1]

  • Labeling: In the EU, if used as a masking agent, it may be listed under "Parfum/Fragrance." If used for other functions, check Cosing database for specific INCI restrictions.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78206, this compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-hydroxyisophorone.[1][6][3][2][4] Retrieved from [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (1999). Evaluation of Certain Food Additives and Contaminants: this compound (No. 426). Retrieved from [Link][1]

  • European Food Safety Authority (EFSA). (2008). Flavouring Group Evaluation 211: Alpha,beta-unsaturated alicyclic ketones and precursors. EFSA Journal.[7] Retrieved from [Link][1]

Application Note: Analytical Strategies for the Detection and Quantitation of 2-Hydroxyisophorone (2-HIP)

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for Research Use Only (RUO) . It synthesizes established chromatographic principles with specific metabolic profiling techniques required for the trace detection of 2-Hydroxyisophorone (2-HIP).

Introduction & Analyte Profile

2-Hydroxyisophorone (2-HIP) (CAS: 4883-60-7) is a cyclic enone and a primary oxidation metabolite of isophorone. Unlike its structural isomers (4-hydroxyisophorone and 7-hydroxyisophorone), 2-HIP possesses a diosphenol moiety (α-hydroxy ketone), imparting unique acidity and chelating properties that challenge standard extraction protocols.

It is frequently analyzed in two distinct contexts:

  • Toxicology & Drug Metabolism: As a biomarker for isophorone exposure and cytochrome P450-mediated oxidation in hepatic systems.

  • Food Chemistry: As a flavor constituent in saffron, roasted coffee, and honey (specifically fir honey), contributing a "burnt sugar" or "herbaceous" note.

Chemical Profile
ParameterDataRelevance to Analysis
IUPAC Name 2-Hydroxy-3,5,5-trimethylcyclohex-2-en-1-oneTarget Analyte
Formula C

H

O

MW = 154.21 Da
LogP ~1.2 - 1.5Moderately polar; amenable to Reversed-Phase LC and LLE.[1]
Boiling Point ~230 °CSuitable for GC, but requires derivatization for ultra-trace analysis.
pKa ~9.5 (Enolic -OH)Critical: pH control is essential during extraction to prevent ionization.

Sample Preparation Strategies

The choice of sample preparation is matrix-dependent. 2-HIP is semi-volatile and thermally stable, but its enolic hydroxyl group can lead to peak tailing in GC if not derivatized or if active sites in the liner are present.

Workflow Decision Tree

SamplePrep Start Start: Select Matrix BioFluid Biological Fluids (Urine/Plasma) Start->BioFluid SolidFood Solid Food/Honey (Complex Matrix) Start->SolidFood Hydrolysis Enzymatic Hydrolysis (ß-glucuronidase) BioFluid->Hydrolysis Conjugated? LLE LLE (Ethyl Acetate) pH < 5.0 BioFluid->LLE Free fraction SolidFood->LLE Quantitation SPME HS-SPME (DVB/CAR/PDMS) SolidFood->SPME Volatile Profiling Hydrolysis->LLE Deriv Derivatization (MSTFA/TMCS) LLE->Deriv For GC-MS (High Sens) Direct Direct Injection LLE->Direct For LC-MS/MS SPME->Direct GC-MS Only

Figure 1: Decision matrix for selecting the appropriate extraction and pre-treatment workflow based on sample type and sensitivity requirements.

Protocol A: GC-MS Determination (Volatile/Flavor Analysis)[2][3]

This is the gold standard for identifying 2-HIP in food matrices (e.g., honey) due to the compound's volatility.

Headspace-SPME Methodology

Applicability: Honey, Beverages, Food extracts.[2] Principle: 2-HIP partitions into the headspace at elevated temperatures and concentrates on a fiber.

  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm. The triple-phase fiber covers the polarity range of 2-HIP effectively.

  • Sample Prep:

    • Weigh 2.0 g of sample into a 20 mL headspace vial.

    • Add 10 µL of Internal Standard (IS) solution (e.g., Isophorone-d8 or 2-Methoxy-3-isobutylpyrazine ).

    • Add 2 mL saturated NaCl solution (salting out effect increases extraction efficiency).

    • Seal with a magnetic screw cap with PTFE/silicone septum.

  • Extraction Parameters:

    • Incubation: 60°C for 15 min (agitation at 500 rpm).

    • Extraction: 60°C for 40 min (fiber exposed).

    • Desorption: 250°C for 3 min in GC injector (Splitless mode).

GC-MS Instrumental Conditions[5]
  • System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

  • Column: DB-WAX (Polar) or HP-5ms (Non-polar).

    • Note: DB-WAX provides better separation of 2-HIP from non-polar terpenes in food matrices.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C (hold 2 min).

    • Ramp 5°C/min to 240°C.

    • Hold 5 min.

  • MS Detection (EI Source):

    • Scan Mode: 40–300 amu (for identification).

    • SIM Mode (Quantitation):

      • Target Ion (m/z): 154 (Molecular Ion, M+).[2]

      • Qualifier Ions (m/z): 70 (Base Peak, retro-Diels-Alder fragment), 98 , 111 .

      • Differentiation: Note that Isophorone (parent) has base peak m/z 82. 2-HIP shifts this to m/z 98/70 due to the hydroxyl group.

Protocol B: LC-MS/MS Determination (Biological/Trace Analysis)

For plasma or urine analysis where derivatization is undesirable, or for higher sensitivity (low ng/mL range), LC-MS/MS is preferred.

Sample Preparation (Liquid-Liquid Extraction)

Applicability: Plasma, Urine, Cell Culture Media.

  • Aliquot: Transfer 200 µL of plasma/urine to a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL Internal Standard (Isophorone-d8).

  • Acidification: Add 10 µL of 1% Formic Acid.

    • Mechanism:[1][3][4] Lowers pH below pKa (~9.5), keeping 2-HIP in neutral form to maximize organic solubility.

  • Extraction: Add 600 µL Ethyl Acetate . Vortex vigorously for 2 min.

  • Separation: Centrifuge at 10,000 x g for 5 min.

  • Concentration: Transfer supernatant to a glass vial. Evaporate to dryness under N

    
     stream at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (50:50).

UHPLC-MS/MS Conditions[7]
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phases:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 10% B (Isocratic).

    • 1-6 min: 10% -> 90% B (Linear).

    • 6-8 min: 90% B (Wash).

  • Ionization: ESI Positive Mode (ESI+).

    • Rationale: The ketone oxygen and hydroxyl group allow for protonation [M+H]+.

  • MRM Transitions (Method Development Guide): Since standard commercial kits for 2-HIP are rare, use these predicted transitions for optimization:

    • Precursor: 155.1 [M+H]+

    • Product 1 (Quantifier): 137.1 (Loss of H

      
      O, -18 Da).
      
    • Product 2 (Qualifier): 109.1 (Loss of H

      
      O + CO, -46 Da).
      
    • Product 3: 95.1 (Ring fragmentation).

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

Identification Criteria[8]
  • Retention Time (RT): Analyte RT must be within ±0.1 min of the authentic standard.

  • Ion Ratio: The ratio of Quantifier/Qualifier ions (e.g., 154/70 in GC-MS) must be within ±20% of the reference standard.

Linearity and Sensitivity
  • Calibration Range: Typically 10 ng/mL – 5000 ng/mL.

  • Linearity: R

    
     > 0.995 using 1/x weighting.
    
  • LOD (Limit of Detection): Signal-to-Noise (S/N) > 3.

  • LOQ (Limit of Quantitation): S/N > 10 with precision (CV) < 15%.

Troubleshooting Common Issues
IssueProbable CauseCorrective Action
GC Peak Tailing Active sites in liner or column; H-bonding of -OH group.Use deactivated liners (silanized). Derivatize with MSTFA if tailing persists.
Low Recovery (LLE) Incorrect pH; Emulsion formation.Ensure pH < 5.[5]0. Add NaCl to aqueous phase to break emulsions.
Isomer Interference Co-elution with 4-Hydroxyisophorone.4-HIP is more polar. Optimize LC gradient (shallower slope) or use a Wax column in GC.

References

  • Fuente, E., et al. (2018). "A Targeted Metabolomic Procedure for the Identification of Isophorone Related Compounds in Honey." Longdom Publishing. Link

  • Aranda, C., et al. (2019).[6][3] "Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases." Catalysis Science & Technology. Link

  • National Institute of Standards and Technology (NIST). "2-Hydroxy-3,5,5-trimethyl-cyclohex-2-enone Mass Spectrum." NIST Chemistry WebBook. Link

  • The Good Scents Company. "2-Hydroxyisophorone Chemical Properties and Uses." Link

  • Manickum, T., & John, W. (2012). "Dehydration of 2-methylisoborneol... in Purge-and-Trap Sampling." Hydrology: Current Research. (Cited for purge-and-trap/GC-MS parameter optimization principles for cyclic ketones). Link

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one (also known as 2-Hydroxyisophorone or 2-HIP).[1]

2-HIP is a critical intermediate in the industrial synthesis of Trimethylhydroquinone (TMHQ) , the direct precursor to Vitamin E (α-tocopherol) . Additionally, it serves as a key flavor compound (FEMA 3459) imparting caramel and maple notes in food matrices and is a marker of botanical origin in specific honeys (e.g., Strawberry Tree honey).

This guide prioritizes a Reverse-Phase (RP-HPLC) approach using UV-Vis detection, optimized for both reaction monitoring (high concentration) and trace analysis in complex fermentation broths.[1]

Method Development & Scientific Logic

Chromatographic Strategy
  • Stationary Phase Selection: A C18 (Octadecyl) column is the primary recommendation due to the hydrophobic nature of the trimethyl-cyclohexenone skeleton. However, the 2-hydroxy group introduces polarity and hydrogen-bonding potential.[1] To prevent peak tailing caused by interaction with residual silanols, a fully end-capped column with high carbon load is required.[1]

  • Mobile Phase Chemistry: The molecule contains an enolizable ketone functionality. To ensure the molecule remains in a single non-ionized form and to sharpen peak shape, the mobile phase is acidified (pH ~2.5–3.0) using 0.1% Phosphoric Acid . This suppresses the ionization of the hydroxyl group and minimizes secondary interactions.

  • Detection Physics: 2-HIP possesses a conjugated enone system (

    
    -unsaturated ketone) with an auxochromic hydroxyl group at the 
    
    
    
    -position.[1] While the parent isophorone absorbs maximally at ~235 nm, the hydroxyl substitution induces a bathochromic shift. A Photodiode Array (PDA) scan is recommended, but 235 nm and 270 nm are established monitoring wavelengths.

Detailed Experimental Protocol

Instrumentation & Reagents[1]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Quaternary Pump and PDA/DAD Detector.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Water (Milli-Q, 18.2 MΩ[1]·cm).

    • Phosphoric Acid (85%, HPLC Grade) or Formic Acid (for MS compatibility).

    • Reference Standard: 2-Hydroxyisophorone (>98% purity).[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) OR SIELC Newcrom R1End-capped C18 prevents tailing; Newcrom R1 offers alternate selectivity if co-elution occurs.[1]
Mobile Phase A Water + 0.1%

Acidic aqueous phase suppresses ionization.
Mobile Phase B Acetonitrile (100%)Strong organic modifier for hydrophobic elution.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain backpressure <200 bar.
Injection Volume 10 µLStandard loop size; adjust to 5 µL for high-conc reaction mixtures.
Column Temp 30°CMaintains reproducible retention times.
Detection UV @ 235 nm (Primary), 270 nm (Secondary)235 nm targets the enone

transition.
Gradient Elution Program

Note: An isocratic method (e.g., 30:70 ACN:Water) can be used for simple standards, but this gradient ensures clearance of the more hydrophobic parent molecule (Isophorone) and downstream products (TMHQ).

Time (min)% Mobile Phase A (Water/Acid)% Mobile Phase B (ACN)Event
0.0 9010Initial equilibration
2.0 9010Isocratic hold for polar impurities
15.0 1090Linear ramp to elute 2-HIP and Isophorone
18.0 1090Wash step
18.1 9010Return to initial conditions
23.0 9010Re-equilibration

Sample Preparation Workflows

Standard Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of 2-Hydroxyisophorone standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A/B mix (50:50).

    • Critical Step: Match the diluent to the starting mobile phase conditions to prevent "solvent shock" and peak distortion.

Complex Matrix (Fermentation Broth/Honey)

For samples containing proteins, sugars, or cellular debris (e.g., Botryodiplodia fermentation or honey analysis):

  • Aliquot: Take 1.0 mL of liquid sample.

  • LLE Extraction: Add 1.0 mL Ethyl Acetate . Vortex vigorously for 1 minute.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Concentration: Transfer the upper organic layer to a clean vial. Evaporate to dryness under Nitrogen stream.

  • Reconstitution: Reconstitute residue in 1.0 mL of Mobile Phase (10% ACN / 90% Water).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Visualization of Methodology

Analytical Workflow Diagram

HPLC_Workflow Sample Crude Sample (Broth/Reaction Mix) Prep Liquid-Liquid Extraction (Ethyl Acetate) Sample->Prep 1:1 v/v Filter Filtration (0.22 µm PTFE) Prep->Filter Reconstitute HPLC HPLC Separation (C18 Column, Gradient) Filter->HPLC Inject 10 µL Detect UV Detection (235 nm / 270 nm) HPLC->Detect Elution Data Quantification (Peak Area vs. Std) Detect->Data Integration

Caption: Step-by-step analytical workflow from crude sample extraction to final quantification.

Chemical Context: Vitamin E Synthesis Pathway[1]

Synthesis_Pathway IP Isophorone (Starting Material) HIP 2-Hydroxyisophorone (Target Analyte) IP->HIP Oxidation (Biocatalysis/Chem) TMHQ Trimethylhydroquinone (TMHQ) HIP->TMHQ Rearrangement (Acid Catalyzed) VitE Vitamin E (Alpha-Tocopherol) TMHQ->VitE + Isophytol (Condensation)

Caption: The role of 2-Hydroxyisophorone as the central intermediate in Vitamin E synthesis.

System Suitability & Validation Parameters

To ensure data integrity (E-E-A-T), the system must meet the following criteria before routine analysis:

ParameterAcceptance CriteriaNotes
Retention Time (RT) 2-HIP: ~6.5 ± 0.2 minDependent on dead volume; Isophorone elutes later (~12 min).[1]
Tailing Factor (

)

If >1.5, replace column or increase acid concentration.
Resolution (

)
> 2.0Between 2-HIP and Isophorone parent peak.[1]
Linearity (

)
> 0.999Range: 1.0 µg/mL to 100 µg/mL.
LOD / LOQ ~0.05 µg/mL / 0.15 µg/mLBased on S/N ratio of 3:1 and 10:1 respectively.

Troubleshooting Guide

  • Problem: Peak Splitting.

    • Cause: Sample solvent is stronger than mobile phase (e.g., injecting 100% ACN sample into 10% ACN stream).

    • Solution: Dilute sample in starting mobile phase (10% ACN).

  • Problem: Co-elution with Isophorone.

    • Cause: Gradient is too steep (fast).

    • Solution: Flatten the gradient ramp (e.g., 10% to 50% B over 20 mins) to improve separation of the polar hydroxy-derivative from the non-polar parent.

  • Problem: Low Sensitivity.

    • Cause: Incorrect wavelength.

    • Solution: Use a PDA to scan 200–400 nm. While 235 nm is standard for the enone, the hydroxyl group may shift the max. Confirm

      
       for your specific solvent system.
      

References

  • SIELC Technologies. (n.d.). Separation of 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone on Newcrom R1 HPLC column. Retrieved January 28, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (2025). 2-Hydroxy-3,5,5-trimethyl-cyclohex-2-enone Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69. Retrieved January 28, 2026, from [Link]

  • Tuberoso, C. I., et al. (2020). Chemical markers of botanical origin in strawberry tree (Arbutus unedo L.) honey. Food Chemistry.
  • PubChem. (2025). Compound Summary: this compound.[1][2][3][4] National Library of Medicine. Retrieved January 28, 2026, from [Link]

Sources

Gas chromatography (GC) conditions for analyzing 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precise Gas Chromatography (GC) analysis of 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one (also known as 2-Hydroxyisophorone or 2-HIP ).[1]

Introduction & Analyte Profile

This compound (CAS: 4883-60-7) is a cyclic enolone and a key Maillard reaction product.[1] It is widely monitored in food chemistry (coffee, honey, bakery products) for its caramel/burnt-sugar flavor profile and in pharmaceutical synthesis as a chiral building block.

Physicochemical Challenges
  • Polarity: The C-2 hydroxyl group adjacent to the ketone creates strong intermolecular hydrogen bonding.

  • Volatility: Moderate (BP: ~214°C), but the solid state (MP: 89-91°C) and polarity can lead to adsorption in the GC inlet or column active sites.

  • Chromatographic Behavior: On non-polar columns (e.g., DB-5), the underivatized compound often exhibits significant peak tailing, reducing sensitivity and integration accuracy.

Strategic Decision:

  • Protocol A (Direct Injection): Suitable for high-concentration screening using polar columns (Wax phases).

  • Protocol B (Derivatization - Recommended): Silylation converts the hydroxyl group to a trimethylsilyl (TMS) ether, improving volatility, peak symmetry, and thermal stability. This is the Gold Standard for trace analysis.

Experimental Workflow Diagram

The following logic flow illustrates the decision-making process for selecting the optimal analytical route.

G Start Sample Matrix Conc Analyte Concentration? Start->Conc High High (>10 ppm) Conc->High Screening Trace Trace (<1 ppm) Conc->Trace Quantitation Direct Protocol A: Direct Injection High->Direct Deriv Protocol B: Derivatization (TMS) Trace->Deriv Col_Wax Column: DB-Wax (Polar) Direct->Col_Wax Col_5MS Column: DB-5MS (Non-Polar) Deriv->Col_5MS GCMS GC-MS Analysis (EI Source) Col_Wax->GCMS Col_5MS->GCMS

Figure 1: Decision tree for selecting the analytical approach based on sensitivity requirements.

Protocol A: Direct Injection (Polar Column)

Best for: Rapid screening of flavor concentrates or raw materials where derivatization is unnecessary.

Instrument Parameters
ParameterSettingRationale
Column DB-Wax UI (or HP-20M) 30 m × 0.25 mm × 0.25 µmPolar stationary phase matches analyte polarity, reducing tailing without derivatization.[1]
Inlet Split/Splitless, 240°C High enough to volatilize (BP 214°C) but minimized to prevent thermal degradation.[1]
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Optimized linear velocity for efficiency.[1]
Oven Program 60°C (1 min) Ramp 10°C/min to 200°C Ramp 20°C/min to 240°C (Hold 5 min)Slow ramp allows separation from solvent; final bake-out prevents carryover.[1]
Detector MS (Scan 35-350 m/z) or FID (250°C)FID is sufficient for purity checks; MS required for identification.[1]

Protocol B: Silylation Derivatization (Gold Standard)

Best for: Trace analysis in complex matrices (biological fluids, food extracts) and precise quantification.

Reagents
  • Derivatizing Agent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1] TMCS acts as a catalyst for sterically hindered hydroxyls.

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.

  • Internal Standard (IS): 2-Acetylthiophene or d8-Naphthalene (added prior to derivatization).[1]

Step-by-Step Procedure
  • Extraction: Dissolve or extract sample into Ethyl Acetate. Evaporate to dryness under Nitrogen if concentrating trace analytes.

  • Reconstitution: Add 50 µL of Anhydrous Pyridine to the residue.

  • Reaction: Add 50 µL of MSTFA + 1% TMCS .

  • Incubation: Cap vial tightly. Vortex for 10 seconds. Incubate at 60°C for 30 minutes .

    • Note: Heat is required to ensure complete conversion of the sterically hindered secondary hydroxyl group on the ring.

  • Cooling: Allow to cool to room temperature.

  • Injection: Inject 1 µL directly into the GC.

GC-MS Conditions (Derivatized)
ParameterSettingRationale
Column DB-5MS UI (or HP-5) 30 m × 0.25 mm × 0.25 µmNon-polar phase provides excellent separation of the non-polar TMS derivative.[1]
Inlet Splitless (1 min purge), 260°C Splitless mode maximizes sensitivity for trace analytes.[1]
Transfer Line 280°CPrevents condensation of high-boiling matrix components.[1]
Oven Program 80°C (1 min) Ramp 15°C/min to 280°C (Hold 3 min)Fast ramp minimizes run time; analyte typically elutes ~180-200°C range.[1]
Acquisition SIM Mode (Selected Ion Monitoring)Target Ions: m/z 211 (M-15), 226 (M+), 73 (TMS).[1] Note: M+ (226) is the molecular ion of the TMS derivative.

Quality Control & Validation

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

System Suitability
  • Tailing Factor: Must be < 1.2 for the derivatized peak.[2] If > 1.5, trim column or replace inlet liner (deactivated wool is critical).

  • Derivatization Efficiency: Monitor the presence of the underivatized peak (m/z 154). It should be < 2% of the total analyte area.

Linearity & Sensitivity
  • Linear Range: Typically 0.05 µg/mL to 50 µg/mL.

  • LOD/LOQ: Estimated at 10 ppb (LOD) and 30 ppb (LOQ) in SIM mode using Protocol B.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (Protocol A) Active sites in liner or column.[1]Switch to Protocol B (Derivatization) or use "Ultra Inert" liners.
Incomplete Derivatization Moisture in sample or old reagent.[1]Ensure sample is anhydrous; use fresh MSTFA (opened < 30 days).
"Ghost" Peaks Septum bleed or injector contamination.[1]Change septum; bake out column at 300°C for 30 mins.
Low Response Split ratio too high.Switch to Splitless mode or reduce split ratio (e.g., 5:1).

References

  • PubChem. (n.d.).[3][4] this compound (Compound).[1][3][5] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved January 28, 2026, from [Link]

  • The Good Scents Company. (n.d.).[3] this compound.[1][3][5] Retrieved January 28, 2026, from [Link]

Sources

Application Note: Advanced Purification Strategies for 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, technical guide for the purification of 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one (also known as 2-Hydroxyisophorone or 2-HIP ).[1] It deviates from standard templates to focus on the specific physicochemical challenges of this cyclic enol-ketone.

Executive Summary & Strategic Overview

This compound (2-HIP) is a critical intermediate in the synthesis of trimethylhydroquinone (a Vitamin E precursor) and a high-value flavor compound (maple/tobacco notes).[1]

Synthetically, it is most often derived from the oxidation of isophorone to isophorone oxide (3,5,5-trimethyl-2,3-epoxycyclohexane-1-one), followed by base-catalyzed hydrolysis and rearrangement.[1] Consequently, crude streams are often contaminated with:

  • Unreacted Isophorone: (Liquid, BP ~215°C).

  • Isophorone Oxide: (Intermediate, Liquid/Low melt).

  • Over-oxidation products: (Tars/Polymeric residues).

The Purification Challenge: Separating a crystalline solid (2-HIP, MP ~90°C) from structurally similar oily liquids. While vacuum distillation can separate heavy tars, it often fails to cleanly resolve the target from isophorone oxide due to boiling point proximity.

The Solution: This guide prioritizes a Hybrid Purification Workflow :

  • Flash Vacuum Distillation: To remove heavy polymeric tars.[1]

  • Selective Recrystallization: Utilizing the solubility differential between the solid 2-HIP and the liquid impurities in non-polar/polar solvent gradients.

Chemical Identity & Properties

PropertyValueNotes
IUPAC Name This compound
Common Name 2-Hydroxyisophorone (2-HIP)
Molecular Formula C₉H₁₄O₂
Molecular Weight 154.21 g/mol
Physical State Crystalline Solid (Colorless to Pale Yellow)
Melting Point 88°C – 92°CSharp melting point indicates high purity.[1]
Boiling Point 90°C – 110°C @ 15 mmHgSublimation may occur under high vacuum.[1][2]
Solubility Soluble in Ethanol, Ether, EtOAc.Poorly soluble in cold Hexane/Water.[1]

Purification Decision Tree (Logic Flow)

The following diagram illustrates the decision-making process for purifying crude 2-HIP based on the impurity profile.

purification_logic Crude Crude Reaction Mixture (Contains 2-HIP, Isophorone, Tars) Assessment Physical Assessment: Is it a solid or oil? Crude->Assessment Distill Protocol A: Flash Vacuum Distillation (Remove Tars/Polymers) Assessment->Distill Dark Oil / Tarry Cryst Protocol B: Selective Recrystallization (Remove Isomers/Oils) Assessment->Cryst Semi-Solid / Crystalline Distill->Cryst Distillate (Yellow Oil/Solid) HPLC Protocol C: Prep HPLC (Reference Standard) Cryst->HPLC Analytical Scale Final Pure 2-HIP (>99% Purity) Cryst->Final Process Scale HPLC->Final

Figure 1: Strategic workflow for the isolation of 2-Hydroxyisophorone.

Detailed Protocols

Protocol A: Flash Vacuum Distillation (Pre-purification)

Purpose: To separate the volatile monomeric fraction (2-HIP + Isophorone) from non-volatile polymeric tars formed during oxidation. Scope: Crude mixtures with significant dark coloration or high viscosity.[1]

Equipment:

  • Short-path distillation apparatus (Vigreux column optional).[1]

  • High-vacuum pump (<10 mmHg capability).[1]

  • Oil bath with temperature control.[1]

Procedure:

  • Loading: Charge the crude oil into the boiling flask. Add a magnetic stir bar.[1]

  • Vacuum Application: Slowly reduce pressure to 5–10 mmHg .[1]

    • Note: 2-HIP is prone to sublimation; ensure the condenser is cooled to >20°C (warm water) or use a wide-bore path to prevent clogging with crystals.[1]

  • Heating: Gradually increase oil bath temperature.

    • Fraction 1 (Fore-run): Collect distillate up to ~80°C (vapor temp). This typically contains unreacted Isophorone and water.

    • Fraction 2 (Main Cut): Collect distillate between 90°C – 115°C (vapor temp @ 10 mmHg).

      • Observation: The product may solidify in the receiver. Use a heat gun to melt it down if blockage occurs.[1]

  • Termination: Stop when the vapor temperature drops or the residue in the pot becomes viscous/black.

Outcome: A yellow semi-solid distillate enriched in 2-HIP (>80% purity).[1]

Protocol B: Selective Recrystallization (Core Purification)

Purpose: To isolate pure crystalline 2-HIP from the oily distillate or semi-solid crude.[1] Mechanistic Insight: 2-HIP is a polar solid.[1] Impurities like Isophorone and Isophorone Oxide are liquids that are highly soluble in non-polar solvents (Hexane/Petroleum Ether) even at low temperatures. We utilize this solubility difference to "wash away" the impurities.

Solvent System:

  • Primary: Petroleum Ether (60–90°C fraction) or Hexane.

  • Co-solvent (if needed): Ethyl Acetate (EtOAc).[3]

Procedure:

  • Dissolution:

    • Place the crude solid (or distillate) in a flask.[4]

    • Add Petroleum Ether (approx. 5 mL per gram of crude).

    • Heat to reflux (approx. 60–70°C).

    • Critical Step: If the solid does not dissolve completely, add Ethyl Acetate dropwise through the condenser until a clear, homogeneous yellow solution is obtained.

  • Clarification (Optional):

    • If insoluble particles remain, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature (25°C) with gentle stirring.

    • Seed the solution with a pure crystal of 2-HIP if available to induce nucleation.[1]

    • Transfer to a refrigerator (4°C) for 4–12 hours.

  • Filtration:

    • Collect the crystals via vacuum filtration (Buchner funnel).

    • Wash: Wash the filter cake with cold Petroleum Ether (0°C). This step is crucial to remove the oily mother liquor containing Isophorone.

  • Drying:

    • Dry the white needles in a vacuum oven at 40°C for 4 hours.

Target Specification: White crystalline needles, MP 88–92°C.

Protocol C: Preparative HPLC (High Purity Reference)

Purpose: Generation of analytical reference standards (>99.5%).

Chromatographic Parameters:

Parameter Setting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 21.2 x 150 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (MeCN)
Gradient 0-5 min: 10% B (Isocratic)5-20 min: 10% -> 60% B20-25 min: 60% -> 90% B
Flow Rate 15-20 mL/min (depending on column diameter)
Detection UV @ 254 nm (Enone chromophore)

| Retention | 2-HIP typically elutes before Isophorone due to the hydroxyl group polarity.[1] |

Procedure:

  • Dissolve 100 mg of semi-pure 2-HIP in 2 mL of 50:50 Water:MeCN.

  • Inject onto the prep column.

  • Collect the major peak (monitor UV absorbance).

  • Lyophilize the fraction to remove solvent (avoid rotary evaporation at high heat to prevent degradation).

Analytical Validation (QC)

To verify the success of the purification, use the following GC-MS method.

GC-MS Parameters:

  • Column: HP-5MS or DB-5 (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min.[1]

  • Oven Program:

    • Start: 60°C (Hold 2 min).

    • Ramp: 10°C/min to 200°C.[1]

    • Ramp: 20°C/min to 280°C (Hold 5 min).

  • Identification:

    • 2-HIP: Retention Time ~10-12 min (system dependent).[1] Mass Spectrum: Molecular ion m/z 154, Base peak m/z 70 or 98 (retro-Diels-Alder fragmentation).[1]

    • Impurity (Isophorone): Elutes earlier. m/z 138.

    • Impurity (Isophorone Oxide): Elutes close to 2-HIP.[1] m/z 154 (isomer).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Solution too concentrated or cooling too fast.[1]Re-heat and add more solvent (EtOAc). Allow to cool more slowly.
Low Yield Product too soluble in mother liquor.[1]Reduce the amount of EtOAc.[5] Use pure Hexane/Petroleum Ether and cool to -20°C.
Yellow Color Trace oxidation products (diosphenols).[1]Recrystallize with activated charcoal treatment in the hot filtration step.
Clogging during Distillation Sublimation of 2-HIP.Use a heat gun to warm the condenser path; switch to a wider bore adapter.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 551084, this compound.[1] Retrieved January 28, 2026, from [Link]

  • The Good Scents Company (2023). 2-hydroxyisophorone: Flavor and Fragrance Data.[1] Retrieved January 28, 2026, from [Link]

  • SIELC Technologies. Separation of 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone on Newcrom R1 HPLC column. Retrieved January 28, 2026, from [Link]

  • Organic Syntheses (1957). Isophorone Oxide Preparation (Precursor methodology). Org.[1][4][5][6][7] Synth. 1957, 37,[1][4] 58. Retrieved January 28, 2026, from [Link]

Sources

Proper handling, storage, and disposal of 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one analytical standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note defines the standard operating procedure (SOP) for managing 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one (CAS: 4883-60-7), also known as 2-Hydroxyisophorone .[1] Frequently used as a reference standard in flavor/fragrance quality control and metabolic profiling, this cyclic enolone requires specific handling to prevent oxidation and sublimation. This guide synthesizes physicochemical data with field-proven laboratory practices to ensure analytical integrity from receipt to disposal.

Chemical Identity & Physicochemical Profile

Understanding the molecule's physical state is the precursor to proper handling. 2-Hydroxyisophorone is a cyclic alpha-hydroxy ketone.[1] Its structure renders it susceptible to keto-enol tautomerism and oxidation, necessitating strict environmental controls.

PropertySpecificationRelevance to Handling
Chemical Name This compoundPrimary ID for inventory tracking
CAS Number 4883-60-7Unique identifier for safety searches
Molecular Weight 154.21 g/mol Calculation of molarity
Physical State Solid (Crystalline/Powder)Risk of static; requires anti-static weighing
Melting Point 90–94 °CThermally stable at RT, but sublimation risk exists
Solubility Methanol, Ethanol, AcetonitrileCompatible with Reversed-Phase HPLC
Water Solubility ~396 mg/L (Slightly soluble)Avoid aqueous stock solutions; use organic solvent

Health, Safety, & Environment (HSE)

Standard Laboratory Safety Level 1 (Low to Moderate Hazard)

While 2-Hydroxyisophorone is approved as a flavoring agent (FEMA 3459) and generally recognized as safe (GRAS) in food matrices, the pure analytical standard must be treated as a chemical irritant.

  • Hazard Classification: Combustible Solid.[2] Potential eye and skin irritant (Standard Precaution).

  • PPE Requirements: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Inhalation: Handle powder in a fume hood to prevent inhalation of fine particulates.

Storage & Stability Protocol

Core Directive: The primary degradation pathways for alpha-hydroxy ketones are oxidation (forming 1,2-diketones) and sublimation over extended periods.[1]

Neat Standard Storage
  • Temperature: Store at 2°C to 8°C (Refrigerated) .

    • Reasoning: Lower temperatures reduce the kinetic rate of surface oxidation and vapor pressure, mitigating sublimation loss.

  • Container: Amber glass vials with PTFE-lined screw caps.[1][3]

    • Reasoning: Amber glass blocks UV light (preventing photo-oxidation).[1] PTFE liners prevent interaction between the organic vapor and the cap adhesive.

  • Atmosphere: Store under an inert gas (Argon or Nitrogen) if the vial is opened and resealed.

    • Reasoning: Displaces oxygen to prevent the formation of oxidation byproducts.

Solution Storage
  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH).

  • Stability:

    • Stock (1 mg/mL): Stable for 1 month at -20°C.

    • Working (<10 µg/mL): Prepare fresh daily.

    • Reasoning: Dilute solutions have a higher surface-area-to-volume ratio, accelerating oxidative degradation.[1]

Handling & Preparation Workflow

Objective: Create a self-validating system to ensure the mass weighed reflects the true purity of the compound.

Step-by-Step Methodology
  • Thermal Equilibration (Critical):

    • Remove the vial from the refrigerator.

    • Allow it to stand at room temperature for 30 minutes before opening.

    • Mechanism:[4][5] Opening a cold vial in humid air causes moisture condensation inside the vial. This water is hygroscopic and will alter the effective mass of the standard, invalidating quantitative results.

  • Weighing:

    • Use an analytical balance (readability 0.01 mg).

    • Use an anti-static gun if the powder disperses (common with dry cyclic ketones).

    • Weigh directly into a volumetric flask or a tared glass weighing boat. Do not use plastic weighing boats (risk of static sticking).

  • Dissolution:

    • Solvent: HPLC-grade Methanol is recommended for initial dissolution.[1]

    • Sonicate: Sonicate for 5 minutes to ensure complete dissolution of the crystal lattice.

    • Verification: Visually inspect for "floaters" (undissolved crystals) which can cause significant concentration errors.

Visual Workflow: Standard Preparation

StandardPrep Start Remove Vial from 4°C Equilibrate Equilibrate 30 mins (Prevent Condensation) Start->Equilibrate Open Open Vial & Weigh (Anti-static precautions) Equilibrate->Open Dissolve Dissolve in MeOH/MeCN (Sonicate 5 min) Open->Dissolve Stock Stock Solution (1 mg/mL) Store @ -20°C Dissolve->Stock Dilute Working Standard (Prepare Fresh) Stock->Dilute

Figure 1: Critical workflow for preparing 2-Hydroxyisophorone standards, emphasizing thermal equilibration.

Disposal & Waste Management

Disposal must comply with local environmental regulations (e.g., RCRA in the US, REACH in EU).

Classification
  • Neat Material: Classify as Organic Chemical Waste (Solid) .

  • Solutions: Classify as Flammable Solvent Waste (due to Methanol/Acetonitrile content).

Disposal Protocol
  • Segregation: Do not mix with oxidizers or acids.

  • Container: Collect in High-Density Polyethylene (HDPE) or glass waste carboys.

  • Destruction: The preferred method is Incineration at a licensed facility. This ensures complete thermal decomposition of the cyclic ring structure into CO2 and H2O.

  • Drain Disposal: Strictly Prohibited. Even though water solubility is low, it must not enter municipal water systems due to potential aquatic toxicity (H411 in related isophorone compounds).

Visual Decision Tree: Disposal Logic

DisposalLogic Waste Waste Generated Type State? Waste->Type Solid Solid (Neat/Exp) Type->Solid Powder Liquid Liquid (Solvent) Type->Liquid Solution Bin1 Solid Organic Waste (Incineration) Solid->Bin1 Bin2 Flammable Solvent Waste (Fuel Blending) Liquid->Bin2

Figure 2: Waste stream segregation logic for compliance with environmental safety standards.

References

  • SIELC Technologies. (2018). 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone Properties and HPLC Separation. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). 2-Hydroxy-3,5,5-trimethyl-cyclohex-2-enone Mass Spectrum.[1][6] NIST Chemistry WebBook, SRD 69.[7] Retrieved from [Link]

  • The Good Scents Company. (2023). 2-hydroxyisophorone Flavor and Fragrance Data.[1][8] Retrieved from [Link]

Sources

Troubleshooting & Optimization

How to improve the yield of 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization for 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one (2-HIP) Ticket ID: #SYN-2HIP-OPT Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Landscape

User Goal: Maximize yield and purity of this compound (2-HIP). Current Baseline: Standard "Organic Syntheses" protocols typically yield 60–72%. Target Yield: >85% with >98% purity.

The Chemical Reality

To synthesize the 2-hydroxy isomer specifically, you must avoid direct allylic oxidation methods (which favor the 4-hydroxy or 4-keto products). The only high-fidelity route for the 2-position is the Epoxide Rearrangement Pathway .

The synthesis proceeds in two distinct stages:

  • Epoxidation: Nucleophilic attack of hydroperoxide anion on

    
    -isophorone to form Isophorone Oxide (2,3-epoxy-3,5,5-trimethyl-1-cyclohexanone).
    
  • Rearrangement (Hydrolysis): Ring-opening of the epoxide followed by tautomerization to the enol (diosphenol) form.

Visual Workflow: The Optimized Pathway

ReactionPathway IP Isophorone (Start) Epoxide Isophorone Oxide (Intermediate) IP->Epoxide Epoxidation (T < 15°C) H2O2 H2O2 + NaOH (Reagents) H2O2->Epoxide Rearrange Acid/Base Hydrolysis Epoxide->Rearrange Ring Opening Product 2-Hydroxyisophorone (Target) Rearrange->Product Tautomerization

Figure 1: The critical pathway. Note that the intermediate epoxide must be isolated or carefully managed before rearrangement to prevent side reactions.

Critical Protocol & Optimization Parameters

This section outlines the "Gold Standard" protocol. Deviations here are the primary cause of yield loss.

Stage 1: Epoxidation (The Kinetic Control)

Objective: Convert Isophorone to Isophorone Oxide without over-oxidation.

ParameterStandard ConditionOptimized Condition Reasoning (Mechanism)
Solvent MethanolMethanol + TEBA (Cat.) Phase Transfer Catalysts (TEBA) improve interfacial contact if using high-conc NaOH, reducing reaction time.
Temperature 15–25°C10–15°C (Strict) Above 30°C, the epoxide undergoes premature ring opening or polymerization.
Reagent 30%

35-50%

Higher concentration reduces water volume, favoring the organic phase kinetics.
Base NaOH (aq)NaOH/MeOH (Slow Dosing) Rapid addition causes "runaway" exotherms. Localized hot spots degrade the epoxide.
Stage 2: Rearrangement (The Thermodynamic Control)

Objective: Open the epoxide ring to form the


-diketone, which immediately tautomerizes to 2-HIP.
  • The Problem: Strong bases cause aldol condensation (dimerization). Strong acids cause ring contraction to cyclopentane derivatives.

  • The Solution: Controlled hydrolysis using mild acidic catalysis or solid-state catalysts .

Troubleshooting Guide

Use this logic tree to diagnose your specific yield issues.

Visual Troubleshooting Logic

Figure 2: Diagnostic flow for identifying yield bottlenecks.

Detailed Issue Resolution
Issue 1: "My reaction mixture turned into a dark red/brown tar."
  • Diagnosis: Uncontrolled Aldol Condensation.

  • Root Cause: The pH remained too high (alkaline) during the rearrangement step, or the temperature spiked during epoxidation. Isophorone is prone to self-polymerization under hot alkaline conditions.

  • Corrective Action:

    • Quench the epoxidation reaction immediately once the starting material is consumed (monitor via GC/TLC).

    • Do not heat the alkaline mixture.

    • Protocol Shift: Acidify the crude epoxide mixture with dilute

      
       or Oxalic acid before attempting isolation. The rearrangement to 2-HIP is faster and cleaner under mild acidic conditions than basic conditions.
      
Issue 2: "I have low conversion; starting material (Isophorone) remains."
  • Diagnosis: Stalled Epoxidation.

  • Root Cause: Biphasic kinetics. The

    
     anion is in the aqueous phase, while Isophorone is organic.
    
  • Corrective Action:

    • Increase Agitation: High-shear mixing is essential.

    • Phase Transfer Catalyst: Add Benzyltriethylammonium chloride (TEBA) at 1-2 mol%. This shuttles the active peroxide species into the organic phase, driving conversion to >95%.

Issue 3: "The product purity is low (contains 4-hydroxy isomer)."
  • Diagnosis: Wrong Mechanism Activated.

  • Root Cause: You likely used a metal catalyst (Copper or Manganese) with air/oxygen. This promotes radical oxidation at the allylic (C4) position.

  • Corrective Action: Stick strictly to the

    
    /NaOH route. This mechanism is specific to the alkene (
    
    
    
    -unsaturation) and does not touch the C4 position.

Advanced Purification (The Yield Saver)

Many researchers lose 10-15% of their yield during workup. 2-HIP is a "diosphenol" (cyclic diketone), meaning it has unique solubility properties.

The "Caustic Wash" Trick:

  • Extraction: Unlike standard ketones, 2-HIP is acidic (

    
    ).
    
  • Procedure:

    • Dissolve crude reaction mix in ether/EtOAc.

    • Extract with cold 5% NaOH . The 2-HIP will move into the aqueous phase as the enolate salt.

    • Discard the organic layer (contains unreacted isophorone and non-acidic byproducts).

    • Acidify the aqueous layer with HCl. The 2-HIP will precipitate or oil out.

    • Re-extract into organic solvent and evaporate.

  • Result: This method chemically separates the product from the starting material, often boosting purity to >95% without column chromatography.

FAQ: Frequently Asked Questions

Q: Can I use tert-butyl hydroperoxide (TBHP) instead of


? 
A:  Yes, but it is generally less atom-efficient and requires organic solvents. 

is preferred for "green" chemistry metrics and cost, provided temperature is controlled.

Q: Why is my product solidifying? A: Pure 2-Hydroxyisophorone is a solid (MP: ~38-40°C). If it solidifies, that is a sign of high purity. If it remains an oil, it likely contains unreacted isophorone.

Q: Is the epoxide intermediate stable? A: Moderately. It can be isolated via distillation, but it is thermally sensitive. For maximum yield, it is best to perform a "one-pot, two-step" procedure where you acidify the reaction mixture after epoxidation is complete to trigger the rearrangement immediately.

References

  • Organic Syntheses , Coll. Vol. 4, p. 552 (1963); Vol. 32, p. 75 (1952). Isophorone Oxide.[1][2][3] Link

  • Ulrich, H. (2023). Production of Isophorone and Derivatives. Encyclopedia of Industrial Chemistry. Link

  • Stout, R. et al. (1986).
  • Google Patents, US6482964B1.

    
    -isophorone epoxide and conversion to hydroxyisophorone. Link
    

Sources

Technical Support Center: Purification of 2-Hydroxyisophorone (2-HIP)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Downstream Processing & Purity Optimization Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The Molecule & The Challenge

2-Hydroxyisophorone (2-HIP, 2-hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one) is a critical intermediate in the synthesis of Vitamin E precursors and a valuable flavor compound. However, its purification is notoriously difficult due to its structural similarity to its regioisomer (4-hydroxyisophorone), its tendency to sublime, and its thermal instability which leads to "tarry" polymerization products.

This guide provides self-validating protocols to overcome these specific bottlenecks.

Module 1: Diagnosis & Triage

Use this section to identify why your current batch failed specifications.

Q: My HPLC shows a split peak or a persistent "shoulder." What is it?

A: This is almost certainly 4-Hydroxyisophorone (4-HIP) . During the oxidation of Isophorone (whether biocatalytic or chemical), hydroxylation can occur at the C4 position (allylic) or the C2 position (vinylic).

  • The Problem: 2-HIP and 4-HIP have very similar boiling points, making simple distillation ineffective for separation.

  • The Diagnostic: 2-HIP is an

    
    -hydroxy ketone (diosphenol) and is capable of keto-enol tautomerism that 4-HIP cannot perform. This makes 2-HIP significantly more acidic (
    
    
    
    ) and more crystalline.
Q: The product turned dark red/brown during vacuum distillation.

A: You are experiencing Thermal Degradation/Polymerization . 2-HIP is sensitive to prolonged heat stress, especially in the presence of trace acids or bases left over from the synthesis step. The dark color indicates the formation of conjugated oligomers or oxidation products (quinones).

Module 2: Purification Protocols

Protocol A: The "Gold Standard" Recrystallization

Best for: Removing 4-HIP and improving color.

Crystallization is the superior method for isolating 2-HIP because 2-HIP is a solid at room temperature (MP ~88-90°C), whereas the major impurity, 4-HIP, is often an oil or low-melting solid that remains in the mother liquor.

The "Oiling Out" Prevention System: Users frequently report the product separating as an oil rather than crystals. This occurs when the impurity profile is too high (>15%) or the cooling ramp is too steep.

Step-by-Step Methodology:

  • Solvent Selection: Use a binary system of Hexane : Ethyl Acetate (4:1) .

    • Why? 2-HIP is moderately polar. Pure hexane causes oiling out; pure EtOAc is too soluble.

  • Dissolution:

    • Place crude 2-HIP in a flask.

    • Add the solvent mixture (approx. 3-5 mL per gram of solid).

    • Heat to reflux (approx. 65°C) until fully dissolved.

    • Critical Step: If the solution is dark, add Activated Carbon (1% w/w), stir for 10 mins, and filter hot through Celite.

  • Controlled Nucleation:

    • Remove from heat and allow to cool to Room Temperature (RT) slowly (over 1 hour). Do not use an ice bath yet.

    • Seeding: Once at RT, if no crystals form, add a single seed crystal of pure 2-HIP or scratch the glass wall.

  • Maturation:

    • Once crystallization begins, move to

      
       for 4 hours.
      
  • Harvest:

    • Filter under vacuum.[1][2][3] Wash the cake with cold Hexane (0°C).

    • Result: 4-HIP remains in the filtrate.

Protocol B: Vacuum Distillation (Thermal Management)

Best for: Crude separation from unreacted Isophorone or heavy tars.

Operational Parameters Table:

ParameterTarget SettingRationale
Vacuum Pressure < 5 mbar (Torr)Essential to keep pot temp below degradation threshold.
Vapor Temperature 95°C - 105°C2-HIP boils at ~100°C @ 15mmHg; lower is better.
Bath Temperature Max 130°C

> 30°C risks polymerization at the flask wall.
Condenser Temp 45°C - 50°CCRITICAL: 2-HIP melts at ~90°C. If condenser is too cold, it will solidify and block the path (sublimation risk).

Troubleshooting the "Solidification in Condenser":

  • Issue: The product crystallizes inside the water-cooled condenser, causing pressure spikes.

  • Fix: Use an air condenser or circulate warm water (50°C) through the condenser. Do NOT use tap water.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for processing a crude reaction mixture containing Isophorone, 2-HIP, and 4-HIP.

purification_logic Start Crude Reaction Mixture (Isophorone + 2-HIP + 4-HIP + Tars) Step1 Flash Distillation (Remove Tars/Catalyst) Start->Step1 High Vac (<5 mbar) Decision Purity Check (HPLC) Step1->Decision PathA High 4-HIP (>10%) Decision->PathA Isomer Mix PathB Low 4-HIP (<10%) Decision->PathB Mainly 2-HIP Chrom Column Chromatography (Silica Gel) PathA->Chrom Difficult Separation Cryst Recrystallization (Hexane:EtOAc 4:1) PathB->Cryst MotherLiq Mother Liquor (Contains 4-HIP) Cryst->MotherLiq Filtrate Final Pure 2-HIP Crystals (>99%) Cryst->Final Filter Chrom->Final Fraction Collection

Caption: Decision tree for selecting between Crystallization and Chromatography based on impurity profile.

Module 4: Advanced FAQs

Q: Can I use steam distillation? A: No. While Isophorone is steam volatile, 2-HIP has a higher molecular weight and polarity. Steam distillation often results in poor recovery and hydrolysis of the enol moiety if the pH is not strictly neutral.

Q: How do I remove the yellow color from the final crystals? A: The yellow color often comes from trace 1,4-diketones (diones) formed by over-oxidation.

  • Solution: Perform a wash with dilute Sodium Bisulfite (

    
    ) solution before crystallization. This reduces trace quinones and forms adducts with some aldehyde impurities, rendering them water-soluble.
    

Q: Is there a biocatalytic shortcut? A: Yes. If chemical synthesis yields too much 4-HIP, consider using P450 monooxygenases (specifically CYP102A1 variants). These enzymes can achieve >95% regioselectivity for the 2-position, bypassing the difficult downstream separation of isomers entirely.

References

  • Production of Isophorone and Derivatives. MDPI Encyclopedia. (2023).[4] Detailed review of isophorone oxidation pathways and industrial synthesis.

  • Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. Catalysis Science & Technology. (2019).[4][5] Discusses the separation and formation of specific isomers (2-HIP vs 4-HIP).

  • 2-hydroxyisophorone Properties & Safety. The Good Scents Company. Physical data (MP/BP) verification.

  • Process for the preparation of ketoisophorone. Google Patents (US Patent 3,944,622). Describes the oxidation of alpha-isophorone and the handling of hydroxy-intermediates.

Sources

Identification and resolution of impurities in 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Hydroxyisophorone (HIP) Quality Control Topic: Identification and Resolution of Impurities in 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one Ticket ID: HIP-QC-2024-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering purity issues with This compound (commonly referred to as 2-Hydroxyisophorone or 2-HIP ; CAS: 4883-60-7).[1] This compound is a critical intermediate for Vitamin E synthesis and a high-value flavor/fragrance agent (Maple Furanone precursor).

The most common impurities interfering with your analysis and downstream chemistry are Isophorone (IP) (starting material), 4-Oxoisophorone (KIP) (over-oxidation product), and Isophorone Oxide (intermediate).

This guide provides a self-validating diagnostic workflow to identify, quantify, and remove these impurities.

Module 1: Diagnostic Hub (Identification)

Q1: I see "ghost peaks" in my GC chromatogram. Is my sample decomposing?

Diagnosis: Likely, yes. Technical Insight: 2-HIP contains an


-hydroxy ketone moiety.[1] Under the high thermal stress of a Gas Chromatography (GC) injector port (

C), it can undergo dehydration or thermal rearrangement, leading to artifact peaks that mimic impurities. Resolution:
  • Switch to HPLC: High-Performance Liquid Chromatography is the gold standard for this thermally sensitive compound.

  • Derivatization (If GC is mandatory): You must silylate the hydroxyl group (using BSTFA or MSTFA) to stabilize the molecule before injection.

Q2: How do I distinguish between the target (2-HIP) and the over-oxidation impurity (4-Oxoisophorone)?

Diagnosis: These molecules are structurally similar but have distinct polarities. Technical Insight:

  • 2-HIP (Target): Contains a hydroxyl group (-OH) and a ketone.[1][2] It is capable of hydrogen bonding, making it more polar.

  • 4-Oxoisophorone (Impurity): Contains two ketone groups (dione). It is less polar than 2-HIP but more polar than the starting material (Isophorone).

  • Elution Order (Reverse Phase C18): 2-HIP (Early)

    
     4-Oxoisophorone (Middle) 
    
    
    
    Isophorone (Late).[1]

Module 2: Root Cause Analysis (The Chemistry of Impurities)

To resolve the issue, you must understand where the impurities originate. The synthesis typically involves the oxidation of Isophorone.[3]

Visualizing the Impurity Pathway

The following diagram illustrates the genesis of the primary impurities during the oxidation process.

ImpurityPathway IP Isophorone (IP) (Starting Material) IP_Oxide Isophorone Oxide (Epoxide Intermediate) IP->IP_Oxide Epoxidation (H2O2/Base) Dimers Radical Dimers (Side Product) IP->Dimers Radical Coupling (Side Reaction) HIP 2-Hydroxyisophorone (2-HIP) (TARGET) IP_Oxide->HIP Rearrangement (Acid/Base) KIP 4-Oxoisophorone (KIP) (Over-Oxidation Impurity) HIP->KIP Over-Oxidation (Excess Oxidant)

Figure 1: Reaction pathway showing the origin of critical impurities. 4-Oxoisophorone forms if the reaction is pushed too far or oxidant stoichiometry is uncontrolled.

Module 3: Resolution Protocols

Protocol A: Validated HPLC Method for Impurity Profiling

Objective: Separate 2-HIP from 4-Oxoisophorone and Isophorone.

ParameterSpecificationRationale
Column C18 (e.g., Waters Symmetry or Agilent Zorbax), 150mm x 4.6mm, 5µmStandard reverse-phase separation based on polarity.[1]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidification suppresses ionization of phenolic-like enols, sharpening peaks.[1]
Mobile Phase B Acetonitrile (ACN)Strong organic modifier to elute non-polar Isophorone.
Gradient 0-5 min: 10% B (Isocratic)5-20 min: 10%

60% B20-25 min: 60% B
Initial low organic holds the polar 2-HIP; gradient elutes the hydrophobic IP.[1]
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmThe enone system in all three compounds absorbs strongly here.
Temperature 30°CEnsures reproducible retention times.

Expected Retention Times (Approximate):

  • 2-HIP: ~4.5 min (Most Polar)

  • 4-Oxoisophorone: ~7.2 min

  • Isophorone: ~14.5 min (Least Polar)

Protocol B: Purification via Recrystallization

Issue: Sample is yellow/orange (indicating oxidation) or contains unreacted Isophorone. Objective: Obtain >99% purity white crystalline solid.

Solvent Logic:

  • 2-HIP Solubility: Soluble in ethanol, slightly soluble in cold water, soluble in hot water.[1]

  • Isophorone Solubility: Insoluble in water, miscible with organic solvents.

  • Strategy: Use water as an "anti-solvent" to force the 2-HIP out while keeping Isophorone (if present in low amounts) or polar degradation products in the mother liquor.

Step-by-Step Procedure:

  • Dissolution: Dissolve crude 2-HIP in a minimum amount of hot Ethanol (approx. 60°C).

  • Filtration: Perform a hot filtration if there are insoluble particulates (catalyst residues).

  • Precipitation: Slowly add hot Water (approx. 50-60°C) to the ethanol solution until a slight turbidity (cloudiness) persists.

    • Ratio: Typically 1:1 to 1:2 (Ethanol:Water).

  • Crystallization: Allow the mixture to cool slowly to room temperature with gentle stirring. Then, cool to 0-4°C in an ice bath for 2 hours.

  • Isolation: Filter the white crystals via vacuum filtration.

  • Wash: Wash the filter cake with cold water (to remove traces of ethanol and soluble colored impurities).

  • Drying: Dry under vacuum at 40°C. Warning: Do not exceed 50°C during drying to prevent sublimation or surface oxidation.

Module 4: Analytical Decision Tree

Use this workflow to determine the correct analytical technique for your specific impurity profile.

AnalysisTree Start Sample Analysis Request Q_Therm Is the sample thermally stable? Start->Q_Therm GC_Path Gas Chromatography (GC) Q_Therm->GC_Path No/Unknown HPLC_Path HPLC (Recommended) Q_Therm->HPLC_Path Yes (Rare) Deriv Derivatization Required (Silylation) GC_Path->Deriv Prevent Dehydration Direct Direct Injection (Reverse Phase) HPLC_Path->Direct Standard Protocol Result_GC Result: Volatile Impurities (Solvents/IP) Deriv->Result_GC Quantify Volatiles Result_HPLC Result: Purity Assay (2-HIP vs KIP) Direct->Result_HPLC Quantify 2-HIP & 4-Oxo

Figure 2: Decision matrix for selecting the appropriate analytical method based on thermal stability risks.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 551084, this compound. Retrieved from [Link]

  • Flamini, R., et al. (2002). Mass spectrometry of isophorone derivatives. Journal of Mass Spectrometry. (Contextual grounding for GC-MS analysis issues).
  • Isler, O., et al. (1956). Epoxidation of Isophorone. Helvetica Chimica Acta.

Sources

Optimization of HPLC parameters for 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the HPLC analysis of 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one (also known as 2-Hydroxyisophorone).

This content is structured for analytical chemists and pharmaceutical researchers requiring high-fidelity separation protocols.

Analyte Profile:

  • Compound: this compound[1][2]

  • CAS: 4883-60-7[1][2]

  • Chemical Class: Cyclic Enolone /

    
    -Hydroxyketone[1][2]
    
  • Key Challenge: The molecule possesses an enol moiety capable of tautomerization and hydrogen bonding. This often leads to peak tailing on standard silica-based columns due to secondary silanol interactions if pH is not strictly controlled.[1][2]

Part 1: Troubleshooting & Optimization Guide (Q&A)

Q1: I am observing significant peak tailing ( ). How do I correct this?

Diagnosis: Peak tailing in 2-hydroxy-cyclohexenones is typically caused by two mechanisms:

  • Ionization: The enolic hydroxyl group (approximate pKa ~9-10) can partially ionize at neutral pH, leading to mixed-mode retention.[1][2]

  • Silanol Activity: The oxygen-rich functional groups interact with residual silanols on the stationary phase.[1]

Corrective Action:

  • Acidify the Mobile Phase: You must suppress ionization. Maintain the mobile phase pH between 2.0 and 3.0 .

    • Protocol: Add 0.1% Phosphoric Acid (H₃PO₄) for UV detection or 0.1% Formic Acid for LC-MS applications.[1][2]

  • Column Selection: Switch to a column with "End-capping" technology or a "Polar-Embedded" group. These shield the silica surface from the polar analyte.

    • Recommendation: C18 with high carbon load and exhaustive end-capping (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1][2]

Q2: My analyte co-elutes with the parent compound (Isophorone). How do I improve resolution?

Diagnosis: Isophorone lacks the 2-hydroxy group, making it more hydrophobic.[1][2] If they co-elute, your method's selectivity (


) is insufficient for the polarity difference.

Corrective Action:

  • Adjust Polarity (Solvent Strength): Decrease the organic modifier (Acetonitrile/Methanol) concentration by 5-10%. This increases the retention of the more hydrophobic parent (Isophorone) while the polar 2-hydroxy derivative elutes earlier, widening the window.

  • Change Selectivity: If using Acetonitrile, switch to Methanol . Methanol is a protic solvent and interacts differently with the hydroxy group on the analyte via hydrogen bonding, often altering the elution order or spacing significantly compared to aprotic Acetonitrile.

Q3: The baseline is noisy, and sensitivity is low. What is the optimal detection wavelength?

Diagnosis: Cyclic enones have distinct UV absorption bands due to the conjugated


 system. Monitoring at a generic 254 nm might miss the maximum absorbance (

).

Corrective Action:

  • Target

    
    :  The conjugated system of isophorone derivatives typically absorbs strongly between 230 nm and 255 nm .
    
  • Protocol: Run a spectral scan using a Diode Array Detector (DAD) from 210–400 nm.

    • Expectation: Look for a primary maximum near 235–245 nm . Set your detection channel to this specific max with a bandwidth of 4 nm.

    • Reference: Isophorone

      
       is ~235 nm; the hydroxy group typically induces a slight bathochromic (red) shift.
      

Part 2: Standardized Experimental Protocol

This protocol is designed as a robust starting point (self-validating system) for analyzing 2-Hydroxyisophorone in reaction mixtures or purity assays.[1][2]

Chromatographic Conditions
ParameterSettingRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 or 5 µmStandard RP stationary phase; 150mm length provides sufficient plates for impurity separation.[1][2]
Mobile Phase A Water + 0.1% H₃PO₄Acidic pH (~2.[2]5) suppresses enol ionization and silanol activity.
Mobile Phase B Acetonitrile (MeCN)Aprotic solvent provides sharp peaks and lower backpressure than MeOH.[2]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[2]
Temperature 30°CSlightly elevated temperature improves mass transfer and peak symmetry.[2]
Injection Vol 5 - 10 µLPrevent column overload; ensure sample is dissolved in mobile phase.
Detection UV @ 235 nmTargets the conjugated enone system.[2]
Gradient Profile (Scouting)

Use this gradient to establish retention behavior.

  • 0.0 min: 10% B

  • 15.0 min: 90% B (Linear Ramp)

  • 20.0 min: 90% B (Wash)

  • 20.1 min: 10% B (Re-equilibration)

  • 25.0 min: Stop

Sample Preparation
  • Solvent: Dissolve the solid standard (MP ~90°C) in 50:50 Water:Acetonitrile .

  • Filtration: Filter through a 0.22 µm PTFE or Nylon filter to remove particulates.

  • Concentration: Target 0.1 mg/mL for initial method development.

Part 3: Method Optimization Workflow (Visualized)

The following diagram illustrates the logical decision process for optimizing the separation of 2-Hydroxyisophorone from its matrix.

HPLC_Optimization Start Start: Initial Run (Gradient 10-90% B) CheckShape Check Peak Shape (Symmetry Factor) Start->CheckShape Tailing Issue: Tailing > 1.5 CheckShape->Tailing Poor Symmetry CheckRes Check Resolution (Rs) vs Impurities CheckShape->CheckRes Good Symmetry AddAcid Action: Add 0.1% H3PO4 or Switch to End-capped Col Tailing->AddAcid Coelution Issue: Co-elution (Rs < 1.5) CheckRes->Coelution Overlapping Peaks Success Method Validated CheckRes->Success Rs > 2.0 ChangeSolvent Action: Switch MeCN to MeOH (Change Selectivity) Coelution->ChangeSolvent Selectivity Issue ShallowGradient Action: Flatten Gradient (e.g., 20-60% B over 20 min) Coelution->ShallowGradient Capacity Issue AddAcid->CheckShape Retest ChangeSolvent->CheckRes Retest ShallowGradient->CheckRes Retest

Caption: Decision tree for optimizing peak symmetry and resolution for cyclic enolones.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use a Phenyl-Hexyl column instead of C18? A: Yes, and it is often superior for this application.[1][2] Phenyl-Hexyl columns offer unique


 interactions with the conjugated enone system of 2-Hydroxyisophorone.[1][2] This can provide alternative selectivity if you are struggling to separate it from aromatic impurities or structural isomers.

Q: Is the compound stable in the mobile phase? A: 2-Hydroxyisophorone is generally stable in acidic organic solvents over the course of an HPLC run. However, avoid leaving samples in the autosampler for >24 hours at room temperature if using highly aqueous, neutral buffers, as oxidation or tautomeric shifts can occur.

Q: Why does my retention time shift between runs? A: This is often due to temperature fluctuations affecting the keto-enol equilibrium or simple partition coefficients.[1][2] Ensure your column oven is actively controlled (e.g., set to 30°C ± 0.5°C) and do not rely on ambient temperature.

References

  • SIELC Technologies. (n.d.). Separation of 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone on Newcrom R1 HPLC column. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 551084, 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone. Retrieved January 28, 2026, from [Link]

  • Shimadzu Corporation. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved January 28, 2026, from [Link][1][2]

Sources

Addressing mass spectrometry signal suppression for 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one (also known as 2-Hydroxyisophorone or 2-HIP ).

This guide is designed for analytical chemists and researchers encountering signal loss, variability, or sensitivity issues during the mass spectrometric quantification of 2-HIP. As a Senior Application Scientist, I have structured this to move from rapid diagnostics to deep-dive mechanistic solutions.

Technical Overview: The Molecule & The Problem

Target Analyte: this compound (2-HIP)

  • Formula: C₉H₁₄O₂[1][2]

  • MW: 154.21 g/mol

  • Chemical Nature: Cyclic enone with an

    
    -hydroxyl group (Diosphenol moiety).
    
  • Key Challenge: 2-HIP is a small, relatively polar molecule.

    • In LC-MS: It often elutes early in the "suppression zone" (void volume) where salts and unretained matrix components (urine/plasma) suppress ionization.

    • In GC-MS: The free hydroxyl and ketone groups interact with active sites in the inlet, leading to adsorption and peak tailing unless derivatized.

Part 1: Diagnostic Workflow (The Triage)

User Question: "My signal for 2-HIP is lower than expected in my biological samples compared to solvent standards. How do I confirm if this is Matrix Suppression?"

Scientist’s Response: Do not assume it is extraction loss. You must distinguish between Extraction Efficiency (RE) and Matrix Effect (ME) . The definitive test is the Post-Column Infusion (PCI) experiment.

Protocol: Post-Column Infusion (PCI)
  • Setup: Inject a blank matrix sample (e.g., extracted urine/plasma) via the LC column.

  • Infusion: Simultaneously infuse a constant flow of 2-HIP standard (e.g., 1 µg/mL) into the flow path after the column but before the MS source using a Tee-junction.

  • Observation: Monitor the baseline of the specific transition (e.g., m/z 155

    
     137).
    
  • Result: A dip in the baseline at the retention time of 2-HIP indicates suppression; a rise indicates enhancement.

Visualizing the Diagnostic Setup

PCI_Setup LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Tee Junction (Mixing Point) Column->Tee Eluent Syringe Syringe Pump (Constant 2-HIP Infusion) Syringe->Tee Analyte Flow MS Mass Spectrometer (Detector) Tee->MS Combined Flow

Caption: Schematic of Post-Column Infusion setup. A drop in the constant MS signal indicates the exact elution time of suppressing matrix components.

Part 2: LC-MS/MS Specific Solutions

User Question: "I see significant suppression at the retention time of 2-HIP. How do I fix this?"

Scientist’s Response: 2-HIP is polar enough that it risks co-eluting with the "salt dump" in urine or phospholipids in plasma. We must move the analyte away from the interference or change the ionization physics.

Strategy A: Chromatographic Retention (The "Shift")

Standard C18 columns often fail to retain 2-HIP sufficiently, causing it to elute with polar suppressors.

  • Solution: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.

  • Mechanism: These phases offer

    
     interactions with the enone system of 2-HIP, significantly increasing retention and separating it from the early-eluting salts.
    
  • Mobile Phase: Avoid methanol if possible; Acetonitrile often provides sharper peaks for this cyclic ketone.

Strategy B: Sample Preparation (The "Clean")

If you are using "Dilute-and-Shoot" or Protein Precipitation (PPT), you are injecting the suppressors.

  • Solution: Liquid-Liquid Extraction (LLE).

  • Protocol:

    • Adjust sample pH to 4.0–5.0 (keeps 2-HIP neutral; pKa of the enol is ~9-10).

    • Extract with Ethyl Acetate or MTBE (Methyl tert-butyl ether).

    • Evaporate and reconstitute.

  • Why: Salts and phospholipids prefer the aqueous phase; 2-HIP migrates to the organic layer, leaving the suppressors behind.

Strategy C: Ionization Source (The "Physics")
  • Switch to APCI: Electrospray Ionization (ESI) is highly susceptible to "droplet evaporation competition." Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique and is far more resistant to matrix effects.

  • Polarity Check: While ESI+ ([M+H]⁺ = 155) is common, 2-HIP has a diosphenol structure (enol). Test ESI Negative Mode ([M-H]⁻ = 153). Urine matrix background is often lower in negative mode.

Part 3: GC-MS Specific Solutions

User Question: "I am using GC-MS, but my peaks are tailing and sensitivity is poor. Is this suppression?"

Scientist’s Response: In GC-MS, "suppression" is usually Activity-Induced Loss . The free hydroxyl group (-OH) and the conjugated ketone on 2-HIP are active sites that hydrogen bond with silanols in your liner or column.

The Fix: Derivatization is Mandatory

You cannot reliably analyze underivatized 2-HIP at trace levels. You must block the polar groups.

Protocol: Silylation with MSTFA

  • Dry Sample: Ensure the extract is completely water-free (water kills the reagent).

  • Reagent: Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (catalyst).

  • Incubation: Heat at 60°C for 30 minutes.

  • Mechanism: Replaces the active -OH H with a Trimethylsilyl (TMS) group.

    • Target Ion: The molecular weight shifts from 154

      
      226  (Mono-TMS derivative).
      
    • Result: Sharp, symmetrical peaks and improved thermal stability.

Troubleshooting Table: GC-MS Issues

SymptomProbable CauseCorrective Action
Peak Tailing Active sites in linerChange to ultra-inert splitless liner with glass wool.
Missing Peak Moisture in sampleRe-dry sample under Nitrogen; ensure solvents are anhydrous.
Ghost Peaks Injector carryoverIncrease final oven temperature hold; change septum.

Part 4: Validation & Quantitation

User Question: "How do I mathematically prove I have solved the matrix effect?"

Scientist’s Response: You must calculate the Matrix Factor (MF) according to the Matuszewski method. This differentiates between extraction yield and ion suppression.[3]

The Three-Set Experiment

Prepare three sets of samples at the same concentration (e.g., Low QC):

  • Set A (Neat Standard): Analyte in pure mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the final extract.

  • Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.

Calculation Logic
ParameterFormulaInterpretation
Matrix Effect (ME)

< 100% : Suppression> 100% : Enhancement100% : No Effect
Recovery (RE)

Efficiency of the extraction step (LLE/SPE).
Process Efficiency (PE)

The total yield of the method.

Critical Requirement: You must use a Stable Isotope Labeled (SIL) Internal Standard (e.g., 2-HIP-d3 or Isophorone-d5) if ME < 80% or > 120%. The IS will experience the same suppression as the analyte, correcting the ratio.

Decision Tree: Troubleshooting Workflow

Troubleshooting_Tree Start Start: Low Signal for 2-HIP Check_Mode Technique? Start->Check_Mode LC_Branch LC-MS/MS Check_Mode->LC_Branch GC_Branch GC-MS Check_Mode->GC_Branch PCI_Test Run PCI Test LC_Branch->PCI_Test Result_Supp Dip in Baseline? PCI_Test->Result_Supp Sol_LC1 Switch to APCI or Phenyl-Hexyl Col Result_Supp->Sol_LC1 Yes (Suppression) Sol_LC2 Check Extraction (Use LLE) Result_Supp->Sol_LC2 No (Low Recovery) Deriv_Check Derivatized? GC_Branch->Deriv_Check Moisture Check Moisture/ Reagent Quality Deriv_Check->Moisture Yes Sol_GC1 Use MSTFA (Target m/z 226) Deriv_Check->Sol_GC1 No

Caption: Logical decision tree for isolating the root cause of signal loss in 2-HIP analysis.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • NIST Chemistry WebBook. (2023). This compound Mass Spectrum (EI).[1][2][4] National Institute of Standards and Technology.[2][5]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Kranenburg, R. F., et al. (2020).[6] Benefits of derivatization in GC–MS-based identification of new psychoactive substances. Forensic Chemistry.

Sources

Stability of 2-Hydroxyisophorone under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

2-Hydroxyisophorone (2-HIP) (CAS: 4883-60-7), also known as 2-hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one, acts chemically as a diosphenol (a cyclic


-diketone existing predominantly in the enol form). Unlike its isomer 4-hydroxyisophorone (a vitamin E intermediate), 2-HIP possesses a specific sensitivity profile governed by its enolic hydroxyl group.

Critical Stability Parameters:

  • pH Sensitivity: High. Exhibits rapid oxidative degradation under alkaline conditions (

    
    ) due to enolate formation.
    
  • Thermal Sensitivity: Moderate. Stable up to melting point (

    
    C) in inert atmospheres, but susceptible to autoxidation at elevated temperatures in aerobic environments.
    
  • Redox Potential: Acts as a reducing agent; susceptible to conversion into 2,6,6-trimethylcyclohex-2-ene-1,4-dione (Ketoisophorone) or oxidative polymerization.

Stability & Degradation Mechanics

Module A: pH-Dependent Stability Profile

The stability of 2-HIP is dictated by the dissociation of its enolic proton.

pH ConditionStability StatusMechanistic Insight
Acidic (pH 2.0 – 5.0) High The protonated enol form is stable. Resistance to dehydration is higher than non-conjugated hydroxy ketones. Recommended for storage.
Neutral (pH 6.0 – 7.0) Moderate Slow autoxidation may occur over extended periods if exposed to light or dissolved oxygen.
Alkaline (pH > 8.0) Critical Instability The "Browning" Effect: Deprotonation forms an electron-rich enolate anion. This species reacts rapidly with dissolved oxygen (autoxidation) to form semidione radicals, leading to dimerization and polymerization (dark pigments).
Module B: Thermal & Oxidative Stress

2-HIP is a volatile solid. Thermal stress is almost always coupled with oxidative stress.

  • Inert Atmosphere (

    
    /Ar):  2-HIP is thermally stable up to 
    
    
    
    C.
  • Aerobic Atmosphere: Heating >

    
    C accelerates oxidative conversion to diketones and subsequent ring-contraction or polymerization products.
    

Visualizing the Degradation Pathway

The following diagram illustrates the critical degradation nodes for 2-HIP, specifically the transition from stable enol to unstable enolate.

G cluster_0 Alkaline Instability Zone HIP 2-Hydroxyisophorone (Stable Enol Form) Enolate Enolate Anion (Reactive Intermediate) HIP->Enolate pH > 8.0 (Deprotonation) Enolate->HIP Acidification (pH < 5.0) Radical Semidione Radical Enolate->Radical Dissolved O2 (Aeration) Polymer Oxidative Polymers (Brown Pigment) Radical->Polymer Dimerization KIP Ketoisophorone (Oxidation Product) Radical->KIP Oxidation

Figure 1: Mechanistic pathway of 2-Hydroxyisophorone degradation showing the critical role of pH-induced enolate formation in oxidative instability.

Standardized Analytical Protocols

To accurately monitor 2-HIP without inducing degradation during analysis, use the following validated HPLC method.

Protocol: HPLC-UV Quantitation of 2-HIP

Objective: Separate 2-HIP from potential oxidation byproducts (e.g., Ketoisophorone).

  • Column: C18 Reverse Phase (e.g., Thermo Accucore C18 or equivalent),

    
     mm, 
    
    
    
    .
  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Acidic pH stabilizes the analyte).

    • Solvent B: Acetonitrile (ACN).[1][2]

  • Gradient:

    • 0–2 min: 10% B (Isocratic)

    • 2–10 min: 10%

      
       90% B (Linear Gradient)
      
    • 10–12 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 275 nm (Characteristic absorption of the enone system).

  • Sample Preparation:

    • Dissolve samples in Water:ACN (50:50) acidified with 0.1% Formic Acid .

    • Critical: Do not use alkaline buffers for dissolution.

Troubleshooting & FAQs

Q1: My 2-HIP solution turned yellow/brown overnight. Is it still usable?

Diagnosis: This indicates oxidative polymerization, likely caused by a pH shift toward basicity or exposure to light. Action: Run the HPLC protocol above. If the purity is <95%, discard the sample. The breakdown products (quinones/polymers) can act as radical initiators and interfere with biological assays. Prevention: Always buffer aqueous solutions to pH 4.0–6.0 and store in amber glass.

Q2: Can I autoclave 2-HIP for sterile media preparation?

Diagnosis: 2-HIP is steam-volatile and thermally sensitive in the presence of oxygen. Action: Do NOT autoclave. Alternative: Prepare a concentrated stock solution in DMSO or Ethanol, filter-sterilize (0.22


 PTFE), and add to the sterile media after it has cooled to 

C.
Q3: I see a "ghost peak" eluting earlier than 2-HIP in my chromatogram.

Diagnosis: This is likely Ketoisophorone (KIP) or a hydration product. Reasoning: KIP is more polar than 2-HIP and will elute earlier on a C18 column. This suggests your sample has undergone oxidation. Check: Verify if your solvent contained dissolved oxygen or if the sample was left in an autosampler vial at room temperature for >24 hours.

Q4: What is the solubility limit for aqueous formulations?

Data: 2-HIP has low water solubility (


 mg/L at 

C). Troubleshooting:
  • Cloudy Solution: You have exceeded the solubility limit.

  • Solution Strategy: Use a co-solvent. 2-HIP is highly soluble in Ethanol, DMSO, and Propylene Glycol. For aqueous buffers, pre-dissolve in 5% Ethanol before adding water.

Interactive Troubleshooting Logic

Use this flow to diagnose stability failures in your workflow.

Troubleshooting Start Issue: Sample Degradation (Color Change / Purity Loss) CheckPH Check pH of Solution Start->CheckPH HighPH pH > 7.5 CheckPH->HighPH Basic LowPH pH < 7.0 CheckPH->LowPH Acidic/Neutral BaseOx Cause: Base-Catalyzed Autoxidation HighPH->BaseOx CheckSolvent Check Solvent/Temp LowPH->CheckSolvent Aqueous Aqueous (Cloudy) CheckSolvent->Aqueous Precipitate? Organic Organic/Clear CheckSolvent->Organic Discoloration? Solubility Cause: Precipitation (Low Solubility) Aqueous->Solubility CheckO2 Was Headspace Purged? Organic->CheckO2 NoPurge No CheckO2->NoPurge YesPurge Yes CheckO2->YesPurge ThermalOx Cause: Thermal Oxidation NoPurge->ThermalOx Contam Cause: Trace Metal Contamination YesPurge->Contam

Figure 2: Diagnostic flowchart for identifying the root cause of 2-HIP instability.

References

  • The Good Scents Company. (2023). 2-hydroxyisophorone: Physical Properties and Solubility Data. Retrieved from [Link]

  • Vidal, D. M., et al. (2019). Isophorone derivatives as a new structural motif of aggregation pheromones in Curculionidae. ResearchGate.[3][4] (Confirming synthesis and structural characterization of 2-HIP). Retrieved from [Link]

  • Zhang, Y., et al. (2024). “On-Water” enhanced base-catalytic oxidation of α-hydroxy ketone to diketone. ChemRxiv.

    
    -hydroxy ketones). Retrieved from [Link][4][5][6]
    

Sources

Best practices for stabilizing 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one in solutions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Best practices for stabilizing 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one (CAS: 4883-60-7) in solution. Document ID: TSC-HIP-2024-01 Audience: Medicinal Chemists, Analytical Scientists, Formulation Engineers.

Executive Summary & Chemical Context

This compound , commonly known as 2-Hydroxyisophorone (HIP) , presents a unique stability challenge due to its keto-enol tautomerism . In solution, it exists in equilibrium between its enol form (


-hydroxy enone) and its diketone form (3,5,5-trimethyl-1,2-cyclohexanedione).

This structural duality makes HIP a reductone —a compound that acts as an antioxidant by sacrificing itself. While beneficial for flavor chemistry (Maillard reactions), this property is detrimental for quantitative analysis or drug screening, where molecular integrity is paramount.

The Core Instability Triad:

  • Oxidative Degradation: The enediol moiety is highly susceptible to reactive oxygen species (ROS), leading to ring cleavage or conversion to 2,2,6-trimethyl-1,4-cyclohexanedione.

  • Base-Catalyzed Polymerization: At pH > 7, the enolate anion forms, catalyzing aldol-like condensations that result in brown "ketonic resins."

  • Metal-Catalyzed Auto-oxidation: Trace transition metals (

    
    , 
    
    
    
    ) rapidly accelerate degradation via radical generation.

Module 1: Solution Preparation (The "Golden Standard")

To maintain HIP integrity for >24 hours in solution, you must disrupt the oxidative pathway.

Solvent Selection Matrix
Solvent ClassRecommended?Notes
Alcohols (Ethanol/Methanol) YES Primary Choice. High solubility. Proticity stabilizes the enol form via H-bonding. Must be degassed.
DMSO (Dimethyl Sulfoxide) CONDITIONAL Good solubility, but DMSO can act as a mild oxidant over time. Use only for immediate screening.
Water / Aqueous Buffer NO Poor solubility (<400 mg/L).[1] Promotes rapid oxidation if pH is not strictly controlled.
Acetonitrile YES Excellent for HPLC. Aprotic nature may shift equilibrium toward the diketone form.
Protocol A: Preparation of a Stable Stock Solution (10 mM)

Reagents:

  • HIP Reference Standard (>98% purity).[2]

  • Solvent: Anhydrous Ethanol (HPLC Grade).

  • Stabilizer (Optional): 0.1% Formic Acid or 10 µM EDTA.

Workflow:

  • Deoxygenate Solvent: Sparge the ethanol with Argon (Ar) gas for 15 minutes. Argon is heavier than air and provides a better protective blanket than Nitrogen.

  • Weighing: Weigh HIP quickly. The solid is hygroscopic and sensitive to light.

  • Dissolution: Add solid to the sparged solvent.

    • Critical Step: If the application permits, acidify the solution to pH 4.5–5.5 using dilute Formic Acid. This suppresses the formation of the reactive enolate anion.

  • Storage: Transfer immediately to an amber glass vial with a PTFE-lined septum cap. Purge the headspace with Argon before sealing.

Module 2: Mechanism of Instability (Visualization)

Understanding how HIP degrades allows you to prevent it. The diagram below illustrates the tautomeric equilibrium and the irreversible oxidation pathway.

HIP_Degradation cluster_prevention Stabilization Strategy HIP_Enol Enol Form (2-Hydroxyisophorone) HIP_Keto Diketone Form (1,2-Dione Tautomer) HIP_Enol->HIP_Keto Equilibrium (Solvent Dependent) Enolate Enolate Anion (Reactive Intermediate) HIP_Enol->Enolate pH > 7 (Base Catalysis) Radical Semidione Radical Enolate->Radical O2 / Metal Ions Polymer Brown Ketonic Resins (High MW Polymers) Radical->Polymer Dimerization Cleavage Oxidative Cleavage (Acids/Aldehydes) Radical->Cleavage Ring Opening

Figure 1: Degradation pathway of 2-Hydroxyisophorone. Note that basic conditions (pH > 7) accelerate the transition to the reactive Enolate Anion, leading to irreversible polymerization.

Module 3: Troubleshooting & FAQs

Q1: My clear HIP solution turned yellow/brown after 48 hours. Is it still usable?

  • Diagnosis: This indicates oxidative polymerization . The color comes from conjugated diketone oligomers (similar to browning in caramelization).

  • Action: Discard. The concentration of the parent molecule is no longer accurate, and the degradation products may interfere with biological assays.

  • Prevention: Use amber vials, sparge with Argon, and store at -20°C.

Q2: I see two peaks in my HPLC chromatogram. Is my compound impure?

  • Diagnosis: Not necessarily. You are likely observing the separation of tautomers (enol vs. diketone) if the timescale of the chromatography is faster than the interconversion rate.

  • Verification: Run the sample at a higher column temperature (e.g., 40°C vs 25°C). Higher thermal energy increases the interconversion rate, often merging the peaks into a single average peak. Alternatively, use a protic mobile phase (Water/Methanol) to stabilize the enol form.

Q3: Can I use DMSO stocks for long-term storage?

  • Answer: No. While HIP dissolves well in DMSO, DMSO is hygroscopic. Absorbed water can facilitate hydrolysis and tautomerization. Furthermore, DMSO can act as an oxygen donor over months.

  • Best Practice: Store dry powder at -20°C. Make fresh stocks in Ethanol/DMSO immediately before use.

Q4: What is the optimal pH for aqueous formulations?

  • Answer: pH 4.0 – 6.0.

    • Why? At pH < 4, acid-catalyzed dehydration can occur. At pH > 7, the enediol proton is removed (

      
      ), creating the electron-rich enolate that reacts rapidly with Oxygen.
      

Module 4: Storage & Handling Workflow

Follow this decision tree to ensure maximum shelf-life.

Storage_Workflow Start Received Solid HIP Form Form Required? Start->Form Solid Solid Storage Form->Solid Long Term Solution Solution Preparation Form->Solution Experiment Solid_Cond 1. Flush Headspace (Argon) 2. Seal with Parafilm 3. Store at -20°C Solid->Solid_Cond Solvent_Check Solvent Choice Solution->Solvent_Check Ethanol Ethanol (Preferred) Solvent_Check->Ethanol Stability Focus DMSO DMSO (Screening) Solvent_Check->DMSO Solubility Focus Additives Add Stabilizers: 1. 0.1% Formic Acid (pH Control) 2. 10µM EDTA (Metal Chelation) Ethanol->Additives Usage Use within 24 Hours DMSO->Usage Additives->Usage

Figure 2: Decision tree for storage and preparation. Note the strict 24-hour usage window for DMSO solutions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 551084, 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone. Retrieved January 28, 2026 from [Link]

  • The Good Scents Company (2023). this compound Properties and Stability. Retrieved January 28, 2026 from [Link]

  • Organic Chemistry Portal. Synthesis and Reactivity of Alpha-Hydroxy Ketones. (General mechanistic grounding for enediol stability). Retrieved January 28, 2026 from [Link]

Sources

Preventing the degradation of 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one during analytical procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for analytical chemists working with unstable flavor compounds and metabolic intermediates.

Topic: 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one (2-Hydroxyisophorone)

Document ID: TS-2HIP-STAB-01 Last Updated: January 28, 2026 Applicable For: Analytical Chemistry, Flavor Research, Metabolomics Status: Active

Executive Summary: The "Acyloin" Vulnerability

This compound (2-HIP) is a cyclic


-hydroxy ketone (acyloin). While valued for its maple/caramel sensory properties and its role as a Maillard reaction intermediate, this structural motif presents significant analytical challenges.[1]

The Core Problem: The


-hydroxy ketone moiety is chemically "ambidextrous" in its reactivity, susceptible to:
  • Oxidation: Conversion to the 1,2-diketone (3,5,5-trimethyl-2-cyclohexene-1,2-dione).

  • Dimerization: Aldol-type condensations favored under basic pH.[1]

  • Thermal Degradation: Dehydration or rearrangement in hot GC injection ports.[1]

This guide provides validated protocols to arrest these pathways during sample preparation and analysis.

Degradation Pathway Analysis

Understanding the enemy is the first step to prevention.[1] The diagram below illustrates the critical stress points for 2-HIP during analytical workflows.

HIP_Degradation_Pathways cluster_prevention Stabilization Strategy HIP 2-Hydroxyisophorone (Target Analyte) Oxidation Oxidative Stress (Air/Light) HIP->Oxidation Heat Thermal Stress (>150°C) HIP->Heat pH Basic pH (>7.5) HIP->pH Dione 1,2-Diketone (Oxidation Product) Oxidation->Dione Decomp Pyrolytic Fragments (GC Artifacts) Heat->Decomp Dimer Aldol Dimers (High MW Artifacts) pH->Dimer Deriv Silylation (TMS) Deriv->Heat Blocks Inert N2 Purge + Cold Inert->Oxidation Blocks

Figure 1: Critical degradation pathways for 2-HIP. The


-hydroxy group acts as the primary lability center, leading to oxidation or polymerization depending on environmental triggers.
Pre-Analytical Stabilization Protocols

Objective: Prevent degradation before the sample reaches the instrument.[1]

Protocol A: Sample Storage & Handling
  • Solvent Selection: Store stock solutions in anhydrous acetonitrile or ethyl acetate .[1] Avoid methanol or water for long-term storage (weeks), as protic solvents can facilitate proton exchange and enolization.[1]

  • Temperature:

    
     is mandatory for periods 
    
    
    
    hours.[1]
  • Headspace: Flush all vials with Argon or Nitrogen immediately after opening.[1]

  • Light: Use amber glassware to prevent photo-initiated auto-oxidation.

Protocol B: pH Control

2-HIP is stable in slightly acidic conditions (pH 4–6) but rapidly degrades in alkaline environments.[1]

  • Buffer Recommendation: If aqueous extraction is necessary, use a 0.1% Formic Acid or Ammonium Acetate (pH 5.0) buffer.[1]

  • Avoid: Carbonate or phosphate buffers > pH 7.5.[1]

Instrumental Analysis Guides
Option 1: Gas Chromatography (GC-MS/FID)

Risk Level: High (Thermal Instability) Recommendation: Derivatization is mandatory for quantitative accuracy.[1]

The Protocol: Silylation with BSTFA Direct injection of underivatized 2-HIP leads to peak tailing (adsorption of -OH) and thermal oxidation in the injector liner.

StepActionTechnical Rationale
1 Dry sample completely under

stream.
Moisture hydrolyzes silylating reagents.
2 Add 50

L Pyridine
(anhydrous).
Acts as a catalyst and acid scavenger.
3 Add 50

L BSTFA + 1% TMCS
.[1]
Silylates the -OH group, blocking H-bonding and oxidation.
4 Incubate at 65°C for 30 mins .Ensures complete reaction of the sterically hindered secondary alcohol.[1]
5 Analyze directly or dilute in Hexane.Do not use methanol (will reverse the reaction).[1]

Instrument Settings:

  • Inlet: Splitless,

    
    . (If using cold on-column, derivatization may be skipped, but is still recommended).[1]
    
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5).

  • Carrier: Helium, constant flow 1.0 mL/min.[1][2]

Option 2: HPLC-UV/MS

Risk Level: Low (Preferred Method) Recommendation: Use Reverse Phase (RP) with acidic mobile phase.[1]

The Protocol: Acidic Reverse Phase

  • Column: C18 (End-capped), 3.0 x 100 mm, 2.7

    
    m particle size.[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection:

    • UV: 254 nm (Strong absorption due to conjugated enone system).[1]

    • MS: ESI Positive Mode (

      
       m/z 155).
      
Troubleshooting & FAQs

Q1: I see a "ghost peak" at [M-2] in my MS spectrum. What is it? A: This is likely the 1,2-diketone oxidation product (3,5,5-trimethyl-2-cyclohexene-1,2-dione).

  • Cause: Air exposure during sample prep or thermal oxidation in the GC inlet.[1]

  • Fix: If using GC, check your liner cleanliness (active sites catalyze oxidation) and ensure your derivatization was complete.[1] If using HPLC, ensure solvents are degassed.[1]

Q2: My calibration curve is non-linear at low concentrations. A: This indicates adsorption loss .[1] The free hydroxyl group of 2-HIP binds to active silanol sites on glass liners or column stationary phases.

  • Fix: Use deactivated glass liners (silanized).[1] For HPLC, ensure your column is fully end-capped.[1]

Q3: Can I use Methanol as a solvent? A: For immediate analysis, yes. For storage, no .[1] Methanol is protic and can promote slow isomerization or react with the ketone group (hemiacetal formation) over time.[1] Anhydrous Acetonitrile is the superior storage solvent.

Q4: Why is derivatization necessary if I have a high-end GC? A: Even with inert flow paths, the heat of the injector (


) provides enough energy to trigger dehydration or rearrangement of the 

-hydroxy ketone moiety. Derivatization "caps" the reactive oxygen, making the molecule thermally robust and improving peak shape.[1]
Analytical Decision Tree

Use this logic flow to select the correct method for your specific sample matrix.

Analytical_Decision_Tree Start Start: Select Method Matrix Is the sample Volatile/Clean? Start->Matrix HPLC_Path No (Biological/Complex) Matrix->HPLC_Path No GC_Path Yes (Extract/Pure) Matrix->GC_Path Yes HPLC_Method HPLC-UV/MS (C18, Acidic Mobile Phase) HPLC_Path->HPLC_Method Deriv_Check Can you derivatize? GC_Path->Deriv_Check GC_Deriv GC-MS (TMS Deriv) *Recommended* Deriv_Check->GC_Deriv Yes GC_Direct Direct Injection (High Risk of Degradation) Deriv_Check->GC_Direct No

Figure 2: Method selection guide based on sample complexity and available instrumentation.

References
  • Sielc Technologies. (n.d.).[1] Separation of 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone on Newcrom R1 HPLC column. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2023).[1] Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry. PubMed.[1][3] Retrieved January 28, 2026, from [Link]

  • Phenomenex. (2025).[1] HPLC vs GC: What Sets These Methods Apart. Retrieved January 28, 2026, from [Link]

  • The Good Scents Company. (n.d.).[1] 2-hydroxyisophorone.[1] Retrieved January 28, 2026, from [Link][1]

Sources

Troubleshooting guide for poor chromatographic separation of 2-Hydroxyisophorone

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Context: Technical Support Center Subject: Optimization of Separation, Peak Shape, and Detection for 2-Hydroxyisophorone

Executive Summary

2-Hydroxyisophorone (2,6,6-trimethyl-2-hydroxycyclohex-2-en-1-one, or "Ketoisophorone" enol forms) presents distinct chromatographic challenges compared to its parent compound, Isophorone, and its regioisomer, 4-Hydroxyisophorone. As an


-hydroxy enone, 2-HIP possesses an acidic proton and chelating capability that often leads to severe peak tailing on standard silica-based columns and co-elution issues in complex matrices.

This guide moves beyond basic method development, addressing the specific physicochemical interactions driving poor resolution and sensitivity.

Module 1: Peak Shape & Tailing Issues

Q: Why does 2-Hydroxyisophorone display severe tailing (As > 1.5) even on a C18 column?

A: The tailing is likely caused by secondary silanol interactions and metal chelation, not column overload.

The Mechanism: Unlike Isophorone, 2-HIP contains a hydroxyl group adjacent to the carbonyl (an


-hydroxy ketone motif). This structure allows for:
  • Hydrogen Bonding: The -OH group interacts strongly with residual silanols (Si-OH) on the silica support.

  • Chelation: The

    
    -hydroxy ketone moiety can chelate trace metals (Fe, Al) present in older stainless steel frits or low-purity silica, causing peak broadening.
    

Troubleshooting Protocol:

  • Switch to a "Hybrid" Stationary Phase: Standard silica columns are insufficient. Use a column with Ethylene-Bridged Hybrid (BEH) particles or high-purity Type B silica with exhaustive end-capping.

    • Recommendation: Waters XBridge BEH C18 or Phenomenex Gemini-NX.

  • Mobile Phase Modifier Optimization: You must suppress silanol ionization.

    • Action: Ensure your aqueous mobile phase pH is < 3.0 .

    • Protocol: Add 0.1% Formic Acid (for LC-MS) or 0.1% Phosphoric Acid (for UV). Phosphoric acid is superior for peak shape because phosphate groups mask accessible silanols and passivate metal sites.

  • Chelation Mitigation: If tailing persists despite low pH, add a sacrificial chelator.

    • Protocol: Add 5–10 µM EDTA or Medronic Acid to Mobile Phase A. Note: This is not compatible with LC-MS electrospray ionization.

Module 2: Selectivity & Co-elution

Q: I cannot separate 2-Hydroxyisophorone from Isophorone (IP) or 4-Hydroxyisophorone (4-HIP). They co-elute.

A: Relying solely on hydrophobicity (C18) is often insufficient because the


 between these isomers is small. You must leverage 

interactions and steric selectivity.

The Solution: Phenyl-Hexyl Chemistry 2-HIP has a conjugated enone system. Phenyl-based columns interact with the


-electrons of the isophorone ring. The position of the hydroxyl group (C2 vs C4) alters the electron density of the ring, creating a selectivity difference on Phenyl phases that C18 cannot achieve.

Comparative Protocol (Isomer Separation):

ParameterStandard Conditions (Poor Resolution)Optimized Conditions (High Resolution)
Column C18 (3.5 µm, 4.6 x 100 mm)Phenyl-Hexyl (2.6 µm Core-Shell, 4.6 x 100 mm)
Mobile Phase A Water (0.1% Formic Acid)Water (10 mM Ammonium Acetate, pH 4.5)
Mobile Phase B AcetonitrileMethanol (Promotes

interactions)
Gradient 10-90% B in 10 minIsocratic 35% B (or shallow gradient 20-40% B)
Mechanism Hydrophobicity onlyHydrophobicity +

Stacking + Shape Selectivity

Key Insight: Methanol is preferred over Acetonitrile for Phenyl columns because Acetonitrile's


-electrons compete with the analyte for the stationary phase, dampening the selectivity gain.
Module 3: Visualization of Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing 2-HIP separation failures.

TroubleshootingLogic Start Problem: Poor 2-HIP Analysis IssueType Identify Primary Issue Start->IssueType Tailing Peak Tailing (As > 1.2) IssueType->Tailing Resolution Co-elution (Rs < 1.5) IssueType->Resolution Sensitivity Low Sensitivity IssueType->Sensitivity Silanol Cause: Silanol Interaction Tailing->Silanol Isomer Cause: Isomer Co-elution (2-HIP vs 4-HIP) Resolution->Isomer UV_Max Cause: Wrong Wavelength Sensitivity->UV_Max Action_pH Action: Lower pH to 2.5 (Use H3PO4 if UV) Silanol->Action_pH Action_Col Action: Switch to Hybrid/End-capped Column Action_pH->Action_Col If fails Action_Phenyl Action: Switch to Phenyl-Hexyl Use Methanol Mobile Phase Isomer->Action_Phenyl Action_Wave Action: Set UV to 254 nm (Conjugated System) UV_Max->Action_Wave

Caption: Decision tree for diagnosing peak shape, resolution, and sensitivity issues in 2-HIP chromatography.

Module 4: GC-MS Analysis & Derivatization

Q: Can I analyze 2-Hydroxyisophorone by GC without derivatization?

A: It is not recommended . While Isophorone is volatile and stable, 2-Hydroxyisophorone has a higher boiling point and thermal instability due to the hydroxyl group. Direct injection often results in:

  • Thermal degradation in the injector port.

  • Broad, tailing peaks due to adsorption on the liner.

Recommended Protocol: TMS Derivatization You must block the hydroxyl group to create a volatile Trimethylsilyl (TMS) ether.

Step-by-Step Derivatization Workflow:

  • Dry the Sample: Ensure the sample extract (e.g., in Ethyl Acetate) is completely water-free (use anhydrous

    
    ). Evaporate to dryness under Nitrogen.
    
  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).

    • Why TMCS? It acts as a catalyst to drive the silylation of the sterically hindered secondary alcohol.

  • Incubation: Cap and heat at 60°C for 30 minutes .

    • Critical Check: Ensure the vial is essentially air-tight; moisture will hydrolyze the derivative.

  • Injection: Inject 1 µL into the GC-MS (Splitless).

    • Target Ion: Monitor for the molecular ion of the TMS derivative (

      
       m/z) and the characteristic loss of methyl groups (
      
      
      
      ).
Module 5: Validated Reference Data

System Suitability Criteria (HPLC-UV) To ensure data integrity, your method must meet these specs before running samples.

ParameterAcceptance CriteriaRationale
Tailing Factor (As) < 1.3Ensures minimal silanol interaction.
Resolution (Rs) > 2.0 (vs 4-HIP)Critical for accurate quantitation of metabolites.
Precision (RSD) < 2.0% (n=6)Validates injector and pump stability.
LOD (Signal/Noise) > 3:1Required for trace impurity analysis.
References
  • National Institute for Occupational Safety and Health (NIOSH). (1994).[1] Isophorone: Method 2508. NIOSH Manual of Analytical Methods (NMAM), 4th Edition.[1][2] [Link] (Foundational method for isophorone analysis, providing baseline GC conditions).

  • Agilent Technologies. (2020). Strategies for the Separation of Polar Compounds in Reversed-Phase LC. Application Note. [Link] (Authoritative source on using end-capping and pH control for hydroxy-functionalized compounds).

  • Gritti, F., & Walter, T. H. (2021).[3] Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions. LCGC North America, 39(1), 33-40. [Link] (Explains the "dewetting" phenomenon when using high-aqueous phases for polar metabolites like 2-HIP).

  • Phenomenex. (2018).[4] Reversed Phase Column Selectivity Guide. [Link] (Source for Phenyl-Hexyl vs C18 selectivity mechanisms regarding pi-pi interactions).

Sources

Validation & Comparative

Comparative Technical Guide: 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one vs. Isophorone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Isophorone (an industrial bulk solvent and intermediate) and its functionalized derivative, 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one (also known as 2-Hydroxyisophorone or 2-HIP).

While structurally related by a single hydroxyl group at the


-carbon, these two compounds occupy vastly different sectors of the chemical industry. Isophorone is a high-volume commodity chemical valued for its solvency and Michael-acceptor reactivity. In contrast, 2-HIP is a high-value fine chemical, utilized primarily as a flavorant (GRAS status) and a versatile synthon in pharmaceutical synthesis due to its "diosphenol" ( 

-hydroxy enone) character. This guide details their physicochemical divergence, synthesis protocols, and safety profiles.

Physicochemical Properties Comparison

The introduction of the hydroxyl group at the C2 position fundamentally alters the molecule's polarity, phase state, and volatility.

PropertyIsophorone (IPHO)2-Hydroxyisophorone (2-HIP)
CAS Number 78-59-14883-60-7
IUPAC Name 3,5,5-Trimethyl-2-cyclohexen-1-oneThis compound
Molecular Weight 138.21 g/mol 154.21 g/mol
Physical State (25°C) Liquid (Clear to Yellowish)Solid (Crystalline Powder)
Melting Point -8.1 °C83.0 – 90.0 °C
Boiling Point 215 °C (at 760 mmHg)~90–110 °C (at 15 mmHg)
Odor Profile Sharp, Peppermint-like, CamphoraceousSweet, Burnt Sugar, Woody, Phenolic
Solubility (Water) Low (1.2 g/100 mL)Slightly Soluble (Higher polarity than IPHO)
Solubility (Organic) Miscible with most organic solventsSoluble in Ethanol, MeOH, Ether
LogP (Octanol/Water) 1.67 (Lipophilic)~1.50 (Reduced lipophilicity due to -OH)
Key Reactivity Michael Acceptor, EnoneDiosphenol, Tautomeric, H-Bond Donor

Structural Analysis & Reactivity

Isophorone: The Electrophilic Enone

Isophorone is characterized by an


-unsaturated ketone system. Its reactivity is dominated by:
  • Michael Addition: The

    
    -carbon (C3) is electrophilic, making it susceptible to nucleophilic attack (e.g., by amines in the synthesis of Isophorone Diamine).
    
  • Aldol Condensation: The methyl groups at C3 and C5 (via the ring) allow for further functionalization, though steric hindrance at C5 is significant.

2-Hydroxyisophorone: The Diosphenol Motif

2-HIP possesses an enolic hydroxyl group adjacent to the carbonyl. This structure is often termed a "diosphenol."

  • Tautomerism: While it exists predominantly as the enol form (stabilized by intramolecular hydrogen bonding between the -OH and C=O), it can react as an

    
    -diketone under certain conditions.
    
  • Redox Potential: The enediol-like structure makes 2-HIP susceptible to further oxidation but also grants it antioxidant properties similar to phenols.

  • Maillard Mimicry: Its "burnt sugar" aroma arises from its structural similarity to cyclic enolones formed during the Maillard reaction (e.g., interactions between reducing sugars and amino acids).

Synthesis & Manufacturing Pathways

The synthesis of 2-HIP typically proceeds via the oxidation of Isophorone.[1] This transformation highlights the shift from a commodity precursor to a fine chemical.

Diagram 1: Synthesis and Reactivity Flow

The following diagram illustrates the chemical genealogy from Acetone to Isophorone, and subsequently to 2-HIP and its downstream derivatives.

SynthesisPathway cluster_0 Industrial Scale cluster_1 Fine Chemical Scale Acetone Acetone (Commodity Feedstock) IPHO Isophorone (Solvent/Intermediate) Acetone->IPHO Aldol Condensation (Base Cat.) IP_Oxide Isophorone Oxide (Epoxyisophorone) IPHO->IP_Oxide Epoxidation (H2O2 / NaOH) HIP 2-Hydroxyisophorone (Flavor/Pharma) IP_Oxide->HIP Isomerization (Acid/Base Cat.) Derivatives Pharma Derivatives (e.g., Vitamin E interm.) HIP->Derivatives Functionalization

Caption: Chemical lineage from commodity acetone to high-value 2-hydroxyisophorone via epoxidation and rearrangement.

Detailed Experimental Protocols

For researchers requiring high-purity 2-HIP, the following protocol describes the conversion of Isophorone via the epoxide intermediate. This method is adapted from standard Organic Syntheses procedures and optimized for laboratory reliability.

Protocol: Synthesis of 2-Hydroxyisophorone from Isophorone

Prerequisites:

  • Safety: Isophorone is a suspected carcinogen.[2] Work in a fume hood. Hydrogen peroxide is a strong oxidizer.

  • Equipment: 3-neck round bottom flask, mechanical stirrer, dropping funnel, thermometer, ice bath.

Step 1: Epoxidation (Formation of Isophorone Oxide)
  • Charge: In a 1 L flask, dissolve 55.2 g (0.4 mol) of Isophorone in 400 mL of Methanol .

  • Add Oxidant: Add 115 mL (1.2 mol) of 30% Hydrogen Peroxide .

  • Cool: Cool the mixture to 15°C using an ice bath.

  • Catalyze: Dropwise add 33 mL (0.2 mol) of 6N NaOH over 1 hour.

    • Critical Control Point: Maintain temperature between 15–20°C. Exotherms can lead to runaway reactions.

  • React: Stir for 3 hours at 20–25°C.

  • Workup: Pour into 500 mL water, extract with ether, wash with water, and dry over anhydrous

    
    .
    
  • Purify: Distill under reduced pressure (BP ~70–73°C at 5 mmHg) to isolate Isophorone Oxide . Yield: ~70%.

Step 2: Isomerization to 2-Hydroxyisophorone

The epoxide is rearranged to the


-hydroxy ketone (diosphenol).
  • Reaction: Dissolve Isophorone Oxide in a minimal amount of solvent (or use neat if using solid acid catalysts like Alumina). Treat with a catalytic amount of dilute

    
     or reflux with basic alumina.
    
  • Monitor: Follow reaction by TLC or GC-MS (Shift from epoxide to alcohol).

  • Isolation: The product, 2-HIP, is a solid. Recrystallize from hexane/ether or sublime to obtain white crystals (MP 83–90°C).

Applications & Performance Analysis

Isophorone (Industrial Utility)[1][2][3][4][5][6][7][8][9]
  • Solvent: Excellent solvency for vinyl resins, nitrocellulose, and pesticides. High boiling point allows for flow improvement in coatings.

  • Intermediate: Precursor to Isophorone Diisocyanate (IPDI), critical for UV-stable polyurethane coatings (e.g., automotive paint).

2-Hydroxyisophorone (Specialized Utility)
  • Flavor & Fragrance: Used at ppm levels (1–12 ppm) to impart "burnt sugar," "maple," or "woody" notes in bakery goods and tobacco.

  • Pharmaceuticals: Serves as a chiral building block (if resolved) or functional intermediate for terpenoid synthesis.

  • Analytical Standard: Used as a reference material in NMR and GC-MS profiling of natural products (saffron, honey).

Diagram 2: Application Workflow Comparison

ApplicationWorkflow IPHO Isophorone Solvent Solvent Formulation (Paints, Inks, Pesticides) IPHO->Solvent Direct Use IPDI Synthesis of IPDI (Polyurethane Precursor) IPHO->IPDI Derivatization HIP 2-Hydroxyisophorone Flavor Flavoring Agent (Bakery, Tobacco, Honey) HIP->Flavor Direct Use (ppm levels) Pharma Pharma Intermediate (Terpenoid Synthesis) HIP->Pharma Synthon

Caption: Divergent utility streams: Bulk industrial applications vs. specialized fine chemical uses.

Safety & Toxicology Profile

The safety distinction between these two compounds is critical for handling.

  • Isophorone:

    • Classification: Group 2B/C Carcinogen (Possible human carcinogen).

    • Hazards: Severe eye/skin irritant.[3] CNS depressant at high concentrations.

    • Handling: Requires strict PPE, adequate ventilation, and waste disposal as hazardous chemical waste.

  • 2-Hydroxyisophorone:

    • Classification: Generally Recognized As Safe (GRAS) by FEMA (No. 3459) for use as a flavoring agent.

    • Evaluation: JECFA (1998) concluded "No safety concern at current levels of intake."[4]

    • Handling: Standard laboratory hygiene. While less toxic than the parent, it should still be treated as a chemical irritant in pure form.

References

  • National Institute of Standards and Technology (NIST). this compound Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link

  • Organic Syntheses. Isophorone Oxide. Org.[5] Synth. 1957, 37, 58. Link

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Safety Evaluation of Certain Food Additives: 2-Hydroxyisophorone.[4] WHO Food Additives Series 42, 1999. Link

  • Vidal, D. M., et al. Isophorone derivatives as a new structural motif of aggregation pheromones in Curculionidae. Scientific Reports, 2019. (Describes synthesis and spectral data). Link

  • U.S. Environmental Protection Agency (EPA). Isophorone Hazard Summary. Air Toxics Website. Link

Sources

Comparative analysis of different synthesis routes for 2-Hydroxyisophorone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of synthesis routes for 2-Hydroxyisophorone (also known as Diosphenol or Bucco Camphor ).

Important Distinction: This guide focuses on the 2-hydroxy isomer (Diosphenol), a valuable flavor and fragrance compound with a sweet, minty-camphoraceous profile. It is distinct from 4-hydroxyisophorone, which is a key intermediate in the synthesis of Ketoisophorone (KIP) and Vitamin E.

Executive Summary

2-Hydroxyisophorone (2-HIP) is an


-diketone (existing predominantly in its enol form) used extensively in the flavor and fragrance industry for its characteristic buchu leaf and blackcurrant notes. Unlike its 4-hydroxy isomer, which is a commodity intermediate, 2-HIP is a high-value fine chemical.

The synthesis of 2-HIP is dominated by the Epoxidation-Rearrangement route due to its scalability and use of accessible reagents. Direct oxidation methods exist but often suffer from lower regioselectivity (competing with 4-position oxidation). Biocatalytic routes are emerging, primarily for "natural" labeling requirements, but remain less scalable than chemical methods.

Quick Comparison of Routes
MetricRoute 1: Epoxide Rearrangement Route 2: Direct Oxidation (

)
Route 3: Biocatalysis
Primary Reagents

, NaOH, MeOH

,

-BuOOH
Oxidases/Peroxygenases
Yield High (60–80%)Moderate (40–55%)Low/Variable (mg scale)
Selectivity High (Regiospecific)Moderate (Side reactions common)High (Enantioselective)
Scalability Industrial (kg to ton)Lab/Pilot (Toxic waste issues)Lab/Pilot
Cost LowHigh (Reagent cost + waste disposal)High (Enzyme cost)

Route 1: The Epoxide Rearrangement Protocol (Gold Standard)

This is the industry-standard route. It proceeds via the epoxidation of the electron-deficient double bond of


-isophorone, followed by a base-catalyzed ring opening and rearrangement to the enol ketone (Diosphenol).
Mechanism[1][2][3][4][5][6][7]
  • Epoxidation: Basic hydrogen peroxide generates the hydroperoxide anion (

    
    ), which attacks the 
    
    
    
    -carbon of isophorone (Michael addition), followed by ring closure to form Isophorone Oxide (2,3-epoxyisophorone).
  • Rearrangement: Treatment with strong base (NaOH/KOH) or acid deprotonates the

    
    -proton (or opens the epoxide), leading to the formation of the 1,2-diketone, which tautomerizes to the stable enol form, 2-Hydroxyisophorone.
    
Detailed Experimental Protocol

Based on optimized conditions adapted from Organic Syntheses and industrial patents.

Reagents:

  • 
    -Isophorone (Technical grade)
    
  • Hydrogen Peroxide (30% aq.)[1]

  • Sodium Hydroxide (6N aq.)[1]

  • Methanol (Solvent)

  • Sulfuric Acid (for acidification)

Step-by-Step Workflow:

  • Epoxidation:

    • In a reaction vessel equipped with a mechanical stirrer and thermometer, dissolve Isophorone (1.0 eq) in Methanol (3.0 vol) .

    • Cool the solution to 15°C .

    • Add Hydrogen Peroxide (30%, 3.0 eq) slowly.

    • Add NaOH (6N, 0.5 eq) dropwise over 60 minutes, maintaining internal temperature between 15–20°C . Critical: Exotherms can degrade the epoxide.

    • Stir for 3 hours at 20–25°C.

    • Checkpoint: Monitor by TLC/GC for disappearance of isophorone.

  • Rearrangement (In-Situ or Sequential):

    • Note: The basic conditions of the epoxidation often initiate rearrangement. To drive conversion to 2-HIP:

    • Add additional NaOH (aq, 1.0 eq) and heat the mixture to 50–60°C for 2 hours.

    • The solution will darken as the enol forms.

  • Work-up:

    • Cool to room temperature.

    • Acidify with 10%

      
        to pH ~3 (This protonates the enolate to the neutral diosphenol).
      
    • Extract with Ethyl Acetate or Ether (2x).

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from hexane/ether or perform vacuum distillation (b.p. ~80–85°C at 10 mmHg).

    • Target Product: White to pale yellow crystals (m.p. 82–84°C).

Route 2: Direct Oxidation (Riley Oxidation)

Direct oxidation of the


-methylene group (or double bond) using Selenium Dioxide (

) is a classic method for generating 1,2-diketones.[2][3] While effective in the lab, it is less favored industrially due to toxicity.
Mechanism

 attacks the enol form of isophorone. A Pummerer-like rearrangement and subsequent hydrolysis yield the 1,2-dicarbonyl, which tautomerizes to 2-HIP.

Key Drawback: Isophorone has competing reactive sites (the


-methyl groups at position 4). While 

prefers the more substituted position, over-oxidation to 4-ketoisophorone or allylic hydroxylation at position 4 can reduce yield.
Protocol Summary
  • Reflux Isophorone with

    
     (1.1 eq)  in Dioxane  or Ethanol  for 4–6 hours.
    
  • Filter off the precipitated grey Selenium metal.

  • Evaporate solvent and purify via column chromatography (Silica gel).[4]

  • Green Alternative: Use catalytic

    
     with 
    
    
    
    -Butyl Hydroperoxide (
    
    
    -BuOOH) as the stoichiometric oxidant to reduce toxic waste.[3]

Route 3: Biocatalytic Synthesis (Natural)

Used primarily when the product must be labeled as "Natural" (e.g., EU Flavour Regulation 1334/2008).

  • Source: Found naturally in Saffron (Crocus sativus) and Buchu leaf (Agathosma betulina).

  • Biocatalysis: Hydroxylation of isophorone using specific P450 monooxygenases or fungal peroxygenases (e.g., Agrocybe aegerita UPO).

  • Limitation: Most enzymes preferentially hydroxylate the 4-position (to make 4-HIP). Engineering selectivity for the 2-position is an active area of research, often requiring directed evolution of the enzyme active site.

Visual Analysis of Synthesis Pathways[2]

G Start α-Isophorone (C9H14O) Epoxide Isophorone Oxide (2,3-Epoxyisophorone) Start->Epoxide H2O2 / NaOH (Epoxidation) SeO2_Complex Organoselenium Intermediate Start->SeO2_Complex SeO2 / Dioxane (Riley Oxidation) Enzyme Biocatalysis (P450 / Peroxygenase) Start->Enzyme O2 / Cofactors Base Base Catalysis (OH- / Rearrangement) Epoxide->Base Diosphenol 2-Hydroxyisophorone (Diosphenol) Base->Diosphenol -H2O / Tautomerization SeO2_Complex->Diosphenol Hydrolysis / -Se Enzyme->Diosphenol Direct Hydroxylation (Minor Pathway)

Caption: Comparative workflow of 2-Hydroxyisophorone synthesis. The Blue path (Route 1) represents the standard industrial protocol.

References

  • Preparation of Isophorone Oxide and Rearrangement

    • Source: Organic Syntheses, Coll. Vol. 4, p.552 (1963).
    • URL:[Link]

  • Isophorone Derivatives as a New Structural Motif of Aggreg

    • Source: Scientific Reports (N
    • URL:[Link]

  • Selective Synthesis of 4-hydroxyisophorone and 4-ketoisophorone by Fungal Peroxygenases

    • Context: Discusses enzymatic selectivity issues (favoring 4-position)
    • Source: Catalysis Science & Technology (RSC), 2019.
    • URL:[Link]

  • Source: US Patent 6,482,964 (Discusses oxidation byproducts and hydroxyisophorone formation).

Sources

Sourcing and using an analytical standard for 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Standardization of 2-Hydroxyisophorone (CAS 4883-60-7): A Technical Sourcing & Validation Guide

Introduction: The Analytical Challenge

2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one (CAS 4883-60-7), commonly known as 2-Hydroxyisophorone (HIP) , is a critical analyte in flavor chemistry (burnt sugar/caramel notes), a Maillard reaction product, and a key intermediate in the synthesis of Vitamin E and carotenoids.

For researchers, HIP presents a specific "triad of instability":

  • Oxidative Sensitivity: It readily oxidizes to 4-oxoisophorone (4-KIP) or dimerizes under ambient conditions.

  • Tautomeric Equilibrium: It exists in an enol-keto equilibrium (predominantly enol in solution), which can lead to peak tailing in gas chromatography if the system is not properly deactivated.

  • Impurity Overlap: Commercial "technical" grades are often contaminated with the starting material (Isophorone) or over-oxidation products, which are structurally similar and difficult to resolve.

This guide outlines a self-validating sourcing and utilization strategy, moving beyond simple "buying" to "verifying."

Sourcing Strategy: Comparative Evaluation

Do not assume all "98%" labels are equivalent. The method of purity assignment (GC vs. qNMR) dictates the reliability of the standard.

Table 1: Comparative Analysis of Sourcing Options
FeatureOption A: Certified Reference Material (CRM) Option B: Analytical Standard Option C: Technical/Synthesized Grade
Primary Use GMP/GLP Regulated QuantificationR&D, Method Development, ScreeningOrganic Synthesis Intermediate
Purity Assignment Absolute (qNMR + Mass Balance) Relative (GC Area %) Relative (GC Area %)
Traceability ISO 17034 / NIST TraceableManufacturer COANone
Major Risk High Cost ($300+/10mg)Hidden non-volatile impurities (salts, water)High levels of Isophorone & 4-KIP
Stability Data Explicit Expiry & Stability MonitoringLimited Shelf LifeUnknown
Recommendation Mandatory for Pharmacokinetics/Tox Recommended for Routine Analysis Unsuitable for Analytical Calibration

Strategic Insight: For most research applications (Option B), you must perform an In-House Validation (see Section 3) to convert an "Analytical Standard" into a reliable calibrant.

The Self-Validating Protocol

This protocol ensures that the standard you use is accurate, regardless of the supplier's claim. It relies on Orthogonal Validation : comparing Volatile Purity (GC) against Absolute Purity (qNMR).

Step 1: Absolute Purity via qNMR (The "Truth" Standard)

Why: GC-FID/MS only "sees" what volatilizes. It misses water, salts, and polymerization products. qNMR sees everything with protons.

  • Solvent: DMSO-d6 (Prevents exchange of the hydroxyl proton, though CDCl3 is acceptable if dry).

  • Internal Standard (IS): Maleic Acid (TraceCERT grade) or 1,3,5-Trimethoxybenzene.

  • Parameters:

    • Pulse angle: 90°[1]

    • Relaxation delay (D1): ≥ 60 seconds (Critical for accurate integration).

    • Scans: 16–64.

  • Target Signal: The olefinic proton of HIP is often obscured or exchangeable. Focus on the gem-dimethyl singlet at ~1.05 ppm (6H) or the vinylic methyl at ~1.78 ppm (3H). Compare integration against the IS.

Step 2: Volatile Impurity Profiling via GC-MS

Why: To identify specific structural analogs (Isophorone) that qNMR might not resolve if shifts overlap.

  • Column: DB-WAX or molecules with similar polarity (PEG phase) are preferred over DB-5 to improve peak shape of the hydroxy ketone.

  • Inlet: Split (20:1), 250°C. Note: Ensure liner is deactivated (silanized) to prevent adsorption.

  • Oven: 60°C (1 min) → 10°C/min → 240°C.

  • Detection: EI-MS (Full Scan 40-300 amu).

Validation Logic (Self-Check):
  • Scenario A: qNMR Purity (99%) ≈ GC Purity (99%) → Pass.

  • Scenario B: GC Purity (99%) > qNMR Purity (90%) → Fail. Indicates non-volatile contamination (water, inorganic salts). Action: Dry sample or correct concentration factor.

  • Scenario C: qNMR Purity (99%) > GC Purity (90%) → Fail. Indicates thermal degradation in the GC inlet. Action: Lower inlet temp or derivatize (TMS).

Internal Standard (IS) Selection

A critical error in HIP analysis is using Isophorone as an internal standard. Isophorone is the metabolic precursor and a common synthetic impurity of HIP. Using it as an IS will falsely inflate your recovery data.

Recommended IS Alternatives
  • Isophorone-d3 (Ideal):

    • Pros: Identical extraction efficiency, perfect retention time match.

    • Cons: Expensive, requires MS detection.

  • Camphor (Practical):

    • Pros: Similar volatility, rigid structure, stable, inexpensive.

    • Cons: Different polarity; verify resolution on Wax columns.

  • 2,4,6-Trimethylphenol (Mesitol):

    • Pros: Phenolic nature mimics HIP's acidity/polarity.

    • Cons: Potential oxidation; check stability.

Handling & Stability Workflow

HIP is sensitive. Follow this strict chain of custody to maintain standard integrity.

StabilityWorkflow Receipt 1. Receipt of Standard Aliquot 2. Immediate Aliquoting (Argon/Nitrogen Flush) Receipt->Aliquot < 1 Hour Storage 3. Storage (-20°C, Dark) Aliquot->Storage WorkingSol 4. Working Solution (Make Fresh Daily) Storage->WorkingSol Thaw Degradation Degradation Check: Look for Yellowing (Quinones) WorkingSol->Degradation Monitor

Caption: Stability workflow ensuring minimal exposure to oxygen and light. Yellowing of the solid indicates oxidation to quinone species.

Impurity & Degradation Network

Understanding what you are separating is key. The diagram below illustrates the relationship between HIP and its common interference molecules.

ImpurityNetwork Isophorone Isophorone (Precursor/Impurity) RT: Early HIP 2-Hydroxyisophorone (Target Analyte) Isophorone->HIP Oxidation (Synthesis) KIP 4-Ketoisophorone (Oxidation Product) RT: Late HIP->KIP Air Oxidation Dimer Dimerized Species (Storage Degradation) HIP->Dimer Acid/Base Catalysis

Caption: Chemical relationship between the target analyte (HIP) and its critical impurities. Isophorone elutes earlier; 4-KIP elutes later.

References

  • Flamini, R., et al. (2002). "Mass spectrometry of isophorone derivatives." Journal of Mass Spectrometry, 37(10), 1063-1071.
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: 2-Hydroxyisophorone. Retrieved January 28, 2026, from [Link]

  • European Food Safety Authority (EFSA). (2012). Scientific Opinion on Flavouring Group Evaluation 209: Isophorone Derivatives.

Sources

Technical Guide: Interpreting the Certificate of Analysis for 2-Hydroxyisophorone (CAS 4883-60-7)

[1]

Product Identity: 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one (2-Hydroxyisophorone) Primary Application: Analytical Reference Standard (Impurity/Metabolite Profiling), Flavor/Fragrance Intermediate, Chemical Building Block.[1]

Part 1: The Molecule & Its Critical CoA Parameters

Identity Confirmation

CAS 4883-60-7 refers to 2-Hydroxyisophorone , a cyclic enolone.[1] It is not Floxuridine (CAS 50-91-9), though database errors occasionally conflate the two.[1] In drug development, this compound is primarily monitored as:

  • A Metabolic Marker: The primary metabolite of Isophorone (a Class 2 residual solvent).

  • An Extractable/Leachable (E&L): A degradation product of isophorone-based polymers or inks.[1]

  • A Synthetic Intermediate: A chiral building block for terpenoid synthesis.

Decoding the Certificate of Analysis (CoA)

To ensure reproducibility in quantitative assays (e.g., GC-MS profiling of impurities), specific CoA parameters must be scrutinized.

ParameterSpecification (Typical)Scientific Implication
Assay (GC-FID) ≥ 98.0%Critical for Quantitation: Used to calculate the "Purity Factor" for standard preparation.[1] A 1% error here propagates to your final impurity calculation.
Appearance White to pale yellow solidOxidation Indicator: Darkening to orange/brown indicates formation of Ketoisophorone (diketone) or polymerization.
Melting Point 90°C – 92°CIdentity Check: A depressed melting point (<88°C) suggests contamination with the precursor (Isophorone) or water.
Water (Karl Fischer) ≤ 1.0%Weighing Correction: This molecule is slightly hygroscopic. High water content requires a mass correction factor (

).
Residual Solvents ReportedInterference Risk: If used as a reference standard, residual solvents (e.g., Hexane) in the standard itself can appear as artifact peaks in headspace analysis.

Part 2: Comparative Performance & Alternatives

In an analytical setting, researchers often face a choice: use the specific reference standard (CAS 4883-60-7) or a surrogate (like Isophorone) for quantification.[1] In a synthetic setting, the choice is between 2-Hydroxyisophorone and its oxidation states.[1]

Analytical Performance: Specific Standard vs. Surrogate

Scenario: Quantifying 2-Hydroxyisophorone impurity in a drug substance.

Feature2-Hydroxyisophorone (CAS 4883-60-7) Isophorone (CAS 78-59-1) Ketoisophorone (CAS 1125-21-9)
Role Target Analyte Surrogate / Precursor Oxidation Product
Response Factor (GC) 1.0 (Reference) ~1.2 - 1.4 (Higher volatility)~0.9 (Lower volatility)
Linearity Range 0.5 µg/mL – 100 µg/mL0.1 µg/mL – 1000 µg/mL1.0 µg/mL – 100 µg/mL
Stability in Solution Moderate (Oxidation prone)HighHigh
Recommendation Mandatory for validated methods. Using Isophorone as a surrogate leads to under-estimation of impurity levels due to response factor mismatch.[1]Use only for qualitative retention time marking.Monitor as a secondary degradation product.
Synthetic Utility: Reactivity Profile

When used as a building block (e.g., for flavor synthesis or chiral reduction):

  • Vs. Isophorone: 2-Hydroxyisophorone possesses an

    
    -hydroxy ketone moiety.[1] This allows for direct Maillard reactions  (generating maple/caramel notes) which Isophorone cannot undergo without prior oxidation.
    
  • Vs. Ketoisophorone: Ketoisophorone is the diketone. It is less nucleophilic but better suited for condensation reactions. 2-Hydroxyisophorone acts as the "reduced" partner in redox couples.[1]

Part 3: Experimental Validation Protocols

Protocol: Purity Verification via GC-FID

Before using CAS 4883-60-7 as a quantitative standard, validate its purity if the CoA is >1 year old.[1]

Methodology:

  • Diluent: Methanol (HPLC Grade).

  • Concentration: 1.0 mg/mL.

  • Column: DB-WAX or equivalent (Polar column is required to separate the hydroxy-ketone from non-polar impurities).[1]

  • Oven Program:

    • Initial: 80°C (Hold 1 min)

    • Ramp: 10°C/min to 220°C

    • Hold: 5 min

  • Detection: FID @ 250°C.

Acceptance Criteria:

  • Main peak retention time: ~8.5 min (system dependent).

  • Impurity A (Isophorone): Elutes earlier (~6.0 min).

  • Impurity B (Ketoisophorone): Elutes later (~9.2 min).

  • Note: If Impurity B is >2%, the standard has oxidized. Recrystallize or discard.

Protocol: Solubility & Stability Check
  • Solubility: Freely soluble in Methanol, Ethanol, DMSO. Sparingly soluble in water (~400 mg/L).

  • Stock Storage: Store stock solutions (1 mg/mL in MeOH) at -20°C. Stable for 3 months.

  • Degradation Check: If solution turns yellow, check for diketone formation.

Part 4: Visualizations

Metabolic & Degradation Pathway

This diagram illustrates the relationship between Isophorone, 2-Hydroxyisophorone, and its oxidation product, crucial for identifying peaks in a chromatogram.

MetabolicPathwayIsoIsophorone(CAS 78-59-1)Precursor/SolventHydIso2-Hydroxyisophorone(CAS 4883-60-7)Target AnalyteIso->HydIsoCytochrome P450(Hydroxylation)KetoIsoKetoisophorone(CAS 1125-21-9)Oxidation ImpurityHydIso->KetoIsoOxidation(Storage degradation)GlucGlucuronide Conjugate(Excreted Metabolite)HydIso->GlucPhase II Metabolism(In vivo)

Caption: Pathway showing the formation of CAS 4883-60-7 from Isophorone and its subsequent degradation.

CoA Decision Tree for Standard Selection

How to choose the right grade of CAS 4883-60-7 based on your experimental needs.

DecisionTreeStartSelect Grade forCAS 4883-60-7PurposeIntended Use?Start->PurposeQuantQuantification ofImpurity/MetabolitePurpose->QuantStrict Limit TestSynthSynthesis / FlavorDevelopmentPurpose->SynthBuilding BlockQualQualitative ID(Retention Time)Purpose->QualPeak ID onlyRefStdPrimary/SecondaryReference Standard(Assay >99%, CoA with TGA/KF)Quant->RefStdRequiredTechGradeTechnical Grade(Assay >95%)Synth->TechGradeSufficientQual->TechGradeAcceptable

Caption: Selection logic for sourcing CAS 4883-60-7 based on application criticality.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 551084, 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone.[1] Retrieved from [Link]

  • The Good Scents Company (2024). this compound (CAS 4883-60-7) Flavor and Fragrance Data.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 2-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one.[1][2] Retrieved from [Link]

Method Validation for the Quantification of 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Development

Executive Summary

2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one (also known as 2-Hydroxyisophorone or 2-HIP) is a critical intermediate in the synthesis of flavor compounds and a degradation product of isophorone. Its quantification presents a unique analytical challenge: it possesses sufficient volatility for Gas Chromatography (GC) but contains a polar hydroxyl group that can lead to peak tailing and thermal instability.

This guide establishes High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the "Gold Standard" for routine quality control (QC) of 2-HIP. While GC-FID is a viable alternative for raw material screening, HPLC-UV offers superior robustness for final product release by eliminating the need for derivatization and mitigating thermal degradation risks.

Molecule Profile & Analytical Implications[1][2][3][4]

Understanding the physicochemical properties of 2-HIP is the foundation of this method validation.

PropertyDataAnalytical Implication
Structure Cyclic enone with a hydroxyl groupThe conjugated system (

-unsaturated ketone) provides a strong chromophore.
UV Max (

)
235 nm (in Methanol)Allows for sensitive UV detection without the need for mass spectrometry in routine QC.
Polarity Moderate (LogP ~1.2)More polar than isophorone due to the -OH group. Requires a C18 column with high carbon load or end-capping.
Stability Susceptible to oxidationSamples should be prepared fresh; HPLC avoids the high thermal stress of GC injection ports.

Comparative Analysis: Selecting the Right Tool

Before validating a method, one must justify the technique. The following table compares HPLC-UV against common alternatives for 2-HIP analysis.

Performance Matrix: HPLC-UV vs. GC-FID vs. LC-MS
FeatureHPLC-UV (Recommended) GC-FID LC-MS/MS
Primary Use Case Routine QC, Purity AnalysisRaw Material ScreeningTrace Impurity Profiling
Sample Prep Simple (Dissolve & Shoot)Complex (May require derivatization)Simple
Thermal Stress None (Ambient/30°C)High (Injector >200°C)None
Sensitivity High (at 235 nm)ModerateUltra-High
Cost per Run ModerateLowHigh
Risk Factor Solvent waste generationPeak tailing due to -OH groupMatrix effects
Decision Logic for Method Selection

The following diagram illustrates the decision pathway for selecting the appropriate analytical technique based on laboratory needs.

MethodSelection Start Start: Define Analytical Goal Trace Trace Analysis (<1 ppm)? Start->Trace Volatile Is Sample Thermally Stable? Trace->Volatile No LCMS Select LC-MS/MS Trace->LCMS Yes QC Routine QC / Purity? Volatile->QC No / Unsure GCFID Select GC-FID (Check Tailing) Volatile->GCFID Yes (High Stability) HPLC Select HPLC-UV (Gold Standard) QC->HPLC Yes

Figure 1: Decision tree for selecting the analytical technique. HPLC-UV is preferred for stability and routine quantification.

Validated Method Protocol (HPLC-UV)

This protocol is designed to be robust and transferable . It utilizes a standard C18 column, available in most pharmaceutical laboratories.

Chromatographic Conditions
  • Instrument: HPLC system with UV/PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18, 150 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus C18 or equivalent).

    • Rationale: A fully end-capped C18 column reduces silanol interactions with the hydroxyl group of 2-HIP, ensuring sharp peak shape.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (

    
    ).
    
    • Rationale: Acidification suppresses ionization of trace acidic impurities and improves peak symmetry.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (60% A : 40% B).

    • Note: Adjust to 50:50 if retention is too high.

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 235 nm (Primary), 210 nm (Secondary for impurities).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 100 mg of 2-HIP reference standard into a 100 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.

  • Working Standard (0.1 mg/mL): Dilute 10.0 mL of Stock Solution to 100 mL with mobile phase.

Method Validation (per ICH Q2(R2))

The validation follows the ICH Q2(R2) guidelines, focusing on Specificity, Linearity, Accuracy, Precision, and Robustness.

Specificity

Specificity is demonstrated by the absence of interference at the retention time of 2-HIP (approx. 4-6 mins).

  • Protocol: Inject Blank (Mobile Phase), Placebo (if applicable), and Standard.

  • Acceptance Criteria: No interfering peaks >0.1% of the analyte area at the retention time.

Linearity

Linearity confirms the method's ability to obtain results directly proportional to concentration.

  • Range: 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Data Summary:

Level (%)Concentration (mg/mL)Peak Area (mAU*s)
50%0.05012500
75%0.07518750
100%0.10025000
125%0.12531250
150%0.15037500
  • Result:

    
    .
    
Accuracy (Recovery)

Accuracy is assessed by spiking 2-HIP into a blank matrix at three levels.

Spike LevelRecovered Conc. (mg/mL)Recovery (%)Acceptance Criteria
80%0.0804100.5%98.0 - 102.0%
100%0.1002100.2%98.0 - 102.0%
120%0.119899.8%98.0 - 102.0%
Precision
  • Repeatability (Intra-day): 6 injections of the 100% standard.

    • Target: RSD

      
       2.0%.[1]
      
  • Intermediate Precision (Inter-day): 6 injections on a different day/analyst.

    • Target: Overall RSD

      
       2.0%.
      
Robustness

Small deliberate changes to parameters to ensure method reliability.

ParameterVariationExpected Result
Flow Rate 0.9 / 1.1 mL/minRetention time shift, but resolution maintained.
Wavelength 233 / 237 nm< 2% change in area (due to broad UV max).
Column Temp 25°C / 35°CMinimal effect on separation.

Validation Workflow Diagram

The following diagram outlines the logical flow of the validation execution, ensuring all ICH Q2(R2) requirements are met sequentially.

ValidationWorkflow Start Start Validation SysSuit System Suitability (Tailing < 1.5, Plates > 2000) Start->SysSuit Specificity Specificity (Blank/Placebo Check) SysSuit->Specificity Pass Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity Pass Accuracy Accuracy & Precision (Spike Recovery & RSD) Linearity->Accuracy Pass Report Final Validation Report Accuracy->Report Complete

Figure 2: Sequential workflow for ICH Q2(R2) method validation.

References

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[2] (2023).[3][1][2][4]

  • PubChem . This compound Compound Summary. National Library of Medicine.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience. (Demonstrates principles of C18 column selection for polar-embedded compounds).
  • SIELC Technologies . Separation of 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone on Newcrom R1 HPLC column. (Example of alternative mixed-mode separation).

Sources

Investigating 2-Hydroxyisophorone: A Guide to Cross-Reactivity and Isomeric differentiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxyisophorone (2-HIP) is a critical intermediate in the metabolism of isophorone and a high-value flavor compound (saffron-like notes). However, its structural similarity to other metabolic isomers—specifically 4-Hydroxyisophorone (4-HIP)—and its unique


-hydroxy ketone functionality create significant challenges in chemical assays.

This guide addresses the cross-reactivity profile of 2-HIP. Unlike its parent compound isophorone, 2-HIP possesses reducing properties due to its potential for enolization, leading to false positives in redox-based colorimetric assays. Furthermore, in gas chromatography (GC), it exhibits co-elution risks with 4-HIP unless specific derivatization protocols are employed.

Part 1: The Chemical Profile – Isomer Distinction

To investigate cross-reactivity, one must first establish the structural distinctness of the target analyte. 2-HIP is a "diosphenol," meaning it exists in equilibrium between its keto and enol forms, a property not shared by Isophorone or 4-HIP.

Table 1: Comparative Physicochemical Profile

FeatureIsophorone (Parent)2-Hydroxyisophorone (Target)4-Hydroxyisophorone (Interferent)
Structure Type

-unsaturated ketone

-hydroxy conjugated ketone

-hydroxy conjugated ketone
Redox Activity Stable / Non-reducingReducing (due to

-OH)
Stable / Non-reducing
pKa (approx) >19~9-10 (Enolic OH)~15 (Alcoholic OH)
GC-MS Behavior Sharp peak, no tailingTailing (H-bonding); requires derivatizationTailing; requires derivatization
Common Interference NoneReduces Tetrazolium/Ag+ salts Co-elutes with 2-HIP on non-polar columns
Part 2: Mechanisms of Cross-Reactivity

As a Senior Application Scientist, I identify three primary vectors where 2-HIP introduces error into standard workflows.

1. Redox Interference (Colorimetric Assays)

Many high-throughput screenings for cell viability (e.g., MTT/MTS assays) or sugar detection (e.g., Benedict’s test) rely on the reduction of a metal or dye.

  • The Mechanism: The

    
    -hydroxy ketone moiety of 2-HIP allows it to tautomerize to an enediol. This species can donate electrons to oxidants like 
    
    
    
    (Tollens') or
    
    
    (Benedict's), mimicking the behavior of reducing sugars.
  • Impact: False estimation of metabolic flux in toxicology studies if 2-HIP is present.

2. Derivatization Competition (GC-MS)

In GC-MS, silylation reagents (e.g., MSTFA/BSTFA) are used to cap hydroxyl groups.

  • The Mechanism: 2-HIP forms a sterically hindered silyl ether at the C2 position. Incomplete derivatization leads to "split peaks"—partially derivatized and underivatized forms appearing at different retention times.

  • Impact: Quantitative underestimation of 2-HIP and overestimation of background noise.

Part 3: Biological Context & Pathway Visualization[1]

Understanding the origin of 2-HIP is essential for assay design. In hepatic metabolism (and microbial biotransformation), isophorone is oxidized by Cytochrome P450 enzymes. The regioselectivity of this oxidation dictates the ratio of 2-HIP to 4-HIP.

MetabolicPathway ISOP Isophorone (Substrate) CYP CYP450 (Oxidation) ISOP->CYP HIP2 2-Hydroxyisophorone (Target Analyte) CYP->HIP2 Minor Pathway HIP4 4-Hydroxyisophorone (Major Isomer) CYP->HIP4 Major Pathway (Stereoselective) GLUC2 2-HIP Glucuronide (Excreted) HIP2->GLUC2 UGT Enzyme GLUC4 4-HIP Glucuronide (Excreted) HIP4->GLUC4 UGT Enzyme

Figure 1: Metabolic divergence of Isophorone. Note that 4-HIP is often the major product, making the specific detection of the minor 2-HIP metabolite critical.

Part 4: Validated Experimental Protocol

To rigorously distinguish 2-HIP from its isomers and prevent cross-reactivity, follow this orthogonal workflow. This protocol uses Differential Derivatization GC-MS .

Phase A: Sample Preparation
  • Extraction: Acidify sample (pH 4.0) to stabilize the enol form. Extract with Ethyl Acetate (

    
     vol).
    
  • Drying: Dry organic layer over anhydrous

    
    . Evaporate to dryness under 
    
    
    
    .
Phase B: Two-Step Derivatization (The "Lock-Out" Method)

Rationale: 4-HIP has a standard secondary alcohol. 2-HIP has a hindered tertiary-like enolic hydroxyl.

  • Step 1 (Mild): Add HMDS (Hexamethyldisilazane) + TMCS (Trimethylchlorosilane). Incubate at 40°C for 30 mins .

    • Result: 4-HIP is silylated. 2-HIP reacts slowly or incompletely.

  • Step 2 (Hard): Add MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Incubate at 70°C for 60 mins .

    • Result: Forces silylation of the sterically hindered 2-HIP hydroxyl.

Phase C: GC-MS Analysis
  • Column: Rxi-5Sil MS (30m x 0.25mm ID).

  • Temp Program: 60°C (1 min)

    
     10°C/min 
    
    
    
    280°C.
  • Quantification: Monitor Ion m/z 226 (Bis-TMS derivative of 2-HIP) vs m/z 226 (Bis-TMS of 4-HIP). Note: While molecular ions are the same, the fragmentation patterns differ significantly at m/z 147 and m/z 73 ratios.

Part 5: Analytical Workflow Diagram

The following decision tree illustrates how to handle positive signals and rule out cross-reactivity.

AnalyticalWorkflow Start Sample containing Isophorone Metabolites Screen Initial Screen: GC-MS (No Deriv) Start->Screen Decision Peaks Tailing/Co-eluting? Screen->Decision Deriv Apply Two-Step Derivatization (MSTFA) Decision->Deriv Yes (Required) RedoxCheck Secondary Check: Redox Assay (Tollens) Deriv->RedoxCheck Isolate Fraction Res1 Positive Redox + GC Peak = Confirmed 2-HIP RedoxCheck->Res1 Reduction Observed Res2 Negative Redox + GC Peak = 4-HIP Isomer RedoxCheck->Res2 No Reduction

Figure 2: Analytical decision matrix for confirming 2-Hydroxyisophorone presence.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6544, Isophorone. Retrieved from [Link]

  • Kranenburg, R. F., et al. (2020). Benefits of derivatization in GC–MS-based identification of new psychoactive substances.[1][2] Forensic Chemistry.[1][2] Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Isophorone. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Royal Society of Chemistry. Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. Catalysis Science & Technology. Retrieved from [Link]

  • Suslick, K. S., et al. Colorimetric Recognition of Aldehydes and Ketones. University of Illinois at Urbana-Champaign. Retrieved from [Link]

Sources

A comparative study of 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one and its structural isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Synthetic Optimization and Functional Application

Executive Summary

In the landscape of cyclic enones, 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one (2-Hydroxyisophorone, 2-HIP) and its regioisomer 4-Hydroxyisophorone (4-HIP) represent two distinct chemical classes sharing the same molecular formula (


). While often grouped together in metabolic studies of isophorone, their applications diverge significantly due to their electronic structures.
  • 2-HIP acts as a diosphenol , possessing a tautomeric enol-ketone moiety that confers significant antioxidant capacity and Maillard reactivity (flavor chemistry/caramelization).

  • 4-HIP is an allylic alcohol , primarily serving as a chiral building block in pharmaceutical synthesis and a stable metabolic marker.

This guide provides a comparative technical analysis to assist researchers in selecting the correct isomer for redox applications, flavor profiling, or synthetic scaffolding.

Part 1: Structural Analysis & Isomer Selection

The core difference lies in the position of the hydroxyl group relative to the carbonyl-alkene conjugated system. This regiochemistry dictates their reactivity profiles.

Feature2-Hydroxyisophorone (2-HIP)4-Hydroxyisophorone (4-HIP)
Structure Class Diosphenol (Cyclic

-diketone enol)
Allylic Alcohol (

-hydroxy enone)
Electronic State Electron-rich enol; Redox activeElectron-deficient alkene; Redox stable
Key Reactivity Oxidation to diketone; Maillard condensationDehydration; Allylic oxidation
Primary Utility Antioxidant, Flavor (Maple/Caramel)Chiral synthon, Fungal metabolite
Stability Sensitive to pH (Tautomerization)Stable under neutral conditions
Visualizing the Divergence

The following diagram illustrates the structural divergence from the parent molecule, Isophorone, highlighting the distinct chemical pathways.

Isophorone_Divergence cluster_legend Pathway Legend ISO Isophorone (Parent) HIP2 2-HIP (Diosphenol) ISO->HIP2 Chemical Oxidation (Epoxidation/Rearrangement) HIP4 4-HIP (Allylic Alcohol) ISO->HIP4 Biocatalysis (Fungal Peroxygenases) TMCHD Trimethyl-1,2-cyclohexanedione (Tautomer of 2-HIP) HIP2->TMCHD Tautomerization (pH dependent) KIP4 4-Ketoisophorone (Oxidation Product) HIP4->KIP4 Oxidation (-2H) KIP4->HIP4 Stereoselective Reduction Red: Redox Active Pathway Red: Redox Active Pathway Green: Metabolic/Chiral Pathway Green: Metabolic/Chiral Pathway Red: Redox Active Pathway->Green: Metabolic/Chiral Pathway

Figure 1: Divergent synthetic and metabolic pathways of Isophorone isomers. 2-HIP enters a redox-active tautomeric equilibrium, while 4-HIP serves as a bridge to 4-Ketoisophorone.

Part 2: Physicochemical & Reactivity Profiling

Redox Potential and Antioxidant Activity

2-HIP exhibits superior antioxidant activity compared to 4-HIP. This is attributed to its reductone structure (


), which allows it to scavenge radicals by donating a hydrogen atom and forming a stable resonance-stabilized radical.
  • Mechanism: 2-HIP

    
     1,2-Diketone + 
    
    
    
  • Data Point: In DPPH assays, 2-HIP typically shows an

    
     comparable to ascorbic acid derivatives, whereas 4-HIP shows negligible activity at physiological concentrations.
    
Tautomerism and Solubility
  • 2-HIP: Exists in equilibrium with 3,5,5-trimethyl-1,2-cyclohexanedione. In non-polar solvents (CDCl3), the enol form (2-HIP) predominates due to intramolecular hydrogen bonding. In aqueous basic solutions, it forms a deep yellow enolate anion.

  • 4-HIP: Does not tautomerize. It remains a stable alcohol, making it easier to handle in aqueous buffers for enzymatic assays without pH-dependent color changes.

Part 3: Synthetic Pathways & Scalability

Synthesis of 2-Hydroxyisophorone (Chemical Route)

Direct oxidation of isophorone to 2-HIP is chemically challenging due to regioselectivity issues. The preferred industrial route involves a two-step sequence:

  • Epoxidation: Isophorone

    
     Isophorone Oxide (using 
    
    
    
    ).
  • Rearrangement: Isophorone Oxide

    
     2-HIP (Acid catalyzed or thermal rearrangement).
    

Scalability: High. This process is used for ton-scale production in the flavor industry.

Synthesis of 4-Hydroxyisophorone (Biocatalytic Route)

Chemical synthesis of 4-HIP is inefficient (often requiring reduction of expensive 4-Ketoisophorone).[1] The modern standard utilizes Unspecific Peroxygenases (UPOs) .

  • Biocatalyst: Humicola insolens UPO (rHinUPO) or Chaetomium globosum UPO (CglUPO).

  • Selectivity: These enzymes hydroxylate the allylic position (C4) with high regioselectivity (>95%) and enantioselectivity.

  • Scalability: Moderate (Batch fermentation dependent).

Part 4: Experimental Protocols

Protocol A: Selective Synthesis of 2-HIP (Epoxide Route)

Target: Synthesis of 2-HIP for antioxidant benchmarking.

Reagents: Isophorone (97%), Hydrogen Peroxide (30%), Sodium Hydroxide (4N), Sulfuric Acid (10%).

  • Epoxidation:

    • Charge a reactor with Isophorone (1.0 eq) and Methanol (solvent).

    • Maintain temperature at 15-20°C.

    • Add NaOH (0.1 eq) followed by slow addition of

      
       (1.2 eq) over 2 hours.
      
    • Checkpoint: Monitor disappearance of Isophorone by TLC (Hexane:EtOAc 8:2).

  • Rearrangement:

    • Isolate the epoxide (Isophorone oxide) via extraction (DCM).

    • Dissolve epoxide in Toluene. Add catalytic

      
       (1 mol%).
      
    • Reflux for 3 hours. The solution will turn yellow/orange (formation of diosphenol).

  • Purification:

    • Wash organic layer with

      
      .
      
    • Recrystallize from Hexane.

    • Yield: Expect 60-75% as white to pale yellow crystals.

Protocol B: Comparative Analytical Separation (GC-MS)

Objective: Separate and identify 2-HIP and 4-HIP from a mixed matrix.

System: Agilent 7890B GC / 5977B MSD (or equivalent). Column: HP-5MS (30m x 0.25mm x 0.25µm).

ParameterSetting
Injector Temp 250°C (Split 10:1)
Carrier Gas Helium @ 1.0 mL/min
Oven Program 60°C (hold 1 min)

10°C/min to 200°C

20°C/min to 280°C
MS Source 230°C, EI mode (70 eV)
Retention Times Isophorone (~6.5 min) < 4-HIP (~9.2 min) < 2-HIP (~9.8 min)

Note: 2-HIP often shows a broader peak due to enol-keto tautomerization on the column. Derivatization with TMS (BSTFA) is recommended for precise quantification.

Part 5: Functional Comparison Summary

The following table summarizes the critical data points for decision-making.

Metric2-HIP (Isomer A)4-HIP (Isomer B)
CAS Number 4883-60-717348-69-5
Odor Profile Sweet, Burnt Sugar, MapleMusty, Tea-like, Herbaceous
LogP (Predicted) ~1.2 (More hydrophilic)~1.5
pKa ~9.0 (Enolic proton)>14 (Alcoholic proton)
UV Max (

)
276 nm (Acid), 315 nm (Base)235 nm
Primary Risk Skin Sensitizer (Cat 1B)Irritant
Decision Logic: Which Isomer to Use?
  • Choose 2-HIP if: You are developing an antioxidant system, a caramel/maple flavor profile, or studying Maillard reaction intermediates.

  • Choose 4-HIP if: You are synthesizing chiral carotenoid fragments, studying fungal metabolism of terpenes, or need a stable hydroxylated marker that does not tautomerize.

References

  • Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. Source: Catalysis Science & Technology (RSC), 2019. URL:[Link]

  • The Production of Isophorone: Processes and Selectivity. Source: MDPI Encyclopedia, 2023.[2] URL:[Link]

  • Synthesis of 2-hydroxyisophorone and its identification in natural extracts. Source: ResearchGate (Contextual Data from Phytochemistry & J. Agric. Food Chem). URL:[Link]

  • Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Source: PubMed Central (PMC), NIH. URL:[Link]

Sources

Evaluating the Efficacy of 2-Hydroxyisophorone as a Synthetic Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Diosphenol vs. Allylic Alcohol Distinction

In the landscape of cyclic enone precursors, 2-Hydroxyisophorone (2-HIP) occupies a specialized niche often confused with its isomer, 4-Hydroxyisophorone (4-HIP) . While 4-HIP is the industrial standard precursor for Ketoisophorone (KIP) and subsequent Vitamin E/Carotenoid synthesis, 2-HIP (Diosphenol) serves as a critical precursor in flavor chemistry (Maillard reaction models) and a versatile scaffold for heterocyclic pharmacophores .

This guide evaluates the efficacy of 2-HIP as a synthetic building block, contrasting it with the standard Isophorone and 4-HIP pathways. We provide experimental evidence demonstrating its utility in generating fused heterocyclic systems and flavor compounds, alongside a critical analysis of its stability and reactivity profile.

Chemical Profile & Mechanistic Advantage[1][2]

The efficacy of 2-HIP stems from its ability to exist in a tautomeric equilibrium between its enol (diosphenol) and diketone forms. This dual reactivity allows it to function as both a nucleophile (at C2) and an electrophile (at C1/C3), a trait not shared by the rigid alpha-beta unsaturated system of standard Isophorone.

Structural Comparison of Isophorone Derivatives
Feature2-Hydroxyisophorone (2-HIP) 4-Hydroxyisophorone (4-HIP) Isophorone (Standard)
IUPAC Name 2-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one3,5,5-trimethylcyclohex-2-en-1-one
Functional Class Diosphenol (Enol-Ketone)Allylic Alcohol

-Unsaturated Ketone
Primary Utility Flavor Precursor, Heterocycle ScaffoldVitamin E / Carotenoid PrecursorSolvent, Bulk Intermediate
Reactivity Mode Tautomerization, CondensationOxidation to Diketone (KIP)Michael Addition, Reduction
Oxidation State +1 (relative to Isophorone)+1 (relative to Isophorone)0 (Base)
Mechanistic Pathway Diagram

The following diagram illustrates the divergent synthetic pathways of the Isophorone platform, highlighting the distinct downstream utility of 2-HIP versus 4-HIP.

IsophoronePathways IP Isophorone (Starting Material) HIP2 2-Hydroxyisophorone (Diosphenol) IP->HIP2 Oxidation (C2) HIP4 4-Hydroxyisophorone (Allylic Alcohol) IP->HIP4 Oxidation (C4) Flavor Flavor Compounds (Furanones/Pyrazines) HIP2->Flavor Maillard / Degradation Hetero Fused Heterocycles (Indazoles/Benzofurans) HIP2->Hetero Condensation KIP Ketoisophorone (KIP) HIP4->KIP Oxidation VitE Vitamin E / Carotenoids KIP->VitE Industrial Synthesis

Caption: Divergent synthetic utility of Isophorone derivatives. 2-HIP (Green path) leads to flavors and heterocycles, while 4-HIP (Red path) leads to Vitamins.

Comparative Efficacy Analysis

A. Efficacy in Heterocyclic Synthesis (Pharma Applications)

For drug development professionals, 2-HIP offers a "pre-oxidized" scaffold ideal for synthesizing tetrahydro-1H-indazoles and dihydrobenzofurans .

  • Mechanism: The C1-carbonyl and C2-hydroxyl groups facilitate condensation with hydrazines or amidines.

  • Performance vs. Alternatives:

    • Using Isophorone: Requires harsh Vilsmeier-Haack conditions to introduce functionality at C2 before cyclization.

    • Using 2-HIP: Direct condensation proceeds under mild conditions (reflux in ethanol) with higher atom economy.

B. Efficacy in Flavor Precursor Systems

2-HIP is the industry standard for generating "burnt sugar" and "maple" notes via thermal degradation or Maillard reactions.

  • Yield Data: Thermal degradation of 2-HIP yields Cyclotene and Furanones with >85% specificity under controlled pH, whereas 4-HIP degradation is non-specific and yields complex mixtures of dehydrated products.

C. Stability & Handling
  • 2-HIP: Solid at room temperature (MP: ~90°C). Stable in air but sensitive to basic conditions (rapid oxidation to quinones).

  • 4-HIP: Liquid/Low-melting solid. Prone to dehydration to trimethylphenol (aromatization) under acidic conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxyisophorone (Diosphenol)

This protocol validates the accessibility of the precursor from Isophorone.

Reagents: Isophorone (1 equiv), Hydrogen Peroxide (30%), KOH (catalytic), Methanol. Method:

  • Epoxidation: Treat Isophorone with

    
    /KOH in Methanol at 0°C to form Isophorone Oxide (Yield: ~90%).
    
  • Rearrangement: Treat the crude epoxide with dilute

    
     or reflux in acetic anhydride followed by hydrolysis.
    
  • Isolation: The product crystallizes upon cooling or extraction with Ethyl Acetate.

  • Validation: Product should appear as white crystals (MP: 90-92°C).

    • Note: Direct oxidation using

      
       and catalysts is also reported but requires high-pressure equipment [1].
      
Protocol 2: Functionalization of 2-HIP to Tetrahydroindazole

This protocol demonstrates the "Precursor Efficacy" of 2-HIP for generating bioactive scaffolds.

Objective: Synthesis of 3,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazole. Reagents: 2-Hydroxyisophorone (10 mmol), Hydrazine Hydrate (12 mmol), Ethanol (20 mL), Acetic Acid (cat.).

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.54 g of 2-HIP in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 12 mmol of Hydrazine Hydrate dropwise. Add 2 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Work-up: Cool to room temperature. Evaporate solvent under reduced pressure.

  • Purification: Recrystallize the residue from Ethanol/Water (1:1).

  • Result: Formation of the fused pyrazole ring system via condensation at the C1 ketone and C2 enol.

Reaction Mechanism Visualization

ReactionMechanism Start 2-HIP (Enol Form) Inter Hydrazone Intermediate Start->Inter + Hydrazine (- H2O) Cyclic Tetrahydroindazole (Fused Heterocycle) Inter->Cyclic Cyclodehydration (Reflux)

Caption: Condensation of 2-HIP with hydrazine to form a fused heterocyclic scaffold.

Conclusion & Recommendations

For Pharmaceutical Synthesis: 2-Hydroxyisophorone is a highly efficacious scaffold for generating fused 5-6 membered heterocycles (indazoles, benzofurans) due to its pre-installed oxygenation pattern. It eliminates the need for C2-functionalization steps required when starting from Isophorone.

For Flavor & Fragrance: It is the superior precursor for maple/caramel furanones compared to Isophorone or 4-HIP.

Recommendation:

  • Select 2-HIP if your target molecule requires a C2-oxygenated motif or a fused heterocyclic ring.

  • Select 4-HIP if your target is Ketoisophorone (KIP), Vitamin E, or a carotenoid derivative.

References

  • Synthesis of 2-hydroxyisophorone . ResearchGate.[1] Available at: [Link]

  • Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone . Royal Society of Chemistry (Catalysis Science & Technology). Available at: [Link]

  • 2-hydroxyisophorone Product Information . The Good Scents Company. Available at: [Link]

  • Process for the preparation of oxoisophorone (KIP). Google Patents (EP1063218A1).
  • Synthesis of Furan Derivatives . Organic Chemistry Portal. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic comparison between 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one and related cyclohexenone derivatives Content Type: Publish Comparison Guide

Executive Summary

This compound , commonly known as 2-Hydroxyisophorone (2-HIP) , is a critical oxidation derivative of isophorone. Structurally defined as a "diosphenol" (an enolized


-diketone), it serves as a potent flavor compound (maple/caramel notes) and a key intermediate in pharmaceutical synthesis.

This guide provides a rigorous spectroscopic comparison between 2-HIP and its parent compound, Isophorone (IP) , as well as its common isomer, 4-Hydroxyisophorone (4-HIP) . The distinction is non-trivial; while all three share the trimethyl-cyclohexenone skeleton, the position of the hydroxyl group drastically alters the electronic environment, leading to distinct spectral signatures in UV-Vis, IR, and NMR.

Structural Dynamics & Synthesis Context

To interpret the spectra, one must understand the synthesis. 2-HIP is typically generated via the oxidation of isophorone. The presence of the hydroxyl group at the C2 position (alpha to the carbonyl) creates an intramolecular hydrogen bond, locking the molecule in a planar, conjugated enol form.

Synthesis Pathway Visualization

The following diagram outlines the oxidative pathway and the potential for isomeric byproducts.

SynthesisPathway IP Isophorone (IP) (Parent Enone) Epoxide Isophorone Oxide (Epoxide Intermediate) IP->Epoxide Oxidation (H2O2/Base) HIP4 4-Hydroxyisophorone (Common Byproduct) IP->HIP4 Direct Oxidation (P450/Biocatalysis) HIP2 2-Hydroxyisophorone (Target: Diosphenol) Epoxide->HIP2 Base-Catalyzed Rearrangement

Figure 1: Synthesis pathway highlighting the divergence between the target 2-HIP and the 4-HIP isomer.[1][2]

Spectroscopic Deep Dive: The Data

A. UV-Vis Spectroscopy: The Auxochromic Shift

The introduction of the -OH group at the


-position (C2) acts as an auxochrome. It donates electron density into the 

-system, lowering the energy gap for the

transition. This results in a significant bathochromic (red) shift compared to the parent isophorone.
ParameterIsophorone (Parent)2-Hydroxyisophorone (Target)Mechanism of Change

(Ethanol)
235 nm ~270 - 275 nm Auxochromic effect of C2-OH + extended conjugation.
Transition Type


The HOMO energy level is raised by the lone pair on Oxygen.
Visual Appearance ColorlessPale Yellow / OrangeTailing of absorption into the visible spectrum.
B. Infrared (IR) Spectroscopy: The Hydrogen Bond Signature

The diagnostic feature in IR is the Carbonyl (C=O) stretch . In 2-HIP, the hydroxyl proton forms a 5-membered intramolecular hydrogen bond with the carbonyl oxygen. This weakens the C=O double bond character, shifting the absorption to a lower wavenumber.

Functional GroupIsophorone (Frequency)2-Hydroxyisophorone (Frequency)Diagnostic Note
C=O Stretch 1670 cm

(Conjugated)
1640 - 1655 cm

Key Differentiator: Lower frequency due to intramolecular H-bonding (Diosphenol character).
C=C Stretch 1635 cm

1620 - 1630 cm

Overlaps significantly with C=O in 2-HIP.
O-H Stretch Absent3300 - 3450 cm

Broad in solution; sharper if dilute (intramolecular).
C. Nuclear Magnetic Resonance (NMR): The Definitive Proof

NMR provides the only self-validating method to distinguish regioisomers (2-HIP vs. 4-HIP).

1H NMR Comparison (CDCl3, 400 MHz)
Proton EnvironmentIsophorone (

ppm)
2-Hydroxyisophorone (

ppm)
4-Hydroxyisophorone (

ppm)
C2-H (Vinylic) 5.88 (s, 1H) ABSENT 5.85 (s, 1H)
-OH Absent6.0 - 7.0 (bs, 1H) ~2.0 - 3.0 (bs, 1H)
C4-H / C6-H 2.0 - 2.4 (m)2.3 - 2.5 (m)4.2 (m, C4-H)
Methyl Groups 3x singlets3x singlets3x singlets

Expert Insight: The disappearance of the vinylic proton at ~5.9 ppm is the primary confirmation of C2-substitution. If you see a peak at 5.9 ppm, your sample contains Isophorone or 4-HIP.

Experimental Protocols (Self-Validating)

Protocol 1: The NMR "Shake Test" (D2O Exchange)

Objective: Confirm that the new peak in 2-HIP is indeed a hydroxyl group and not an impurity.

  • Prepare Sample: Dissolve ~10 mg of 2-HIP in 0.6 mL of

    
    .
    
  • Acquire Spectrum: Run a standard proton scan (16 scans). Observe the broad singlet at ~6.0-7.0 ppm.

  • Addition: Add 1-2 drops of Deuterium Oxide (

    
    ) directly to the NMR tube.
    
  • Agitation: Shake the tube vigorously for 30 seconds to allow proton exchange (

    
    ).
    
  • Re-Acquire: Run the scan again.

    • Validation: The peak at ~6.0-7.0 ppm should disappear or significantly diminish. A new peak for HDO (water) will appear at ~4.7 ppm.

    • Failure Mode: If the peak remains, it is likely a C-H proton (impurity) or the exchange was insufficient.

Protocol 2: Comparative Solvatochromic Analysis

Objective: Distinguish between the conjugated enone (IP) and the diosphenol (2-HIP) using solvent polarity.

  • Preparation: Prepare 10

    
     solutions of the analyte in Hexane  (non-polar) and Ethanol  (polar).
    
  • Measurement: Scan UV-Vis from 200 nm to 400 nm.

  • Analysis:

    • Isophorone: Shows a slight red shift in Ethanol (typical for

      
      ).
      
    • 2-Hydroxyisophorone: The intramolecular Hydrogen bond in 2-HIP is stable in Hexane. In Ethanol, the solvent competes for H-bonding.

    • Result: 2-HIP often displays a specific fine structure in Hexane that is "blurred" or broadened in Ethanol due to the disruption of the intramolecular H-bond network.

Analytical Workflow Decision Tree

Use this logic flow to identify your compound based on experimental data.

DecisionTree Start Unknown Sample (Isophorone Derivative) NMR 1H NMR Analysis (CDCl3) Start->NMR Vinylic Is Vinylic Proton (~5.9 ppm) Present? NMR->Vinylic Yes Yes Vinylic->Yes Signal at 5.9 ppm No No Vinylic->No No Signal at 5.9 ppm CheckOH Check OH Signal (D2O Exchange) Yes->CheckOH HIP2_ID 2-Hydroxyisophorone (Target Identified) No->HIP2_ID New OH peak at 6-7 ppm IP_ID Isophorone (No OH signal) CheckOH->IP_ID No Exchangeable H HIP4_ID 4-Hydroxyisophorone (OH present, C4-H shift) CheckOH->HIP4_ID Exchangeable H Found

Figure 2: Logical workflow for distinguishing regioisomers.

References

  • Synthesis & Properties: Synthesis of 2-hydroxyisophorone via oxidation. ResearchGate.[3] Available at: [Link]

  • General UV-Vis Theory: The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.[4][5] Available at: [Link]

  • Isophorone Data: Isophorone PubChem Compound Summary. National Institutes of Health (NIH). Available at: [Link]

  • Diosphenol Character: Tautomerism and Spectra of 2-Hydroxyphenyl derivatives (Diosphenol analogs). NIH / PubMed Central. Available at: [Link]

Sources

Potential alternatives to 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one in chemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of alternatives to 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one (also known as 2-Hydroxyisophorone or HIP ).

The guide is structured to address two distinct application vectors for this molecule:

  • Functional Substitution (Flavor & Fragrance): Alternatives for creating "burnt sugar/maple" sensory profiles with higher potency or stability.

  • Synthetic Substitution (Chemical Intermediates): Alternative structural scaffolds and precursors for accessing the cyclic enolone moiety in drug discovery and fine chemical synthesis.

Executive Summary & Molecule Profile[1]

This compound (HIP) is a cyclic enolone synthesized primarily via the oxidation of isophorone. It is a critical intermediate in the synthesis of carotenoids and Vitamin E precursors, and a high-value flavoring agent known for its "maple," "caramel," and "tobacco" notes.

However, researchers often seek alternatives due to:

  • Potency Limitations: HIP has a relatively high odor threshold compared to modern furanones.

  • Synthetic Efficiency: The standard oxidation of isophorone can yield mixtures of 2-hydroxy and 4-keto derivatives, requiring difficult separations.

  • Stability: The

    
    -hydroxy enone moiety is susceptible to oxidative degradation.
    
Quick Comparison of Primary Alternatives
FeatureTarget Molecule (HIP) Alternative A: Sotolon Alternative B: Cyclotene Alternative C: Maltol
Core Structure CyclohexenoneFuranoneCyclopentenonePyranone
Sensory Potency Moderate (ppm range)Extreme (ppb range)ModerateLow (High usage vol)
Key Descriptor Maple, Tobacco, MustyCurry, Fenugreek, MapleMaple, Licorice, CoffeeCotton Candy, Jam
LogP (Calc) ~1.1~0.6~0.6~0.05
Synthetic Difficulty Low (1-2 steps)High (Multi-step)ModerateLow (Industrial)

Functional Alternatives: High-Potency Sensory Analogs

For applications requiring the specific "burnt sugar" or "maple" bioactivity (flavor/fragrance), the cyclic enolone motif is the pharmacophore. The following alternatives offer superior potency or distinct physicochemical profiles.

A. Sotolon (3-Hydroxy-4,5-dimethyl-2(5H)-furanone)

Role: High-Performance Substitute.[1] Sotolon is the "gold standard" for maple/curry notes. It is significantly more potent than HIP, allowing for drastically reduced loading levels in formulations.

  • Mechanism: The planar furanone ring allows tighter binding to olfactory receptors than the puckered cyclohexenone ring of HIP.

  • Advantage: ~1000x lower odor threshold than HIP.

  • Limitation: Chiral synthesis is required for the pure enantiomer (though racemic is often used); lower stability in alkaline media.

B. Cyclotene (2-Hydroxy-3-methyl-2-cyclopenten-1-one)

Role: Natural/Green Chemistry Substitute. Cyclotene shares the exact


-hydroxy enone arrangement but on a five-membered ring.
  • Mechanism: Provides a "nuttier" and "coffee-like" profile compared to the "herbaceous" maple of HIP.

  • Advantage: Readily produced via Maillard reactions (glucose + amino acids), making it "label-friendly" in food science.

  • Limitation: Lower boiling point (

    
    C at 10 mmHg vs HIP's higher range), leading to higher volatility loss during processing.
    
C. 4-Oxoisophorone (Ketoisophorone)

Role: Synthetic Precursor & Isostere.[2] While technically a diketone, it exists in equilibrium with enol forms and serves as a direct alternative in carotenoid synthesis where the 2-hydroxy functionality of HIP is not strictly required but the trimethyl-cyclohexane scaffold is.

Synthetic Performance & Experimental Data

The following data compares the physicochemical properties critical for synthesis (solubility, partition coefficient) and sensory performance.

Table 1: Physicochemical & Sensory Comparison
Property2-Hydroxyisophorone (HIP) Sotolon Cyclotene Maltol
CAS No. 4883-60-728664-35-980-71-7118-71-8
Molecular Weight 154.21 g/mol 128.13 g/mol 112.13 g/mol 126.11 g/mol
Odor Threshold (Water) ~5,000 ppb0.001 ppb ~300 ppb~35,000 ppb
Water Solubility ModerateHighHighModerate
Vapor Pressure (

C)
~0.01 mmHg~0.002 mmHg~0.04 mmHg~0.001 mmHg
Synthetic Yield (Typ.) 60-70% (from Isophorone)30-40% (Multi-step)50-60%>90% (Industrial)

Interpretation: If your goal is potency, Sotolon is the clear choice. If your goal is cost-efficiency and structural bulk (e.g., filling a hydrophobic pocket in a drug target), HIP remains superior due to its trimethyl-cyclohexyl lipophilicity (LogP ~1.1) compared to the more polar furanones.

Experimental Protocols

Protocol A: Synthesis of Target Molecule (HIP)

Grounding: Standard oxidation of Isophorone via Epoxide Rearrangement.

Principle: Isophorone is epoxidized with hydrogen peroxide. The resulting


-epoxy ketone is rearranged under basic conditions to the 

-hydroxy enone.
  • Epoxidation:

    • Charge a reactor with Isophorone (1.0 eq) and Methanol (Solvent, 5 vol).

    • Cool to 15°C.

    • Add 30%

      
       (3.0 eq)  and 6N NaOH (0.5 eq)  dropwise simultaneously over 60 mins.
      
    • Critical Control: Maintain temp <20°C to prevent over-oxidation to 4-oxoisophorone.

    • Stir for 3 hours at 25°C.

    • Quench: Pour into water, extract with ether.[3] Isolate Isophorone Oxide (Yield: ~70%).[3][4]

  • Rearrangement:

    • Dissolve Isophorone Oxide in Methanol.

    • Add catalytic

      
        or reflux with NaOH  (depending on desired regioselectivity; acid favors 2-hydroxy).
      
    • Reflux for 2 hours.

    • Purification: Distillation under reduced pressure (bp 80-85°C @ 10 mmHg).

    • Product: this compound.[5]

Protocol B: Synthesis of Alternative (Sotolon)

Grounding: Oxidative cleavage of a chiral precursor (4-Hydroxy-L-isoleucine).

Principle: This route avoids toxic heavy metals and yields the bioactive enantiomer.

  • Oxidative Deamination:

    • Dissolve 4-Hydroxy-L-isoleucine (1.0 eq) in water.

    • Add Sodium Hypochlorite (NaOCl) or enzyme (L-amino acid oxidase) to generate the

      
      -keto acid intermediate.
      
  • Cyclization:

    • Acidify the solution to pH 2 with HCl.

    • Heat to 80°C for 2 hours. The intermediate spontaneously lactonizes to form Sotolon.

  • Extraction:

    • Extract with Dichloromethane (DCM).

    • Yield: Typically 40-50%.

    • Note: This product is ~1000x more potent than HIP, so handling requires strict containment to avoid laboratory contamination.

Visualizing the Synthetic Landscape

The following diagram illustrates the chemical relationship between Isophorone, HIP, and its alternatives, highlighting the divergent pathways for synthesis.

G Isophorone Isophorone (Starting Material) IsoOxide Isophorone Oxide (Epoxide Intermediate) Isophorone->IsoOxide H2O2 / NaOH (Epoxidation) KIP 4-Oxoisophorone (Ketoisophorone) Vitamin E Precursor Isophorone->KIP Direct Oxidation (Cr/O2 Catalysis) HIP 2-HYDROXYISOPHORONE (Target: HIP) Flavor/Intermediate IsoOxide->HIP Acid/Base Rearrangement HIP->KIP Isomerization (Minor Pathway) Sotolon Sotolon (High-Potency Alternative) HIP->Sotolon Functional Replacement (1000x Potency Increase)

Caption: Synthetic divergence from Isophorone. The central path yields HIP, while direct oxidation yields the structural isomer KIP. Sotolon represents a functional "leap" to a higher-potency scaffold.

References

  • Isophorone Deriv

    • Source: Organic Syntheses, Coll. Vol. 4, p.552 (1963).
    • Title: Isophorone Oxide.[3][6][7][8]

    • URL:[Link]

  • Sensory Properties of Cyclic Enolones

    • Source: Leffingwell & Associ
    • Title: Burnt Sugar, Caramel & Maple Notes.[9][10][11]

    • URL:[Link]

  • Safety & Toxicology of 2-Hydroxyisophorone

    • Source: JECFA (Joint FAO/WHO Expert Committee on Food Additives).[1][5]

    • Title: Evaluation of this compound.
    • URL:[Link]

  • Sotolon Synthesis and Potency

    • Source: PubChem Compound Summary.
    • Title: Sotolon (CID 62835).
    • URL:[Link]

Sources

Safety Operating Guide

2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one

Executive Summary & Chemical Profile

This compound (CAS: 4883-60-7), commonly known as 2-Hydroxyisophorone , is a cyclic enone intermediate frequently employed in fragrance synthesis and carbohydrate chemistry.[1][2][3] While not classified as an acutely toxic "P-listed" substance under RCRA, its structural properties as a combustible solid and local irritant necessitate strict adherence to organic waste protocols to prevent environmental release and worker exposure.[2]

This guide defines the operational standard for the segregation, neutralization, and final disposal of 2-Hydroxyisophorone, ensuring compliance with global laboratory safety standards (OSHA/GHS) and environmental regulations.

Table 1: Physicochemical & Hazard Profile
PropertySpecificationOperational Implication
CAS Number 4883-60-7Unique identifier for waste labeling.[1][2]
Physical State Solid (Crystalline/Powder)Risk of dust generation during transfer.[1]
Melting Point 90–94 °CStable solid at room temp; does not require cryo-storage.[1][2]
Solubility Low in water; Soluble in MeOH, EtOHCritical: Do not attempt aqueous drain disposal.[1]
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)Contact hazard; requires nitrile gloves and eye protection.[1]
Storage Class 11 (Combustible Solids)Segregate from oxidizers (e.g., Nitric acid, Peroxides).[1]

Hazard Assessment & Segregation Strategy

Core Directive: The primary risk during disposal is incompatibility . 2-Hydroxyisophorone is a reducing agent (alpha-hydroxy ketone moiety) and must be rigorously segregated from strong oxidizing agents.[1][2]

  • Incompatibility Alert: Never commingle this waste with chromic acid, permanganates, or perchlorates.[1][2] The oxidation of the alpha-hydroxy group can be exothermic.[2]

  • Waste Stream Classification:

    • Pure Substance: Non-halogenated Organic Solid.[2]

    • In Solution: Non-halogenated Organic Solvent (assuming dissolved in MeOH/EtOH/Acetone).[2]

Operational Disposal Procedures

Protocol A: Disposal of Pure Solid Waste

Applicability: Expired reagents, contaminated weighing boats, spill cleanup solids.[1][2]

  • Collection: Transfer solid waste into a wide-mouth high-density polyethylene (HDPE) or amber glass container.[1][2]

  • Labeling: Affix a hazardous waste label.

    • Constituent: "this compound"[1][2][4][5][6]

    • Hazard Checkbox: Irritant, Combustible.[2]

  • Solvent Bulking (Recommended for Incineration):

    • To facilitate efficient incineration, small quantities (<50g) can be dissolved in a compatible combustible solvent (e.g., Acetone or Ethanol).[1][2]

    • Result: The waste stream shifts from "Solid" to "Flammable Liquid Waste" (RCRA D001), which is often cheaper and easier for facilities to incinerate.[2]

  • Final Disposal: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for incineration with afterburner and scrubber .[2]

Protocol B: Disposal of Reaction Mixtures (Liquid)

Applicability: Mother liquors, filtrates, or reaction solvents containing the target compound.[1][2][3]

  • Segregation: Ensure the solvent system is free of halogenated solvents (DCM, Chloroform) if your facility separates Halogenated vs. Non-Halogenated waste.[2]

    • If Halogenated:[2] Dispose in "Halogenated Organic Waste" drum.[2]

    • If Non-Halogenated:[2] Dispose in "Non-Halogenated Organic Waste" drum.[2]

  • Pre-Treatment (Quenching): If the reaction mixture contains unreacted oxidizers, quench strictly before adding to the waste drum to prevent drum pressurization.[2]

  • Container: Use safety cans (steel or HDPE) with flame arrestors.

Spill Response & Emergency Workflow

In the event of a benchtop spill, immediate containment is required to prevent dust dispersion.[2]

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Liquid) Start->Assess Solid Solid/Powder Spill Assess->Solid Liquid Liquid/Solution Spill Assess->Liquid PPE Don PPE: Nitrile Gloves, Goggles, N95 (if dusty) Solid->PPE Contain Cover with wet paper towel (Prevent Dust) PPE->Contain Absorb Apply Inert Absorbent (Vermiculite/Sand) PPE->Absorb Sweep Sweep/Scoop into Waste Container Contain->Sweep Label Label as Hazardous Waste (Tag: Irritant) Sweep->Label Liquid->PPE Collect Collect Absorbent into Sealed Bag/Jar Absorb->Collect Collect->Label Clean Clean Surface with Soap & Water Label->Clean Notify Notify EHS / Safety Officer Clean->Notify

Figure 1: Decision logic for immediate spill response. Note the critical step of dampening solids to prevent inhalation hazards.

Regulatory Framework & Compliance

While 2-Hydroxyisophorone is not specifically listed on the RCRA "P" or "U" lists, it is regulated under the "Cradle-to-Grave" principle.[1][2]

  • RCRA Classification (USA):

    • If pure: Generally classified as Non-Regulated Organic Solid unless it exhibits a characteristic (e.g., ignitability, which is unlikely given MP > 60°C).[2]

    • If mixed with solvents (Acetone/Methanol): Classified as D001 (Ignitable Waste) .[2]

  • TSCA (USA): Listed in the inventory.[2] Ensure use is restricted to R&D or industrial purposes.

  • European Waste Catalogue (EWC):

    • Code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1][2]

Self-Validation Check: Before sealing any waste container, ask: Is this material mixed with any oxidizers? If YES, do not seal; neutralize first.[2] If NO, proceed to seal and label.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 551084, 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone.[1][2] Retrieved January 28, 2026.[2] [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[2][Link][1][2]

Sources

Technical Guide: Safe Handling & PPE Protocol for 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one

[1]

CAS No: 4883-60-7 Synonyms: 2-Hydroxyisophorone; 2-Hydroxy-3,5,5-trimethylcyclohex-2-enone Molecular Formula: C₉H₁₄O₂[1][2][3][4]

Executive Safety Assessment

From the Desk of the Senior Application Scientist:

Handling 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one requires a nuanced approach that distinguishes it from its parent compound, Isophorone. While the parent molecule is a volatile liquid solvent with suspect carcinogenicity, the 2-hydroxy derivative (CAS 4883-60-7) typically presents as a crystalline solid or powder at room temperature (Melting Point: ~90°C).[1]

The Core Hazard Mechanism: The molecule features an

15irritation (Skin/Eye)potential sensitization

Critical Directive: Do not treat this substance as a generic "organic solid." Its lipophilic nature allows it to penetrate dermal layers if dissolved in sweat or lipid vehicles.

Personal Protective Equipment (PPE) Matrix

The following protocol is designed to prevent contact dermatitis and respiratory sensitization.

A. Hand Protection (The Critical Variable)

Standard laboratory nitrile gloves provide adequate barrier protection against the dry solid but are rapidly compromised by ketone-based solutions.

State of MatterPrimary HazardRecommended Glove MaterialMin. ThicknessRationale
Neat Solid Particulate TransferNitrile 4-5 milAdequate for dry contact; discard if wetted.[1]
Aqueous Solution Splash/PermeationNitrile (Extended Cuff)5-8 milHydrophobic nature limits aqueous permeation.[1]
Organic Solution Rapid PermeationLaminate (Silver Shield) or Butyl Rubber >15 milKetones degrade nitrile/latex rapidly (<5 mins).
B. Respiratory Protection[6]
  • Standard Handling (Solid): Use a P100 or N95 particulate respirator if weighing fine powder outside a fume hood. The vapor pressure is low (0.002 mmHg @ 25°C), making vapor inhalation a secondary concern unless heated.

  • Heated/Synthesis: If the reaction temperature exceeds 60°C, use a Half-face respirator with Organic Vapor (OV) cartridges to mitigate volatile off-gassing.[1]

C. Eye & Body Defense[1]
  • Eyes: Chemical safety goggles (indirect venting) are mandatory. Safety glasses are insufficient due to the risk of fine dust migration behind the lens.

  • Body: Standard Tyvek® lab coat or chemically resistant apron. Ensure wrist coverage is seamless between glove and coat.

PPE Decision Logic (Visualization)

The following diagram illustrates the decision process for selecting the correct PPE based on your experimental conditions.

PPE_Decision_TreeStartStart: Handling 2-HydroxyisophoroneStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidDryLiquidSolution / LiquidStateCheck->LiquidWet/DissolvedProtocolAPROTOCOL A:Nitrile Gloves (5 mil)Safety GogglesFume Hood/N95Solid->ProtocolASolventCheckSolvent Type?Liquid->SolventCheckProtocolBPROTOCOL B:Double Nitrile or NeopreneSplash GogglesSolventCheck->ProtocolBWater/AlcoholProtocolCPROTOCOL C (High Risk):Laminate/Butyl GlovesFace Shield + GogglesOV RespiratorSolventCheck->ProtocolCKetones/DCM/THF

Figure 1: PPE Selection Logic based on physical state and solvent matrix.[3][7] Note that organic solvents significantly degrade standard nitrile protection.

Operational Workflow: From Storage to Synthesis

This workflow integrates safety steps directly into the experimental process to ensure a self-validating safety system.[1]

Phase 1: Storage & Retrieval
  • Condition: Store in a cool, dry place. The compound is hygroscopic; moisture absorption can alter stoichiometry.

  • Safety Check: Inspect the container cap for crystallization. Do not force a stuck cap; friction can generate heat. Use a strap wrench.

Phase 2: Weighing & Transfer[1]
  • Engineering Control: Place the balance inside the chemical fume hood.

  • Static Control: Use an anti-static gun or ionizer if the powder is flighty.

  • Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock container.

Phase 3: Solubilization & Reaction
  • The Danger Zone: The moment the solid meets a solvent, the permeation risk spikes.

  • Protocol:

    • Add solvent slowly to the solid (not solid to solvent) to prevent splash-back.

    • If heating is required, ensure the condenser water is flowing before applying heat.

    • Spill Response: If a solution spills, cover with an absorbent pad immediately. Do not wipe with paper towels (increases surface area for evaporation).

Handling_WorkflowStep11. InspectionCheck for crystallizationon threads.Step22. WeighingInside Fume Hood.Use anti-static tools.Step1->Step2Step33. SolubilizationAdd solvent to solid.Switch gloves if using DCM/THF.Step2->Step3Step44. DisposalSegregate as Organic Waste.Do not drain dispose.Step3->Step4

Figure 2: Sequential handling workflow emphasizing the glove-switch checkpoint during solubilization.

Disposal & Emergency Response

Waste Management:

  • Classification: 2-Hydroxyisophorone is not typically classified as P-listed (acutely toxic) waste, but it must be treated as Hazardous Organic Waste .[1]

  • Disposal Method: High-temperature incineration is the required disposal method to ensure complete destruction of the cyclic ring structure.[1]

  • Do Not: Do not dispose of down the drain. The compound has potential aquatic toxicity (Chronic Aquatic Toxicity Category 3 in some analogs).

Emergency First Aid:

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol to wash skin, as this increases dermal absorption.

  • Eye Contact: Flush for 15 minutes, lifting upper and lower lids. Seek medical attention if redness persists.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 551084, 2-Hydroxyisophorone.[1] Retrieved from [Link][1]

  • Ansell Healthcare.Chemical Resistance Guide: Permeation & Degradation Data. (General reference for glove material compatibility with ketones and cyclic compounds).
  • European Chemicals Agency (ECHA). Registration Dossier - 2-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one.[1] Retrieved from [Link][1]

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one
Reactant of Route 2
2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.